molecular formula C20H21N3O2 B1326604 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide CAS No. 956576-44-6

2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide

Cat. No.: B1326604
CAS No.: 956576-44-6
M. Wt: 335.4 g/mol
InChI Key: YFOTXSRFOIERNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide is a synthetic quinoline derivative strategically designed for antimicrobial research and development. This compound belongs to a class of molecules where a quinoline core is functionalized with a carbohydrazide group, a structure known to confer significant biological activity. The isobutoxy phenyl substitution at the 2-position is a key structural feature that influences the compound's properties and potency. Quinoline-4-carbohydrazide derivatives are primarily investigated as potential antibacterial agents. Their mechanism of action is frequently associated with the inhibition of bacterial DNA gyrase, a essential type II topoisomerase enzyme critical for DNA replication and transcriptional processes in bacteria . This makes such compounds valuable tools for studying bacterial cell division and for developing novel antibiotics to address the growing threat of multidrug-resistant pathogens . The specific structure of this compound, featuring the isobutoxyphenyl group, is designed to optimize interactions with the bacterial gyrase enzyme. The lipophilic nature of the isobutoxy chain can enhance penetration through bacterial cell membranes, potentially improving efficacy . Furthermore, the carbohydrazide moiety serves as a versatile pharmacophore that can be used for further molecular hybridization, allowing researchers to create a diverse library of derivatives, such as hydrazones, for structure-activity relationship (SAR) studies . The synthetic route to this compound typically involves a multi-step process, often beginning with the formation of a 2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid ester precursor, followed by hydrazinolysis to yield the final carbohydrazide . Research applications for this compound extend beyond direct antimicrobial testing. It serves as a key intermediate for generating more complex molecules, including various hydrazone derivatives by condensation with aromatic aldehydes, which are then screened for enhanced biological activity . This product is provided for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

2-[4-(2-methylpropoxy)phenyl]quinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-13(2)12-25-15-9-7-14(8-10-15)19-11-17(20(24)23-21)16-5-3-4-6-18(16)22-19/h3-11,13H,12,21H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOTXSRFOIERNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401166045
Record name 2-[4-(2-Methylpropoxy)phenyl]-4-quinolinecarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401166045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956576-44-6
Record name 2-[4-(2-Methylpropoxy)phenyl]-4-quinolinecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956576-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(2-Methylpropoxy)phenyl]-4-quinolinecarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401166045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide provides an in-depth, technically-focused protocol for the multi-step synthesis and rigorous characterization of a novel quinoline derivative, 2-(4-isobutoxyphenyl)quinoline-4-carbohydrazide. This compound serves as a critical intermediate for the development of more complex therapeutic molecules, such as Schiff bases and other heterocyclic systems.[3][4] We will detail the strategic rationale behind the synthetic pathway, provide step-by-step experimental procedures, and outline the analytical techniques required for unambiguous structural validation, aimed at researchers and professionals in drug discovery and organic synthesis.

Strategic Approach to Synthesis

The construction of this compound is achieved through a robust three-step sequence. This pathway was designed for efficiency and high yield, utilizing well-established and reliable chemical transformations.

  • Core Ring Formation via Pfitzinger Reaction: The synthesis commences with the formation of the key intermediate, 2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid. The Pfitzinger reaction is the method of choice for this transformation due to its reliability in constructing quinoline-4-carboxylic acids.[1][5][6] This reaction involves the base-catalyzed condensation of isatin with an α-methylene carbonyl compound, in this case, 1-(4-isobutoxyphenyl)ethanone. The base, typically potassium hydroxide, facilitates the hydrolytic ring-opening of isatin to form a keto-acid intermediate, which then undergoes condensation, intramolecular cyclization, and dehydration to yield the desired quinoline core.[7]

  • Esterification for Hydrazide Precursor: The resulting carboxylic acid is converted into its corresponding ethyl ester. This step is crucial as esters are excellent substrates for nucleophilic acyl substitution by hydrazine. The Fischer esterification method, employing absolute ethanol as both solvent and reactant with a catalytic amount of sulfuric acid, is a classic and effective approach.[4][8]

  • Hydrazinolysis to Yield the Final Product: The final step is the conversion of the ethyl ester to the target carbohydrazide through hydrazinolysis. Hydrazine hydrate, a potent nucleophile, readily attacks the electrophilic carbonyl carbon of the ester, displacing the ethoxy group to form the stable carbohydrazide.[9][10][11]

The overall synthetic workflow is depicted below.

Synthesis_Workflow reagents1 Isatin + 1-(4-isobutoxyphenyl)ethanone step1 Step 1: Pfitzinger Reaction (KOH, Ethanol, Reflux) reagents1->step1 product1 2-(4-Isobutoxyphenyl)quinoline-4-carboxylic acid step1->product1 step2 Step 2: Esterification (Reflux) product1->step2 reagents2 Absolute Ethanol, H₂SO₄ (cat.) reagents2->step2 product2 Ethyl 2-(4-Isobutoxyphenyl) quinoline-4-carboxylate step2->product2 step3 Step 3: Hydrazinolysis (Ethanol, Reflux) product2->step3 reagents3 Hydrazine Hydrate (NH₂NH₂·H₂O) reagents3->step3 product3 This compound step3->product3

Caption: Overall synthetic workflow for the target compound.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 2-(4-Isobutoxyphenyl)quinoline-4-carboxylic acid (1)

This protocol is adapted from the principles of the Pfitzinger quinoline synthesis.[4][12]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.15 mol) in 50 mL of ethanol.

  • Addition of Isatin: To the stirred basic solution, add isatin (0.05 mol) portion-wise. Stir the mixture for 30 minutes at room temperature until the isatin dissolves completely, forming the potassium salt of isatinic acid.

  • Addition of Ketone: Add 1-(4-isobutoxyphenyl)ethanone (0.05 mol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain this temperature with continuous stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. Acidify the solution to pH 4-5 with glacial acetic acid or dilute HCl to precipitate the product.

  • Purification: Filter the resulting solid precipitate, wash thoroughly with cold water to remove inorganic impurities, and dry under vacuum. Recrystallize the crude product from an appropriate solvent such as ethanol or an ethanol/water mixture to obtain the pure carboxylic acid 1 .

Step 2: Synthesis of Ethyl 2-(4-Isobutoxyphenyl)quinoline-4-carboxylate (2)
  • Reaction Setup: Suspend the dried 2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid 1 (0.04 mol) in 100 mL of absolute ethanol in a 250 mL round-bottom flask.

  • Acid Catalyst: Carefully add concentrated sulfuric acid (2-3 mL) dropwise to the suspension while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 8-12 hours, until TLC analysis indicates the complete consumption of the starting carboxylic acid.

  • Work-up and Isolation: Cool the reaction mixture and reduce the solvent volume by approximately half using a rotary evaporator. Pour the concentrated mixture into 200 mL of cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude ester 2 . The product can be further purified by column chromatography on silica gel if necessary.

Step 3: Synthesis of this compound (3)

This procedure is based on standard methods for converting esters to hydrazides.[10][11]

  • Reaction Setup: Dissolve the ethyl ester 2 (0.03 mol) in 80 mL of absolute ethanol in a 150 mL round-bottom flask.

  • Addition of Hydrazine: Add hydrazine hydrate (80-99%, 0.15 mol, ~5 equivalents) to the solution.

  • Reflux: Heat the mixture to reflux for 6-10 hours. The formation of the solid product may be observed as the reaction proceeds. Monitor the reaction by TLC.

  • Isolation: After the reaction is complete, cool the mixture in an ice bath. The solid product will precipitate out of the solution.

  • Purification: Filter the precipitated solid, wash with a small amount of cold ethanol to remove any unreacted starting materials, and dry in a vacuum desiccator to yield the pure target compound, this compound 3 .

Comprehensive Structural Characterization

Unambiguous confirmation of the synthesized structure is paramount.[13] A combination of spectroscopic techniques is employed to provide a complete structural elucidation.

Characterization_Workflow cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation start Synthesized Product (3) ftir FT-IR Spectroscopy start->ftir nmr ¹H & ¹³C NMR Spectroscopy start->nmr ms Mass Spectrometry (MS) start->ms ftir_data Functional Group Identification (C=O, N-H, C-O) ftir->ftir_data nmr_data Proton/Carbon Environment & Connectivity nmr->nmr_data ms_data Molecular Weight & Fragmentation Pattern ms->ms_data result Structural Confirmation of This compound ftir_data->result nmr_data->result ms_data->result

Caption: Workflow for the spectroscopic characterization of the final product.

Expected Spectroscopic Data

The following table summarizes the key spectral data anticipated for the title compound. This data is predicted based on the analysis of similar quinoline-carbohydrazide structures found in the literature.[3][8][14]

Technique Expected Observations
FT-IR (KBr, cm⁻¹)3300-3450 (N-H stretching, -NH₂), 3150-3250 (N-H stretching, -CONH-), 3050-3080 (Aromatic C-H stretching), 2850-2960 (Aliphatic C-H stretching), ~1660 (C=O stretching, Amide I), ~1620 (N-H bending), 1500-1600 (C=C and C=N ring stretching), ~1245 (Asymmetric C-O-C stretching, ether)
¹H-NMR (DMSO-d₆, δ ppm)~10.5 (s, 1H, -CONH -), ~8.5-7.5 (m, ~7H, Aromatic-H of quinoline and phenyl rings), ~7.1 (d, 2H, Aromatic-H ortho to ether), ~4.6 (s, 2H, -NH₂ ), ~3.9 (d, 2H, -O-CH₂ -CH-), ~2.1 (m, 1H, -CH₂-CH -(CH₃)₂), ~1.0 (d, 6H, -CH-(CH₃ )₂)
¹³C-NMR (DMSO-d₆, δ ppm)~165 (C=O), ~160 (C-O, ether linkage), ~155-115 (Aromatic and Quinoline carbons), ~74 (-O-C H₂-), ~28 (-C H-(CH₃)₂), ~19 (-CH(C H₃)₂)
Mass Spec. (ESI-MS)[M+H]⁺ corresponding to the calculated molecular weight of C₂₀H₂₁N₃O₂. Analysis of fragmentation patterns would likely show cleavage at the amide and ether linkages.

Potential Applications in Drug Development

The title compound, this compound, is not merely a final product but a versatile platform for creating extensive libraries of bioactive molecules. The terminal hydrazide group is a highly reactive nucleophile, making it an ideal synthon for further derivatization.

  • Precursor for Schiff Bases: The carbohydrazide can readily condense with various aldehydes and ketones to form quinoline-based hydrazone analogues (Schiff bases).[3] These derivatives have demonstrated significant potential as anticancer and antimicrobial agents.[4][15]

  • Synthesis of Heterocycles: The hydrazide moiety is a key building block for constructing five-membered heterocycles like pyrazoles (by reacting with β-dicarbonyl compounds) and 1,3,4-oxadiazoles (through cyclization with reagents like carbon disulfide or orthoesters).[4] These heterocyclic rings are prevalent in many approved drugs.

Applications_Diagram start 2-(4-Isobutoxyphenyl) quinoline-4-carbohydrazide schiff Schiff Bases (Hydrazones) start->schiff pyrazole Pyrazoles start->pyrazole oxadiazole 1,3,4-Oxadiazoles start->oxadiazole aldehyde Aromatic Aldehydes/ Ketones aldehyde->schiff dicarbonyl β-Dicarbonyl Compounds dicarbonyl->pyrazole cs2 Carbon Disulfide (CS₂) cs2->oxadiazole

Caption: Potential synthetic pathways from the title compound.

Conclusion

This guide has presented a detailed and reliable pathway for the synthesis of this compound. By leveraging the classic Pfitzinger reaction followed by straightforward esterification and hydrazinolysis, this valuable synthetic intermediate can be produced in good yield. The outlined characterization workflow, employing a suite of spectroscopic techniques, ensures the structural integrity of the final product. The inherent reactivity of the carbohydrazide moiety positions this compound as a powerful building block for the discovery of new therapeutic agents, underscoring the continued importance of quinoline-based scaffolds in medicinal chemistry.

References

  • Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction. Benchchem.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Pfitzinger Quinoline Synthesis. SlideShare.
  • Pfitzinger reaction. Wikipedia.
  • Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Isatins. Synfacts.
  • Three-Component Synthesis of Quinoline-4-Carboxylic Acids: Application Notes and Protocols. Benchchem.
  • Validating the Structure of Synthesized Quinolines: A Comparison Guide to Spectroscopic Methods. Benchchem.
  • Vibrational spectroscopic study of some quinoline derivatives. ResearchGate.
  • Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate.
  • Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Journal of Applied Bioanalysis.
  • Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. Taylor & Francis Online.
  • Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. PubMed.
  • Chemical synthesis of proteins using hydrazide intermediates. Oxford Academic.
  • HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part ...). ResearchGate.
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health.
  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing.
  • What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?. ResearchGate.
  • Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents.
  • An Extensive Review on Biological Interest of Quinoline and Its Analogues. ResearchGate.
  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. National Institutes of Health.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health.

Sources

"2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide mechanism of action"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Potential Mechanisms of Action of 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Its derivatives have been extensively explored, leading to the development of drugs with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] This guide focuses on a specific derivative, this compound, and delves into its potential mechanisms of action based on the established biological activities of structurally related quinoline-4-carbohydrazide compounds. While direct experimental data on this compound is not extensively available in the public domain, this document synthesizes findings from closely related analogs to provide a scientifically grounded framework for researchers and drug development professionals.

Potential Mechanisms of Action

Based on extensive research into the quinoline-4-carbohydrazide family, two primary mechanisms of action emerge as highly probable for this compound: anticancer activity through the inhibition of Epidermal Growth Factor Receptor (EGFR) kinase and antimicrobial effects via the inhibition of bacterial DNA gyrase.

Anticancer Activity: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cellular processes, including proliferation, differentiation, and survival.[2] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have demonstrated potent antiproliferative activity against breast cancer cell lines, such as MCF-7.[5][6][7] The proposed mechanism for this cytotoxicity is the inhibition of EGFR tyrosine kinase.

Inhibition of EGFR by these quinoline derivatives is believed to block downstream signaling cascades, leading to cell cycle arrest at the G1 phase and the induction of apoptosis.[5][6] This apoptotic response is often mediated by the upregulation of the tumor suppressor protein p53 and the initiator caspase 9.[5][6]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Space EGFR EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Autophosphorylation EGF EGF EGF->EGFR Binds Quinoline 2-(4-Isobutoxyphenyl)quinoline- 4-carbohydrazide Quinoline->P_EGFR Inhibits p53 p53 Quinoline->p53 Upregulates RAS RAS P_EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Apoptosis Apoptosis Caspase9 Caspase-9 p53->Caspase9 Activates Caspase9->Apoptosis Induces

Figure 1: Proposed EGFR Inhibition Pathway
Antimicrobial Activity: Inhibition of DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase that plays a critical role in DNA replication, transcription, and repair by introducing negative supercoils into the DNA.[3] This enzyme is an attractive target for the development of new antimicrobial agents. Several 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives have been identified as potent inhibitors of Staphylococcus aureus DNA gyrase.[3][8]

By inhibiting DNA gyrase, these compounds prevent the necessary topological changes in bacterial DNA, ultimately leading to bacterial cell death. This mechanism is distinct from that of many existing antibiotics, offering a potential avenue for combating drug-resistant bacterial strains.

DNA_Gyrase_Workflow cluster_assay S. aureus DNA Gyrase Supercoiling Assay start Start mix Prepare reaction mix: - Supercoiled plasmid DNA - S. aureus DNA gyrase - Assay buffer start->mix add_compound Add 2-(4-Isobutoxyphenyl)quinoline- 4-carbohydrazide (or control) mix->add_compound incubate Incubate at 37°C add_compound->incubate stop_reaction Stop reaction (e.g., with SDS/proteinase K) incubate->stop_reaction gel Agarose Gel Electrophoresis stop_reaction->gel visualize Visualize DNA bands under UV light gel->visualize analyze Analyze results: Compare supercoiled vs. relaxed DNA visualize->analyze end End analyze->end

Figure 2: DNA Gyrase Inhibition Assay Workflow

Experimental Protocols

To empirically determine the mechanism of action of this compound, the following experimental protocols are recommended.

Protocol 1: EGFR Kinase Inhibition Assay

This assay will determine the direct inhibitory effect of the compound on EGFR kinase activity.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • This compound

  • Reference inhibitor (e.g., Lapatinib)[6]

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well plates

Procedure:

  • Prepare serial dilutions of this compound and the reference inhibitor in the kinase assay buffer.

  • In a 96-well plate, add the EGFR kinase domain to each well.

  • Add the serially diluted compound or reference inhibitor to the respective wells. Include a no-inhibitor control.

  • Initiate the kinase reaction by adding the ATP and substrate mixture to all wells.

  • Incubate the plate at the optimal temperature (typically 30°C or 37°C) for the recommended time.

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This assay will assess the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • MCF-7 breast cancer cell line (or other relevant cancer cell lines)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Reference cytotoxic drug (e.g., Doxorubicin)[5]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and the reference drug. Include a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[9]

  • Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment and determine the IC50 value.

Protocol 3: S. aureus DNA Gyrase Supercoiling Assay

This assay will evaluate the inhibitory effect of the compound on bacterial DNA gyrase.

Materials:

  • S. aureus DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • ATP

  • This compound

  • Reference DNA gyrase inhibitor (e.g., Ciprofloxacin)[3]

  • Assay buffer

  • Agarose gel electrophoresis system

  • DNA staining dye (e.g., ethidium bromide)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, relaxed plasmid DNA, and S. aureus DNA gyrase.

  • Add serial dilutions of this compound or the reference inhibitor to the reaction tubes.

  • Initiate the supercoiling reaction by adding ATP.

  • Incubate the reactions at 37°C for a specified time (e.g., 1 hour).

  • Terminate the reactions by adding a stop solution (e.g., SDS and proteinase K).

  • Analyze the DNA topology by running the samples on an agarose gel.

  • Stain the gel with a DNA dye and visualize the bands under UV light. The inhibition of supercoiling will be indicated by the presence of relaxed DNA bands.

  • Determine the IC50 value based on the concentration of the compound required to inhibit 50% of the supercoiling activity.

Data Summary of Related Compounds

The following tables summarize the reported biological activities of quinoline-4-carbohydrazide derivatives that are structurally similar to this compound.

Table 1: Anticancer Activity of 2-(quinoline-4-carbonyl)hydrazide-acrylamide Hybrids against MCF-7 Cells [5][6]

CompoundIC50 (µM) vs. MCF-7IC50 (µM) vs. EGFR Kinase
6a 3.390.31
6b 5.94Not Reported
6h 2.710.22
Doxorubicin (Ref.) 6.18Not Applicable
Lapatinib (Ref.) Not Reported0.18

Table 2: Antimicrobial Activity of 2-(4-bromophenyl)quinoline-4-carbohydrazide Derivatives [3][8]

CompoundMIC (µM) vs. S. aureusIC50 (µM) vs. S. aureus DNA Gyrase
5 49.04Not Reported
6b 38.6433.64
10 191.368.45
Ciprofloxacin (Ref.) Not Reported3.80

Conclusion

While direct experimental evidence for the mechanism of action of this compound is pending, the extensive body of research on analogous quinoline-4-carbohydrazide derivatives provides a strong foundation for postulating its potential biological activities. The most probable mechanisms include anticancer effects through the inhibition of EGFR kinase and antimicrobial action via the inhibition of bacterial DNA gyrase. The experimental protocols outlined in this guide offer a clear path for the empirical validation of these hypotheses. Further investigation into this compound is warranted to fully elucidate its therapeutic potential.

References

  • Jain, S., et al. (2022). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Chemical Methodologies, 6(11), 903-915. [Link]

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 14(32), 23495-23504. [Link]

  • El-Sayed, W. A., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(22), 19579-19594. [Link]

  • El-Sayed, W. A., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(22), 19579-19594. [Link]

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 14(32), 23495-23504. [Link]

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 14(32), 23495-23504. [Link]

  • Kumar, A., et al. (2022). Bioevaluation of quinoline-4-carbonyl derivatives of piperazinyl-benzothiazinones as promising antimycobacterial agents. Archiv der Pharmazie, 355(11), e2200168. [Link]

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. ResearchGate. [Link]

  • Krasavin, M., et al. (2021). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Molecules, 26(16), 4992. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Cytotoxicity of 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoline Scaffold in Modern Drug Discovery

The quinoline moiety, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][3] In oncology, quinoline-based compounds have emerged as promising candidates for anticancer drug development, exhibiting mechanisms of action that include DNA intercalation, inhibition of topoisomerase, and modulation of various signaling pathways leading to apoptosis and cell cycle arrest.[1][4][5] This guide focuses on a specific derivative, 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide, providing a comprehensive framework for evaluating its in vitro cytotoxic potential. While specific data for this compound is emerging, the methodologies outlined herein are grounded in established protocols for assessing novel chemical entities and can be broadly applied to other quinoline derivatives.

Section 1: Rationale for Cytotoxicity Profiling

The initial assessment of a novel compound's cytotoxic potential is a cornerstone of the drug discovery process.[6][7] In vitro cytotoxicity assays serve as a critical first-pass screening tool to:

  • Determine Potency: Quantify the concentration at which a compound elicits a toxic effect, typically expressed as the half-maximal inhibitory concentration (IC50).[6][7]

  • Evaluate Selectivity: Assess the differential cytotoxicity of the compound against cancerous versus non-cancerous cell lines, providing an early indication of its therapeutic index.[8][9]

  • Elucidate Mechanisms of Cell Death: Distinguish between different modes of cell death, such as apoptosis and necrosis, which is crucial for understanding the compound's mechanism of action.[7]

  • Guide Lead Optimization: Provide structure-activity relationship (SAR) data to inform the chemical modification of the lead compound to enhance potency and reduce off-target toxicity.

This guide will detail a multi-assay approach to comprehensively characterize the cytotoxic profile of this compound.

Section 2: Experimental Workflow for Cytotoxicity Assessment

A logical and stepwise approach is essential for the robust evaluation of a novel compound. The following workflow is recommended:

Experimental Workflow cluster_0 Phase 1: Initial Viability Screening cluster_1 Phase 2: Mechanistic Elucidation Cell_Line_Selection Cell Line Selection (e.g., MCF-7, HeLa, Normal Fibroblasts) MTT_Assay MTT Assay (Metabolic Activity) Cell_Line_Selection->MTT_Assay Dose-response treatment IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Data analysis LDH_Assay LDH Assay (Membrane Integrity) IC50_Determination->LDH_Assay Based on IC50 values Apoptosis_Assay Apoptosis Assay (Caspase-3/7 Activity) IC50_Determination->Apoptosis_Assay Based on IC50 values Distinguish_Necrosis Distinguish_Necrosis LDH_Assay->Distinguish_Necrosis Identifies membrane rupture Confirm_Apoptosis Confirm_Apoptosis Apoptosis_Assay->Confirm_Apoptosis Identifies programmed cell death

Caption: A phased approach to in vitro cytotoxicity testing.

Section 3: Detailed Experimental Protocols

The following protocols are presented as a comprehensive guide and may require optimization based on the specific cell lines and laboratory conditions.

Cell Culture and Maintenance

Consistent and sterile cell culture techniques are paramount for reproducible results.

  • Cell Lines: A panel of cell lines should be selected to assess both efficacy and selectivity. For instance:

    • MCF-7: Human breast adenocarcinoma cell line.

    • HeLa: Human cervical cancer cell line.

    • HEK293: Human embryonic kidney cells (as a non-cancerous control).[8][9]

  • Culture Medium: The appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics should be used as recommended by the cell line supplier.

  • Incubation Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6][10] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[10][11]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[6] Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[12][13][14]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or an appropriate solubilization solution to each well to dissolve the formazan crystals.[11][13]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Read the absorbance at 570 nm using a microplate reader.[11][14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[6][15] This assay is an indicator of compromised cell membrane integrity.[6]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.[16] Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega).[17] Add the reaction solution to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[17][18]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[16][18]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells lysed with a lysis buffer (maximum LDH release).

Caspase-3/7 Assay for Apoptosis

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[19] This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3/7 to release aminoluciferin, generating a luminescent signal.[20]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described for the MTT assay.

  • Reagent Addition: After the desired incubation period, add the Caspase-Glo® 3/7 Reagent directly to each well in a 1:1 ratio with the culture medium.[20]

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity and is indicative of apoptosis.

Section 4: Data Presentation and Interpretation

Clear and concise data presentation is crucial for interpreting the results of cytotoxicity studies.

IC50 Determination

The IC50 values for this compound should be determined for each cell line and time point. The results should be presented in a tabular format.

Table 1: Hypothetical Cytotoxic Activity of this compound

Cell LineCancer TypeIncubation Time (h)IC50 (µM) ± SD
MCF-7Breast Adenocarcinoma48[Insert Value]
HeLaCervical Cancer48[Insert Value]
HEK293Normal Human Embryonic Kidney48[Insert Value]

Data would be presented as mean ± standard deviation from at least three independent experiments.

Selectivity Index

The selectivity index (SI) is a ratio that measures the preferential cytotoxicity of a compound towards cancer cells over normal cells. It is calculated as:

SI = IC50 (normal cells) / IC50 (cancer cells)

A higher SI value indicates greater selectivity and a more promising therapeutic window.

Section 5: Potential Mechanisms of Cytotoxicity

Quinoline derivatives can induce cytotoxicity through various mechanisms.[1][4] Based on the known activities of related compounds, the following pathways should be considered for this compound:

Potential Mechanisms of Cytotoxicity cluster_0 Direct DNA Damage cluster_1 Induction of Apoptosis Compound This compound DNA_Intercalation DNA Intercalation Compound->DNA_Intercalation Potential Target Topoisomerase_Inhibition Topoisomerase Inhibition Compound->Topoisomerase_Inhibition Potential Target Mitochondrial_Dysfunction Mitochondrial Dysfunction Compound->Mitochondrial_Dysfunction Potential Target Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_Intercalation->Cell_Cycle_Arrest Leads to Topoisomerase_Inhibition->Cell_Cycle_Arrest Leads to ROS_Production ROS Production Mitochondrial_Dysfunction->ROS_Production Caspase_Activation Caspase Activation ROS_Production->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: Potential cytotoxic mechanisms of quinoline derivatives.

Further studies, such as cell cycle analysis by flow cytometry and measurement of reactive oxygen species (ROS) production, would be necessary to elucidate the precise mechanism of action of this compound.

Section 6: Conclusion and Future Directions

This technical guide provides a robust framework for the comprehensive in vitro cytotoxicity assessment of this compound. By employing a multi-assay approach that evaluates cell viability, membrane integrity, and apoptosis induction, researchers can gain valuable insights into the compound's potency, selectivity, and potential mechanism of action. The data generated from these studies will be instrumental in guiding the further development of this and other novel quinoline derivatives as potential anticancer agents. Future work should focus on in-depth mechanistic studies and validation of the in vitro findings in preclinical in vivo models.

References

  • A. V. A. G. Comprehensive review on current developments of quinoline-based anticancer agents. [Source not further specified]
  • National Center for Biotechnology Information. Assay Guidance Manual - Cell Viability Assays. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • National Institutes of Health. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

  • Saha, B., et al. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 2024. [Link]

  • Pissurlenkar, R. R. S., et al. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [Source not further specified]
  • Royal Society of Chemistry. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 2025. [Link]

  • protocols.io. LDH cytotoxicity assay. [Link]

  • Cell Biologics Inc. LDH Assay. [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • G, Amrithanjali, et al. Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 2022. [Link]

  • University of Bergen. Protocol IncuCyte® Apoptosis Assay. [Link]

  • Bio-protocol. Caspase-3/7 Apoptosis Assay. [https://bio-protocol.org/e22 caspase37apoptosisassay]([Link] caspase37apoptosisassay)

  • International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Royal Society of Chemistry. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 2024. [Link]

  • Luminex Corporation. Muse® Caspase-3/7 Kit. [Link]

  • Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit. [Link]

  • ScienceDirect. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 2020. [Link]

  • ResearchGate. Cytotoxic effects of synthesized quinoline derivatives on the viability of MCF-7 and MDA-MB-231 cancer cells and 184A1 normal cells following a 24-h incubation period. [Link]

Sources

"preliminary biological screening of 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Preliminary Biological Screening of 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide

Prepared by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] This guide presents a comprehensive, technically-grounded framework for the preliminary biological screening of a novel derivative, this compound. The proposed screening cascade is designed to efficiently assess its cytotoxic, antimicrobial, and antioxidant potential. This initial evaluation is a critical step in the drug discovery process, providing foundational data to determine if a compound warrants further, more intensive investigation.[3][4] The methodologies detailed herein are selected for their robustness, reproducibility, and suitability for a high-throughput environment, ensuring a self-validating system for generating reliable preliminary data.

Introduction: The Rationale for Screening

The journey of a novel chemical entity from synthesis to a potential therapeutic agent is a multi-stage process, with early-stage screening acting as a critical gatekeeper.[3] The compound of interest, this compound, combines two key pharmacophoric features: the quinoline ring and a carbohydrazide linker. The quinoline core is well-established for its diverse pharmacological roles.[1] The presence of substituents, such as the isobutoxyphenyl group at the 2-position and the carbohydrazide moiety at the 4-position, significantly influences the molecule's biological profile, including its interactions with biological targets and its pharmacokinetic properties.[5][6]

The objective of a preliminary screen is not to fully elucidate a mechanism of action, but rather to cost-effectively and rapidly identify significant biological activity.[7] This guide outlines a logical, three-pronged screening approach to generate a foundational biological profile for the target compound.

Screening Funnel Logic:

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Decision & Secondary Screening Compound This compound Cytotoxicity Cytotoxicity Assay (MTT) Broad Spectrum Activity & Toxicity Compound->Cytotoxicity Parallel Assays Antimicrobial Antimicrobial Assay (Broth Microdilution) Activity against Pathogens Compound->Antimicrobial Parallel Assays Antioxidant Antioxidant Assay (DPPH) Radical Scavenging Potential Compound->Antioxidant Parallel Assays Data Data Analysis (IC50 / MIC) Cytotoxicity->Data Antimicrobial->Data Antioxidant->Data Decision Go / No-Go Decision 'Hit' Identification Data->Decision

Caption: Tiered approach for preliminary biological screening.

In Vitro Cytotoxicity Assessment: The MTT Assay

Scientific Rationale: Before exploring specific therapeutic activities, it is paramount to assess a compound's general toxicity against living cells.[3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] The assay's principle is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells. The intensity of the purple color is directly proportional to the number of viable cells, allowing for the quantification of the compound's cytotoxic effect.[10]

Experimental Protocol: MTT Assay

This protocol is designed for adherent cells in a 96-well plate format.

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.[11]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[11]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Include a "vehicle control" (medium with the same concentration of DMSO) and a "no-treatment control" (medium only). A positive control like Doxorubicin can also be included.[11]

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL MTT solution in sterile phosphate-buffered saline (PBS).

    • Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[10][12] During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of DMSO or an MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[8][13]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm (or 590 nm) using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[13]

Data Presentation and Analysis

The cytotoxic activity is quantified by the IC₅₀ value—the concentration of the compound that inhibits cell viability by 50%.

  • Calculation:

    • Subtract the average absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Sample / Absorbance_Control) * 100

    • Plot % Viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

  • Example Data Table:

Cell LineCancer TypeCompound IC₅₀ (µM) ± SDDoxorubicin IC₅₀ (µM) ± SD
MCF-7Breast Adenocarcinoma[Insert Value][Insert Value]
HeLaCervical Cancer[Insert Value][Insert Value]
HEK293Normal Kidney[Insert Value][Insert Value]
Data are presented as mean ± standard deviation from three independent experiments.[14]
Workflow Visualization: MTT Cytotoxicity Assay

G cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate incubate1 Incubate 24h (Attachment) start->incubate1 treat Treat with serial dilutions of compound incubate1->treat incubate2 Incubate 48h (Exposure) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h (Formazan formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (DMSO) incubate3->solubilize shake Shake plate (15 min) solubilize->shake read Read Absorbance (570 nm) shake->read analyze Calculate % Viability Determine IC50 read->analyze end Result: Cytotoxicity Profile analyze->end G cluster_workflow Broth Microdilution Workflow start Prepare 2-fold serial dilutions of compound in 96-well plate inoculum Prepare standardized microbial inoculum (0.5 McFarland) start->inoculum inoculate Inoculate plate wells (Columns 1-11) inoculum->inoculate controls Include Growth (Col 11) & Sterility (Col 12) Controls inoculate->controls incubate Incubate 16-20h at 37°C inoculate->incubate read Visually inspect for turbidity incubate->read analyze Identify lowest concentration with no visible growth read->analyze end Result: MIC Value analyze->end

Caption: Step-by-step workflow for MIC determination.

Antioxidant Potential Evaluation: DPPH Assay

Scientific Rationale: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used method to evaluate the free radical scavenging ability of a compound. [15][16]The principle is based on the reduction of the stable DPPH radical, which is a deep purple-colored molecule. [17]In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is scavenged, and the solution's color fades to a light yellow. [18]The degree of discoloration, measured as a change in absorbance at 517 nm, is proportional to the antioxidant capacity of the test compound. [16]

Experimental Protocol: DPPH Assay
  • Reagent Preparation:

    • DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2. This solution is light-sensitive and should be freshly prepared and kept in the dark. [15][16] * Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Serial Dilutions: From the stock solution, prepare a series of dilutions to obtain a range of final concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Positive Control: Prepare a stock solution and serial dilutions of a standard antioxidant like Ascorbic Acid or Trolox. [16]

  • Assay Procedure (96-well plate):

    • Add 100 µL of the different concentrations of the test compound and the positive control to their respective wells.

    • Add 100 µL of methanol to a set of wells to serve as the control (A_control).

    • Add 100 µL of the DPPH working solution to all wells. The total volume is 200 µL.

    • Mix thoroughly.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes. [15][18] * Measure the absorbance of each well at 517 nm using a microplate reader.

Data Presentation and Analysis

The antioxidant activity is expressed as the percentage of DPPH radical scavenging and the IC₅₀ value.

  • Calculation:

    • Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 [16] Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the percentage of inhibition against the corresponding concentrations. The IC₅₀ value is the concentration of the sample that causes 50% inhibition of the DPPH radical.

  • Example Data Table:

CompoundIC₅₀ (µg/mL) ± SD
This compound[Insert Value]
Ascorbic Acid (Positive Control)[Insert Value]
Workflow Visualization: DPPH Assay

G cluster_workflow DPPH Assay Workflow start Prepare serial dilutions of compound & positive control plate_setup Pipette dilutions into 96-well plate start->plate_setup add_dpph Add DPPH working solution to all wells plate_setup->add_dpph mix Mix thoroughly add_dpph->mix incubate Incubate 30 min in dark at room temperature mix->incubate read Read Absorbance (517 nm) incubate->read analyze Calculate % Inhibition Determine IC50 read->analyze end Result: Antioxidant Profile analyze->end

Caption: Step-by-step workflow for the DPPH antioxidant assay.

Data Synthesis and Path Forward

The culmination of this preliminary screening is the synthesis of data from all three assays. A compound is considered a "hit" if it displays potent activity in a desired area (e.g., low MIC against a specific bacterium) coupled with low general cytotoxicity.

  • Selectivity Index (SI): For antimicrobial hits, the selectivity can be estimated by comparing cytotoxicity to antimicrobial activity: SI = IC₅₀ (non-cancerous cells) / MIC (microbial strain) A higher SI value is desirable, indicating the compound is more toxic to the microbe than to host cells.

The results from this primary screen will guide the next steps. A potent antimicrobial with a high SI would proceed to secondary screening against a broader panel of resistant strains. A compound with potent, selective cytotoxicity against cancer cells would be prioritized for mechanism-of-action studies, such as apoptosis or cell cycle analysis. [14][19]A compound with strong antioxidant activity might be explored for applications in diseases related to oxidative stress.

References

  • MTT Assay Protocol . Springer Nature Experiments. [Link]

  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists . Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Cell Viability Assays - Assay Guidance Manual . NCBI Bookshelf - NIH. [Link]

  • MTT Proliferation Assay Protocol . ResearchGate. [Link]

  • Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer . Journal of Medicinal Chemistry - ACS Publications. [Link]

  • DPPH Scavenging Assay Protocol- Detailed Procedure . ACME Research Solutions. [Link]

  • Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical... . ResearchGate. [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach . NIH. [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs . ResearchGate. [Link]

  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation . NIH. [Link]

  • Broth Microdilution . MI - Microbiology. [Link]

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry . YouTube. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery . Kosheeka. [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca . E3S Web of Conferences. [Link]

  • DPPH Antioxidant Assay . G-Biosciences. [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors . NIH. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay . International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Broth Dilution Method for MIC Determination . Microbe Online. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models . MDPI. [Link]

  • DPPH radical scavenging activity . Marine Biology. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline . NCBI Bookshelf. [Link]

  • Broth microdilution . Wikipedia. [Link]

  • MIC Determination By Microtitre Broth Dilution Method . Hancock Lab. [Link]

  • antioxidant activities using dpph, fic, frap, and abts methods from ethanolic... . Journal of Universitas Airlangga. [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids... . RSC Publishing. [Link]

  • Advances in the screening of antimicrobial compounds using electrochemical biosensors... . NIH. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols... . NIH. [Link]

  • Biological screening: Significance and symbolism . Wisdom Library. [Link]

  • Antioxidant Activity | ABTS | DPPH | FRAP ... . Indian Journal of Pharmaceutical Sciences. [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids... . ResearchGate. [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids... . RSC Publishing - The Royal Society of Chemistry. [Link]

  • Strategies Used for the Discovery of New Microbial Metabolites with Antibiotic Activity . MDPI. [Link]

  • Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery... . ACS Infectious Diseases - ACS Publications. [Link]

  • Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives... . Website of Medical School. [Link]

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery . PMC - PubMed Central. [Link]

  • Biological Screening of Herbal Drugs in detailed . Slideshare. [Link]

  • Biological screening methods in the search for pharmacologilly active natural products . ResearchGate. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-(4-isobutoxyphenyl)quinoline-4-carbohydrazide derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The quinoline scaffold is a privileged structure, forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. This document offers a detailed narrative on the synthetic pathway, focusing on the venerable Pfitzinger reaction for the construction of the quinoline core and subsequent functionalization to the carbohydrazide. We delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven experimental protocols, and discuss the analytical characterization of the synthesized compounds. Furthermore, this guide presents quantitative data on the biological activities of related quinoline-4-carbohydrazide derivatives, offering a comprehensive resource for researchers, scientists, and professionals in drug discovery and development.

Introduction: The Significance of the Quinoline-4-Carbohydrazide Scaffold

The quinoline ring system is a cornerstone in the development of therapeutic agents[2]. Its derivatives have demonstrated a remarkable range of pharmacological activities, attributed to the unique electronic properties and the ability of the heterocyclic nitrogen to engage in crucial biological interactions[1][4]. The incorporation of a carbohydrazide moiety at the 4-position of the quinoline ring introduces a versatile functional group known to be a key pharmacophore in various bioactive molecules. The hydrazide group can act as a hydrogen bond donor and acceptor, and its derivatives, such as hydrazones, pyrazoles, and oxadiazoles, have shown potent antimicrobial and anticancer activities[5][6].

The 2-(4-isobutoxyphenyl) substituent is strategically chosen to enhance the lipophilicity of the molecule, which can improve its pharmacokinetic properties, such as membrane permeability and bioavailability. This guide will provide a comprehensive and practical approach to the synthesis of this promising class of compounds.

Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound derivatives is efficiently achieved through a two-stage process. The first stage involves the construction of the core heterocyclic structure, 2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid, via the Pfitzinger reaction. The second stage focuses on the conversion of the carboxylic acid functionality into the desired carbohydrazide.

Synthesis_Workflow cluster_stage1 Stage 1: Pfitzinger Reaction cluster_stage2 Stage 2: Carbohydrazide Formation A Isatin C 2-(4-Isobutoxyphenyl)quinoline-4-carboxylic acid A->C KOH, Ethanol/Water, Reflux B 4-Isobutoxyacetophenone B->C F This compound C->F 1. SOCl2 or H2SO4/EtOH 2. NH2NH2·H2O C->F Intermediate Product D Thionyl Chloride (SOCl2) or Esterification E Hydrazine Hydrate (NH2NH2·H2O) Pfitzinger_Mechanism Isatin Isatin KetoAcid KetoAcid Isatin->KetoAcid 1. KOH (Ring Opening) Imine Imine KetoAcid->Imine 2. 4-Isobutoxyacetophenone (Condensation) Enamine Enamine Imine->Enamine Tautomerization CyclizedIntermediate CyclizedIntermediate Enamine->CyclizedIntermediate 3. Intramolecular Cyclization Product 2-(4-Isobutoxyphenyl)quinoline- 4-carboxylic acid CyclizedIntermediate->Product 4. Dehydration

Caption: Simplified mechanism of the Pfitzinger reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of structurally related compounds.[7][8]

Materials:

  • Isatin

  • 4-Isobutoxyacetophenone

  • Potassium Hydroxide (KOH)

  • Absolute Ethanol

  • Deionized Water

  • Glacial Acetic Acid or Dilute Hydrochloric Acid

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of potassium hydroxide (0.02 mol) in a mixture of absolute ethanol (40 mL) and deionized water (1 mL).[7]

  • To this basic solution, add isatin (0.0075 mol) and stir the mixture at room temperature for 1 hour. A color change from purple to brown is typically observed.[7]

  • Gradually add 4-isobutoxyacetophenone (0.015 mol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78-80°C) with continuous stirring for 24 hours.[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., n-hexane:ethyl acetate, 1:2).[7]

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution with glacial acetic acid or dilute hydrochloric acid to a pH of 4-5 to precipitate the product.[9]

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to obtain the crude 2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Stage 2: Synthesis of the Carbohydrazide Derivative

The conversion of the carboxylic acid to a carbohydrazide is a crucial step. A common and effective method involves the initial conversion of the carboxylic acid to an acid chloride or an ester, followed by reaction with hydrazine hydrate.[10]

Reaction Mechanism

Method A: Via Acid Chloride

  • Activation of Carboxylic Acid: Thionyl chloride (SOCl₂) reacts with the carboxylic acid to form an acyl chlorosulfite intermediate, which is a highly reactive species.

  • Nucleophilic Acyl Substitution: The chloride ion attacks the carbonyl carbon of the intermediate, leading to the formation of the acid chloride and the release of sulfur dioxide and hydrochloric acid.

  • Hydrazinolysis: The highly electrophilic acid chloride readily reacts with hydrazine hydrate in a nucleophilic acyl substitution reaction to yield the final carbohydrazide.

Method B: Via Esterification

  • Fischer Esterification: The carboxylic acid is heated with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the corresponding ester.

  • Hydrazinolysis: The ester then undergoes nucleophilic acyl substitution with hydrazine hydrate to form the carbohydrazide. This step is often carried out by refluxing the ester with hydrazine hydrate in an alcoholic solvent.

Detailed Experimental Protocol (Via Ester Intermediate)

This protocol is based on a reliable method for the synthesis of similar carbohydrazides.[5]

Materials:

  • 2-(4-Isobutoxyphenyl)quinoline-4-carboxylic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Hydrazine Hydrate (80-95%)

  • Standard laboratory glassware and reflux apparatus

Procedure:

Step 1: Esterification

  • Suspend the 2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid (0.01 mol) in absolute ethanol (50 mL) in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.5-1 mL) to the suspension.

  • Heat the mixture to reflux for 12 hours, or until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

  • The resulting ethyl 2-(4-isobutoxyphenyl)quinoline-4-carboxylate can be extracted with a suitable organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and the solvent evaporated to yield the crude ester.

Step 2: Hydrazinolysis

  • Dissolve the crude ethyl 2-(4-isobutoxyphenyl)quinoline-4-carboxylate in absolute ethanol (40 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add an excess of hydrazine hydrate (e.g., 5-10 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 7-12 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture. The product, this compound, often precipitates out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain the final product. Further purification can be achieved by recrystallization from a suitable solvent.

Characterization of Derivatives

The structural elucidation of the synthesized compounds is of paramount importance. A combination of spectroscopic techniques is employed for unambiguous characterization.

Spectroscopic Data

Based on data from structurally similar compounds, the following spectral characteristics are expected:[5][11][12][13]

TechniqueExpected Observations for this compound
FT-IR (cm⁻¹) 3300-3450 (N-H stretching of hydrazide), 1640-1670 (C=O stretching, amide I band), 1600-1620 (N-H bending, amide II band), 1500-1580 (C=C and C=N stretching of quinoline ring).[5][7]
¹H NMR (ppm) 10.0-11.0 (s, 1H, -CONH-), 7.5-8.5 (m, quinoline protons), 7.0-7.8 (m, isobutoxyphenyl protons), 4.5-5.0 (br s, 2H, -NH₂), 3.8-4.0 (d, 2H, -OCH₂-), 2.0-2.2 (m, 1H, -CH(CH₃)₂), 1.0-1.2 (d, 6H, -CH(CH₃)₂).[11][12]
¹³C NMR (ppm) 165-170 (C=O of carbohydrazide), 155-165 (C2 and C4 of quinoline), 115-150 (aromatic carbons), 70-75 (-OCH₂-), 28-30 (-CH(CH₃)₂), 18-20 (-CH(CH₃)₂).[11][13]
Mass Spectrometry The mass spectrum should show the molecular ion peak (M⁺) corresponding to the calculated molecular weight of the compound.

Challenges and Troubleshooting in Synthesis and Purification

The synthesis of quinoline derivatives is not without its challenges. Awareness of these potential issues can aid in optimizing the reaction conditions and purification procedures.

  • Low Yields in Pfitzinger Reaction: Incomplete reaction or side reactions can lead to lower than expected yields. Ensuring the quality of reagents, particularly the base, and optimizing the reaction time and temperature are crucial.[14]

  • Purification Difficulties: The basic nature of the quinoline nitrogen can lead to tailing on silica gel chromatography. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.5-2%), can be added to the eluent.[14] Alternatively, using a different stationary phase like alumina may be beneficial.

  • Regioselectivity: When using unsymmetrical ketones in the Pfitzinger reaction, the formation of regioisomers is a possibility. For the synthesis of the target compound with a symmetrical acetophenone derivative, this is not a concern. However, for other derivatives, careful control of reaction conditions may be necessary to favor the desired isomer.[14]

Biological Activity of Quinoline-4-Carbohydrazide Derivatives

Quinoline-4-carbohydrazide derivatives have been reported to exhibit a wide range of biological activities. The following table summarizes some of the reported activities for analogous compounds.

Compound ClassTarget/ActivityQuantitative Data (MIC/IC₅₀)Reference
2-(4-Bromophenyl)quinoline-4-carbohydrazide derivativesAntibacterial (S. aureus)MIC: 38.64 - 191.36 µM[5]
2-(4-Bromophenyl)quinoline-4-carbohydrazide derivativesAntifungal (C. albicans)MIC: 24.53 - 77.29 µM[15]
2-(Quinoline-4-carbonyl)hydrazide-acrylamide hybridsAnticancer (MCF-7 breast cancer cell line)IC₅₀: 2.71 - 5.94 µM[16]
2-(4-Bromophenyl)quinoline-4-carbohydrazide derivativesDNA Gyrase Inhibition (S. aureus)IC₅₀: 8.45 - 33.64 µM[5]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of this compound derivatives. By leveraging the robust Pfitzinger reaction for the assembly of the quinoline core and employing standard procedures for the conversion to the carbohydrazide, these promising molecules can be accessed in a systematic and efficient manner. The detailed protocols, mechanistic insights, and characterization data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry. The documented biological activities of related compounds underscore the potential of this scaffold in the development of novel therapeutic agents.

References

  • Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction. Benchchem.
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • Pfitzinger Quinoline Synthesis.
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.
  • Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Benchchem.
  • Overcoming challenges in the synthesis of substituted quinolines. Benchchem.
  • Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Cherry.
  • Pfitzinger reaction. Wikipedia.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Is
  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.
  • SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIV
  • A Comprehensive Technical Guide to the Biological Activities of Quinoline and Its Deriv
  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI.
  • Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
  • facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural fe
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Preparation method for quinoline-4-carboxylic acid derivative.
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
  • (PDF) Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.

Sources

A Strategic Guide to Identifying and Validating Therapeutic Targets for 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinoline nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. The novel compound, 2-(4-isobutoxyphenyl)quinoline-4-carbohydrazide, combines this quinoline core with a carbohydrazide linker and an isobutoxyphenyl moiety, suggesting a high potential for targeted biological activity. While this specific molecule is not extensively documented in public literature, a robust body of evidence from structurally analogous quinoline-4-carbohydrazide derivatives allows for the formulation of strong, evidence-based hypotheses regarding its potential therapeutic targets.

This technical guide presents a comprehensive strategy for the systematic identification and validation of these targets. We prioritize three primary target classes based on compelling preclinical data from analogous compounds:

  • Protein Tyrosine Kinases (Oncology): Specifically, the Epidermal Growth Factor Receptor (EGFR), a well-established target for quinoline-based anticancer agents.

  • Bacterial Topoisomerases (Antimicrobial): Specifically, DNA Gyrase, based on the known activity of quinoline derivatives against this essential bacterial enzyme.

  • G-Protein Coupled Receptors (Neurology): Specifically, the Neurokinin-3 Receptor (NK3R), a target for which structurally related quinoline-4-carbohydrazides have shown potent antagonism.

For each hypothesized target, this guide explains the scientific rationale and provides detailed, field-proven experimental workflows and step-by-step protocols. The objective is to furnish drug development professionals with a clear, actionable roadmap for elucidating the mechanism of action and therapeutic potential of this compound.

Introduction: The Quinoline-4-Carbohydrazide Scaffold as a Privileged Structure

Chemical Structure of the Compound of Interest

The molecule at the center of this investigation is this compound. Its structure features:

  • A quinoline ring system , known for its ability to intercalate DNA and interact with ATP-binding pockets of enzymes.

  • A carbohydrazide linker (-CONHNH2) at the 4-position, a versatile functional group known to participate in hydrogen bonding and act as a scaffold for further derivatization.

  • A 2-(4-isobutoxyphenyl) substituent , which significantly influences the molecule's lipophilicity and steric profile, thereby modulating its target specificity and pharmacokinetic properties.

The Quinoline Scaffold in Drug Discovery

The quinoline ring is a cornerstone of medicinal chemistry, found in drugs ranging from antimalarials (chloroquine) to anticancer agents (camptothecin, bosutinib) and antibacterials (ciprofloxacin).[1][2] Its rigid, planar structure and nitrogen heteroatom make it an ideal pharmacophore for interacting with various biological macromolecules. Derivatives of the quinoline-4-carbohydrazide core, in particular, have demonstrated potent activities as anticancer, antimicrobial, and neuromodulatory agents.[1][3]

Rationale for a Hypothesis-Driven Target Investigation

Given the absence of direct published data on this compound, a logical and efficient path to target discovery is to leverage the extensive structure-activity relationship (SAR) data from its closest chemical relatives. This analog-based approach allows us to formulate high-probability hypotheses and design targeted validation assays, saving significant time and resources compared to unbiased, high-throughput screening alone.

Primary Hypothesis: Targeting Protein Kinases in Oncology

The most compelling evidence from analogous compounds points toward anticancer activity via protein kinase inhibition. Numerous quinoline derivatives have been shown to exert cytotoxic effects on cancer cell lines by targeting key signaling kinases.[4]

The Precedent: EGFR Inhibition by Quinoline-4-Carbohydrazide Analogs

Recent studies have shown that 2-(quinoline-4-carbonyl)hydrazide hybrids are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4] EGFR is a receptor tyrosine kinase whose aberrant activation is a key driver in many epithelial cancers, including non-small cell lung cancer and breast cancer.[5][6] Inhibition of EGFR blocks downstream signaling pathways like the Ras-Raf-MAPK and PI3K-Akt pathways, which are critical for cell proliferation and survival.[7]

Proposed Target: Epidermal Growth Factor Receptor (EGFR)

Mechanistic Rationale: The quinoline core is structurally similar to the hinge-binding region of known ATP-competitive EGFR inhibitors like gefitinib and erlotinib. The 2-phenyl substituent (in our case, 4-isobutoxyphenyl) often occupies a hydrophobic pocket adjacent to the ATP binding site, while the rest of the molecule can form additional interactions that enhance potency and selectivity. We hypothesize that this compound acts as an ATP-competitive inhibitor of the EGFR tyrosine kinase domain.

Below is a simplified diagram of the EGFR signaling cascade, highlighting the key nodes (Ras, PI3K, Akt, ERK) that would be affected by inhibition.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Proliferation Gene Transcription (Proliferation, Survival) Akt->Proliferation Anti-Apoptotic Signaling ERK ERK MEK->ERK ERK->Proliferation Mitogenic Signaling EGF EGF (Ligand) EGF->EGFR Binds & Activates Compound 2-(4-Isobutoxyphenyl) quinoline-4-carbohydrazide Compound->EGFR Inhibits

Caption: Proposed inhibition of the EGFR signaling cascade.
Experimental Workflow for Validating EGFR Inhibition

A multi-step approach is required to confirm direct enzyme inhibition and cellular activity.

EGFR_Workflow start Start: Hypothesis Compound inhibits EGFR biochem_assay Protocol 1: In Vitro EGFR Kinase Assay (HTRF) start->biochem_assay decision_biochem Is IC50 < 10 µM? biochem_assay->decision_biochem cell_prolif Protocol 2: Cellular Proliferation Assay (MTT) decision_cell Is GI50 < 10 µM in EGFR-dependent cells? cell_prolif->decision_cell western_blot Protocol 3: Western Blot Analysis (p-EGFR, p-Akt, p-ERK) decision_western Is downstream signaling inhibited? western_blot->decision_western conclusion Conclusion: Compound is a cellularly active EGFR inhibitor decision_biochem->cell_prolif Yes stop Stop or Re-evaluate Hypothesis decision_biochem->stop No decision_cell->western_blot Yes decision_cell->stop No decision_western->conclusion Yes decision_western->stop No

Caption: Stepwise workflow for confirming EGFR target engagement.

Causality: This biochemical assay directly measures the compound's ability to inhibit the enzymatic activity of purified EGFR, isolating the interaction from complex cellular systems. A Homogeneous Time-Resolved Fluorescence (HTRF) format is chosen for its high-throughput capability and robustness.[8][9]

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.0), 5 mM MgCl₂, 5 mM DTT, 0.1% BSA, 0.1 mM Sodium Orthovanadate.[10]

    • Enzyme: Recombinant human EGFR (final concentration ~2-5 nM, to be optimized).[11]

    • Substrate: Biotinylated TK substrate peptide (e.g., Biotin-poly-GT, final concentration 0.25 µM).[10]

    • ATP: Final concentration equal to the determined Km for the specific enzyme batch (e.g., 10 µM).[11]

    • Test Compound: Serially dilute this compound in 100% DMSO, then further dilute in assay buffer to achieve final assay concentrations (e.g., 0.01 µM to 100 µM) with a final DMSO concentration ≤1%.

    • Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody (anti-pY-Eu3+) and XL665-labeled streptavidin (SA-XL665).[10]

  • Enzymatic Reaction (10 µL volume):

    • To a 384-well low-volume plate, add 2 µL of test compound dilution.

    • Add 4 µL of enzyme solution in assay buffer.

    • Add 4 µL of a mix of ATP and substrate in assay buffer to initiate the reaction.

    • Incubate for 30-60 minutes at room temperature.[11]

  • Detection (20 µL final volume):

    • Add 10 µL of detection reagent mix (anti-pY-Eu3+ and SA-XL665 in detection buffer).

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.

    • Calculate the HTRF ratio (665nm/620nm * 10,000) and plot against compound concentration to determine the IC50 value.

Causality: This assay determines if the compound's enzymatic inhibition translates into a functional anti-proliferative effect in living cancer cells. We will use an EGFR-dependent cell line (e.g., A549) and a non-dependent line as a control to assess selectivity. The MTT assay is a reliable, colorimetric method for measuring metabolic activity, which correlates with cell viability.[12]

  • Cell Seeding:

    • Seed A549 cells (EGFR-dependent) and a control cell line in 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well).[2]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Replace the existing medium with 100 µL of medium containing the test compound or vehicle control (e.g., 0.1% DMSO).

    • Incubate for 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[12]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[12]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[12]

    • Leave at room temperature in the dark for 2-4 hours, or until crystals are fully dissolved.[13]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Causality: This protocol provides direct evidence of target engagement within the cell. By measuring the phosphorylation status of EGFR itself (p-EGFR) and key downstream effectors (p-Akt, p-ERK), we can confirm that the observed anti-proliferative effect is mechanistically linked to the inhibition of the EGFR pathway.[14][15]

  • Cell Treatment and Lysis:

    • Seed A549 cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat cells with various concentrations of the test compound for 2 hours.

    • Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to activate the pathway.[16]

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and SDS-PAGE:

    • Determine protein concentration of the lysates using a BCA assay.[14]

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on an 8-10% SDS-PAGE gel.[14]

  • Immunoblotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-p-Akt (Ser473), anti-p-ERK1/2 (Thr202/Tyr204)) overnight at 4°C.[15][17]

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis:

    • Detect bands using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot.

    • Strip the membrane and re-probe with antibodies for total EGFR, total Akt, and total ERK to confirm equal protein loading.[14]

    • Quantify band densities to determine the ratio of phosphorylated to total protein.

Secondary Hypothesis: Inhibition of Bacterial DNA Gyrase

The quinoline scaffold is the foundation of the quinolone class of antibiotics, which famously target bacterial DNA gyrase and topoisomerase IV.[3] This precedent makes DNA gyrase a highly plausible secondary target for our compound.

Proposed Target: Bacterial DNA Gyrase (Topoisomerase II)

Mechanistic Rationale: DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process required for DNA replication and transcription.[18][19] Quinolone antibiotics bind to the complex of DNA gyrase and DNA, trapping the enzyme in a state where it has created a double-strand break, leading to cell death. We hypothesize that this compound could similarly inhibit this enzyme's function.

Experimental Workflow for Validating DNA Gyrase Inhibition

Gyrase_Workflow start Start: Hypothesis Compound inhibits DNA Gyrase supercoiling_assay Protocol 4: In Vitro DNA Gyrase Supercoiling Assay start->supercoiling_assay decision_supercoiling Is supercoiling inhibited? supercoiling_assay->decision_supercoiling mic_assay Protocol 5: Minimum Inhibitory Concentration (MIC) Assay decision_mic Is MIC in a potent range? mic_assay->decision_mic conclusion Conclusion: Compound is an antibacterial agent targeting DNA Gyrase decision_supercoiling->mic_assay Yes stop Stop or Re-evaluate Hypothesis decision_supercoiling->stop No decision_mic->conclusion Yes decision_mic->stop No

Caption: Workflow for confirming DNA Gyrase inhibition and antibacterial activity.

Causality: This is a direct functional assay that visualizes the enzymatic activity of DNA gyrase. The conversion of relaxed circular plasmid DNA to its supercoiled form is monitored by agarose gel electrophoresis, as supercoiled DNA migrates faster. Inhibition is observed as a lack of conversion.[19][20]

  • Reaction Setup (20-30 µL volume):

    • Prepare a master mix containing: 5x Assay Buffer (e.g., 40 mM HEPES pH 7.6, 150 mM Potassium Glutamate, 10 mM MgCl₂), 1 mM ATP, and 0.5 µg relaxed pBR322 plasmid DNA.[18][20]

    • Aliquot the master mix into reaction tubes.

    • Add the test compound at various concentrations (final DMSO ≤ 2%). Include a "no enzyme" negative control and a "no compound" positive control.

    • Initiate the reaction by adding a defined unit of purified S. aureus or E. coli DNA gyrase (e.g., 1 Unit).[20]

  • Incubation:

    • Incubate the reactions at 37°C for 30-60 minutes.[20]

  • Termination and Analysis:

    • Stop the reaction by adding a stop solution/loading dye containing SDS and/or proteinase K.

    • Load samples onto a 1% agarose gel.

    • Perform electrophoresis at ~70-80V for 2-3 hours.[20]

  • Visualization:

    • Stain the gel with ethidium bromide or SYBR Safe.

    • Visualize the DNA bands under UV light. The positive control should show a fast-migrating supercoiled band, while the negative control shows a slower-migrating relaxed band. Inhibitory concentrations will result in a band pattern similar to the negative control.

Causality: This assay determines the lowest concentration of the compound required to inhibit the visible growth of a bacterium, providing a quantitative measure of its antibacterial potency. The broth microdilution method is a standardized and widely accepted technique.[21][22]

  • Preparation:

    • Prepare a stock solution of the test compound and perform two-fold serial dilutions in a 96-well plate using cation-adjusted Mueller-Hinton Broth (MHB).[21] Final volume in each well should be 50 or 100 µL.

    • Prepare a bacterial inoculum (e.g., S. aureus ATCC 29213) and adjust its turbidity to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[21]

    • Dilute the standardized inoculum in MHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells after inoculation.[23]

  • Inoculation:

    • Add an equal volume (50 or 100 µL) of the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[22]

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.[21]

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[22]

Exploratory Hypothesis: Neuromodulatory Activity via NK3R Antagonism

While less common than anticancer or antimicrobial activity, some specific N',2-diphenylquinoline-4-carbohydrazide derivatives have been developed as potent and selective antagonists of the Neurokinin-3 Receptor (NK3R).[24] This opens an intriguing exploratory avenue.

Proposed Target: Neurokinin-3 Receptor (NK3R)

Mechanistic Rationale: The NK3R is a G-protein coupled receptor (GPCR) involved in the regulation of the hypothalamic-pituitary-gonadal axis.[25][26] Antagonists are being investigated for treating sex-hormone disorders. The reported activity of related carbohydrazides suggests the scaffold can be adapted to fit the ligand-binding pocket of this receptor.[24]

Experimental Workflow for Validating NK3R Antagonism

Causality: This biochemical assay directly measures the ability of the test compound to displace a known, radiolabeled ligand from the NK3R, thereby determining its binding affinity (Ki).

  • Reagents:

    • Membrane Preparation: Membranes from CHO or HEK293 cells stably expressing human NK3R.[27]

    • Radioligand: A high-affinity NK3R radioligand (e.g., [³H]-SB222200).

    • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

    • Test Compound: Serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and the test compound.

    • Incubate to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

    • Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the concentration of the test compound to calculate the IC50.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Target Deconvolution and Off-Target Profiling

To build a comprehensive understanding of the compound's biological activity and potential for toxicity, it is crucial to move beyond hypothesis-driven assays and perform unbiased screening.

Protocol 7: Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

Causality: DSF is a powerful biophysical technique for identifying direct interactions between a small molecule and a purified protein.[28][29] Ligand binding typically stabilizes a protein's structure, resulting in an increase in its melting temperature (Tm). This method can be used to validate a hypothesized target or to screen a library of proteins to discover new, unexpected targets.[30]

  • Reaction Setup:

    • In a 96- or 384-well PCR plate, combine the purified target protein (e.g., EGFR kinase domain) in a suitable buffer.

    • Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).[31]

    • Add the test compound or DMSO vehicle control.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Apply a thermal gradient, increasing the temperature incrementally (e.g., from 25°C to 95°C).[31]

    • Measure the fluorescence at each temperature increment.

  • Data Analysis:

    • Plot fluorescence versus temperature. The resulting curve will show a sigmoidal transition as the protein unfolds.

    • The midpoint of this transition is the melting temperature (Tm).

    • A significant positive shift in Tm (ΔTm) in the presence of the compound indicates stabilizing binding.

Summary and Future Directions

This guide outlines a logical, multi-pronged strategy to elucidate the therapeutic targets of this compound. By starting with the strongest hypothesis based on chemical precedent—EGFR inhibition—and progressing through secondary and exploratory targets, researchers can efficiently characterize the compound's primary mechanism of action.

Table 1: Summary of Proposed Targets and Key Validation Assays
Hypothesis Proposed Target Target Class Therapeutic Area Primary Validation Assays
Primary Epidermal Growth Factor Receptor (EGFR)Protein KinaseOncologyHTRF Kinase Assay, MTT Proliferation Assay, Western Blot
Secondary Bacterial DNA GyraseTopoisomeraseInfectious DiseaseDNA Supercoiling Assay, Minimum Inhibitory Concentration (MIC)
Exploratory Neurokinin-3 Receptor (NK3R)GPCRNeurologyRadioligand Binding Assay, Functional Calcium Assay
Unbiased VariousN/ABroad ProfilingThermal Shift Assay (DSF), Kinome-wide Panel Screening

The subsequent steps in the drug development pipeline will be dictated by the results of these initial studies. Positive confirmation of a potent and selective activity against a high-value target like EGFR would warrant progression to in vivo efficacy studies, pharmacokinetic profiling, and medicinal chemistry efforts to optimize the lead compound.

References

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved January 18, 2026, from [Link]

  • Ashley, R. E., & Osheroff, N. (2025). DNA Supercoiling Catalyzed by Bacterial Gyrase. Methods in Molecular Biology. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 18, 2026, from [Link]

  • Scaltriti, M., & Baselga, J. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research, 12(18), 5268-5272. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved January 18, 2026, from [Link]

  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit Protocol. Retrieved January 18, 2026, from [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved January 18, 2026, from [Link]

  • Ashley, R. E., & Osheroff, N. (2025). DNA Supercoiling Catalyzed by Bacterial Gyrase. Methods in Molecular Biology, 2918, 41-52. [Link]

  • Zhang, J. H., et al. (2021). Guidelines for HTRF technology in EGFR kinase assay. Journal of Cellular and Molecular Medicine, 25(15), 7115-7124. [Link]

  • Waclaw, B., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • MicrobiologyInfo.com. (n.d.). Broth Microdilution. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (2009). HTRF assay protocol for the EGFR enzymes in 1536-well plate format. In Probe Reports from the NIH Molecular Libraries Program. [Link]

  • ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. Retrieved January 18, 2026, from [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

  • Hancock Lab, University of British Columbia. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (2009). HTS for Identification of Inhibitors against the ERK Signaling Pathway using a Homogenous Cell-based Assay. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • ProFoldin. (n.d.). P. aeruginosa DNA Gyrase DNA Supercoiling Assay Kits. Retrieved January 18, 2026, from [Link]

  • Huynh, K., & Partch, C. L. (2015). A beginner's guide to differential scanning fluorimetry. The Biochemist. [Link]

  • Inspiralis. (n.d.). Staphylococcus aureus Gyrase Supercoiling Assay. Retrieved January 18, 2026, from [Link]

  • Sygnature Discovery. (n.d.). Small Molecule Ligands: Fluorescent Thermal Shift Assays. Retrieved January 18, 2026, from [Link]

  • protocols.io. (n.d.). Differential Fluorescence Scanning Assay (DSF Assay). Retrieved January 18, 2026, from [Link]

  • Jia, Y., Manuia, M., & Juarez, J. (2016). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology, 1386, 1-14. [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Retrieved January 18, 2026, from [Link]

  • Lo, M. C., et al. (2004). Intrinsic Differential Scanning Fluorimetry for Protein Stability Assessment in Microwell Plates. Molecular Pharmaceutics, 1(1), 31-39. [Link]

  • Fernandez-Pol, J. A. (1985). Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor. FEBS Letters, 183(2), 422-426. [Link]

  • ResearchGate. (n.d.). Western blot analysis for EGFR, pEGFR (Y1068), Akt, pAkt and B. CDH5.... Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). (A) Western blotting analysis of EGFR, P-EGFR, Akt and P-Akt levels in.... Retrieved January 18, 2026, from [Link]

  • Oncotarget. (2016). Intracellular activation of EGFR by fatty acid synthase dependent palmitoylation. Oncotarget, 7(33), 52964-52976. [Link]

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 14(32), 23495-23504. [Link]

  • Malm, C. F., et al. (2015). Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II). ACS Medicinal Chemistry Letters, 6(6), 713-718. [Link]

  • El-Sayed, N. N. E., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(20), 17973-17987. [Link]

  • National Institute of Mental Health Psychoactive Drug Screening Program (NIMH-PDSP). (n.d.). Assay Protocol Book. Retrieved January 18, 2026, from [Link]

  • Malm, C. F., et al. (2015). Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II). ACS Medicinal Chemistry Letters, 6(6), 713-718. [Link]

  • Ji, S. P., et al. (2018). Characteristics of Neurokinin-3 Receptor and Its Binding Sites by Mutational Analysis. International Journal of Molecular Sciences, 19(11), 3358. [Link]

  • Wang, M., et al. (2023). Structural insights into neurokinin 3 receptor activation by endogenous and analogue peptide agonists. Nature Communications, 14(1), 3848. [Link]

  • Elliott, J. M., et al. (2006). N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists II. Bioorganic & Medicinal Chemistry Letters, 16(22), 5752-5756. [Link]

Sources

The Pivotal Role of the Isobutoxyphenyl Moiety in Quinoline-4-Carbohydrazide Analogs: A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in the development of therapeutic agents.[1] Its rigid structure and ability to intercalate with DNA and interact with various enzyme active sites have rendered it a "privileged scaffold" in medicinal chemistry.[1] Derivatives of quinoline have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[2][3] Within this vast chemical space, the 2-aryl-quinoline-4-carbohydrazide framework has emerged as a particularly promising pharmacophore. The introduction of a carbohydrazide moiety at the 4-position of the quinoline ring often enhances the biological activity, potentially by providing an additional site for hydrogen bonding interactions with biological targets.[4] This guide focuses on a specific subclass: 2-(4-isobutoxyphenyl)quinoline-4-carbohydrazide analogs, exploring their potential structure-activity relationships (SAR) and the rationale behind their design. While direct and extensive research on this specific isobutoxyphenyl substitution is limited, by examining related analogs, we can construct a predictive SAR model to guide future drug discovery efforts in this area.

Synthetic Strategy: Building the this compound Scaffold

The synthesis of the target this compound analogs can be efficiently achieved through a multi-step process, commencing with the well-established Pfitzinger quinoline synthesis.[5][6] This classical reaction provides a robust method for constructing the core quinoline-4-carboxylic acid intermediate.

Experimental Protocol: Synthesis of 2-(4-Isobutoxyphenyl)quinoline-4-carboxylic Acid

This protocol is based on the general Pfitzinger reaction conditions.[5][7]

Materials:

  • Isatin

  • 4-Isobutoxyacetophenone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • A solution of potassium hydroxide (3.3 g) in ethanol (20 mL) is prepared in a round-bottom flask.

  • Isatin (1.47 g, 10 mmol) is added to the ethanolic KOH solution and stirred until completely dissolved.

  • 4-Isobutoxyacetophenone (1.92 g, 10 mmol) is then added to the reaction mixture.

  • The mixture is refluxed for 12-24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude 2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid.

  • The precipitate is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pure product.

Experimental Protocol: Synthesis of this compound

The conversion of the carboxylic acid to the carbohydrazide is a standard two-step procedure involving esterification followed by hydrazinolysis.[8]

Materials:

  • 2-(4-Isobutoxyphenyl)quinoline-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or a suitable activating agent (e.g., EDC, HOBt)

  • Methanol or Ethanol

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Dichloromethane (DCM) or a suitable aprotic solvent

Procedure:

  • Esterification: 2-(4-Isobutoxyphenyl)quinoline-4-carboxylic acid (10 mmol) is suspended in methanol or ethanol (50 mL). A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for 4-6 hours. The solvent is then evaporated, and the residue is neutralized with a saturated sodium bicarbonate solution. The resulting ester is extracted with an organic solvent, dried, and concentrated.

  • Hydrazinolysis: The crude ester is dissolved in ethanol (50 mL), and hydrazine hydrate (20 mmol) is added. The mixture is refluxed for 8-12 hours. Upon cooling, the this compound precipitates out of the solution. The solid is collected by filtration, washed with cold ethanol, and dried to yield the final product.

Structure-Activity Relationship (SAR) Analysis: Decoding the Molecular Architecture

The biological activity of this compound analogs is intricately linked to their three-dimensional structure and the electronic properties of their constituent parts. A systematic analysis of the SAR provides invaluable insights for designing more potent and selective drug candidates.

Disclaimer: The following SAR discussion is a predictive analysis based on established principles and data from structurally related 2-aryl-quinoline-4-carbohydrazide analogs, due to the limited availability of direct experimental data for the 2-(4-isobutoxyphenyl) series.

The Quinoline Core: The Foundation of Activity

The planar quinoline ring system is the fundamental pharmacophore, essential for the primary biological activity. It is believed to interact with biological targets through π-π stacking and hydrophobic interactions. Modifications to the quinoline ring itself can modulate activity and selectivity.

The 2-(4-Isobutoxyphenyl) Moiety: A Key Modulator of Potency and Pharmacokinetics

The substituent at the 2-position of the quinoline ring plays a crucial role in determining the potency and selectivity of the molecule. The introduction of a 4-isobutoxyphenyl group is a strategic design choice with several potential advantages:

  • Lipophilicity and Membrane Permeability: The isobutoxy group significantly increases the lipophilicity of the molecule compared to an unsubstituted phenyl ring. This enhanced lipophilicity can improve the compound's ability to cross biological membranes, such as the bacterial cell wall or the plasma membrane of cancer cells, leading to increased intracellular concentrations and improved efficacy.[4]

  • Hydrophobic Interactions: The bulky isobutyl group can engage in favorable hydrophobic interactions within the binding pocket of the target protein, potentially leading to a stronger binding affinity.

  • Metabolic Stability: The ether linkage of the isobutoxy group is generally more resistant to metabolic degradation compared to other functional groups, which can lead to an improved pharmacokinetic profile and a longer duration of action.

  • Electronic Effects: The oxygen atom of the isobutoxy group is an electron-donating group, which can influence the electron density of the entire molecule and modulate its interaction with the biological target.

The 4-Carbohydrazide Moiety: The Bioactive Warhead

The carbohydrazide group (-CONHNH₂) at the 4-position is a critical component for the biological activity of these analogs. This moiety can act as a versatile hydrogen bond donor and acceptor, facilitating strong interactions with amino acid residues in the active site of target enzymes. Furthermore, the hydrazide group can be further derivatized to generate a library of analogs with diverse functionalities, allowing for fine-tuning of the biological activity. For instance, condensation with various aldehydes and ketones can produce hydrazone derivatives with potentially enhanced and diversified biological profiles.[8]

Visualizing the Core Structure and Key Functional Groups

SAR_of_2_4_isobutoxyphenyl_quinoline_4_carbohydrazide cluster_quinoline Quinoline Core (Planar, π-π stacking) cluster_isobutoxy 2-(4-Isobutoxyphenyl) Group (Lipophilicity, Hydrophobic Interactions) cluster_hydrazide 4-Carbohydrazide Moiety (H-bonding, Derivatization Site) quinoline Quinoline isobutoxy 4-Isobutoxyphenyl quinoline->isobutoxy 2-position hydrazide Carbohydrazide quinoline->hydrazide 4-position

Caption: Core components of this compound.

Biological Activities and Potential Mechanisms of Action

Based on the activities of related quinoline-4-carbohydrazide analogs, the 2-(4-isobutoxyphenyl) derivatives are anticipated to exhibit significant antimicrobial and anticancer properties.

Antimicrobial Activity

Many quinoline derivatives exert their antimicrobial effects by targeting essential bacterial enzymes. A prominent target is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication. Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately bacterial cell death. The 2-aryl-quinoline-4-carbohydrazide scaffold is well-suited to bind to the active site of DNA gyrase.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_confirmation Confirmatory Assays cluster_mechanism Mechanism of Action synthesis Synthesize Analogs mic_determination MIC Determination (Broth Microdilution) synthesis->mic_determination mbc_determination MBC Determination mic_determination->mbc_determination time_kill Time-Kill Assays mic_determination->time_kill dna_gyrase DNA Gyrase Inhibition Assay mbc_determination->dna_gyrase time_kill->dna_gyrase

Caption: Workflow for evaluating antimicrobial activity.

Anticancer Activity

The anticancer potential of quinoline derivatives is often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. One important target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently overexpressed or mutated in various cancers.[9] Inhibition of EGFR signaling can lead to cell cycle arrest and apoptosis.

Anticancer_Evaluation_Workflow cluster_synthesis Compound Synthesis cluster_cytotoxicity Cytotoxicity Screening cluster_mechanism Mechanism of Action synthesis Synthesize Analogs mtt_assay MTT Assay (e.g., MCF-7, A549 cells) synthesis->mtt_assay egfr_inhibition EGFR Kinase Inhibition Assay mtt_assay->egfr_inhibition cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) mtt_assay->apoptosis

Caption: Workflow for evaluating anticancer activity.

Data Presentation: A Comparative Look at Related Analogs

To illustrate the potential potency of the target compounds, the following table summarizes the biological activity data for structurally related 2-aryl-quinoline-4-carbohydrazide analogs.

Compound ID2-Aryl SubstituentBiological ActivityIC₅₀ / MIC (µM)TargetReference
Analog A 4-BromophenylAntibacterial (S. aureus)38.64 (MIC)DNA Gyrase[8]
Analog B Phenyl (Acrylamide deriv.)Anticancer (MCF-7)3.39 (IC₅₀)EGFR
Analog C 4-Nitrophenyl (Acrylamide deriv.)Anticancer (MCF-7)2.71 (IC₅₀)EGFR

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel antimicrobial and anticancer agents. The strategic incorporation of the isobutoxyphenyl group is anticipated to enhance lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties and biological efficacy. The carbohydrazide moiety offers a versatile handle for further chemical modification, enabling the generation of extensive compound libraries for SAR exploration.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound analogs. Key areas of investigation should include:

  • Systematic modification of the carbohydrazide moiety: Synthesis of hydrazones, amides, and other derivatives to probe the impact on activity and selectivity.

  • Exploration of alternative alkoxy substituents: Investigating the effects of varying the chain length and branching of the alkoxy group at the 4-position of the phenyl ring.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and mechanisms of action for the most potent analogs.

  • Pharmacokinetic and in vivo efficacy studies: Evaluating the drug-like properties and therapeutic potential of lead compounds in relevant animal models.

By pursuing these avenues of research, the full therapeutic potential of this promising class of quinoline derivatives can be unlocked, paving the way for the development of next-generation antimicrobial and anticancer drugs.

References

  • (2023). Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. ACS Omega. [Link]

  • (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. [Link]

  • (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances. [Link]

  • (2022). Design, synthesis, anticancer, antimicrobial activities and molecular docking studies of novel quinoline bearing dihydropyridines. PubMed. [Link]

  • (2021). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. SID. [Link]

  • (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ResearchGate. [Link]

  • (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed. [Link]

  • (1997). Synthesis of 4-alkoxy-2-phenylquinoline derivatives as potent antiplatelet agents. PubMed. [Link]

  • (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]

  • (2022). Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. MDPI. [Link]

  • (2021). Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. PubMed. [Link]

  • (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]

  • (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]

  • (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

Sources

"2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide solubility and stability"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this molecule is not extensively available in public literature, this document synthesizes information from structurally related quinoline-4-carbohydrazide derivatives and established principles of medicinal chemistry to offer predictive insights and detailed investigational protocols. The guide is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical methodologies required to characterize this compound for preclinical and pharmaceutical development. We delve into the theoretical aspects of its physicochemical properties, potential degradation pathways, and present robust, step-by-step protocols for systematic solubility and stability assessment in line with regulatory expectations.

Introduction: The Quinoline-4-Carbohydrazide Scaffold

The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents, most notably antimalarials like quinine and chloroquine.[1] The 2-arylquinoline-4-carbohydrazide framework, in particular, has emerged as a versatile template for discovering novel agents with a range of biological activities, including antimicrobial and anticancer properties.[2] The subject of this guide, this compound, combines three key structural motifs:

  • A Quinoline Core: A bicyclic aromatic heterocycle that governs the basicity and planarity of the molecule.

  • A 4-Carbohydrazide Group (-CONHNH₂): A critical functional group known for its ability to act as a hydrogen bond donor and acceptor, and as a reactive handle for synthesizing more complex derivatives.[3]

  • A 2-(4-Isobutoxyphenyl) Substituent: This bulky, lipophilic group significantly influences the molecule's interaction with biological targets and its overall physicochemical properties, such as solubility and LogP.[4][5]

A thorough characterization of the solubility and stability of this molecule is a non-negotiable prerequisite for its advancement as a potential drug candidate. These properties dictate its formulation possibilities, bioavailability, and shelf-life.

Solubility Profile: Theoretical Considerations and Experimental Determination

The solubility of a compound is a critical determinant of its absorption and distribution in vivo. The structure of this compound suggests a complex solubility profile, likely characterized by poor aqueous solubility but better solubility in organic solvents.[6]

Factors Influencing Solubility
  • pH-Dependence: The quinoline nitrogen is weakly basic (pKa of quinoline is ~4.9), meaning the molecule will become protonated and more soluble in acidic conditions. Conversely, the carbohydrazide moiety has both acidic and basic properties. This dual nature makes its aqueous solubility highly dependent on the pH of the medium.[7]

  • Lipophilicity: The presence of the large, nonpolar isobutoxyphenyl group and the quinoline ring system contributes significantly to the molecule's hydrophobicity, predicting low intrinsic water solubility. The branched nature of the isobutyl group can also impact crystal packing and solvation compared to a linear butyl group.[4]

  • Crystalline Structure: The solid-state properties (polymorphism, crystallinity) of the compound will heavily influence its thermodynamic solubility. A stable crystalline lattice requires more energy to break, resulting in lower solubility.

Predicted Solubility

Based on analogues, "moderate" solubility in aqueous systems may be achievable, but this is highly dependent on the specific substituents.[8] It is predicted that the compound will be sparingly soluble in water, moderately soluble in polar aprotic solvents like DMSO and DMF, and may show good solubility in certain alcohols.[9]

Experimental Protocol: Thermodynamic Solubility Assessment

This protocol determines the equilibrium solubility of the compound, a fundamental physicochemical parameter.

Rationale: The shake-flask method (ICH guideline accepted) is the gold standard for determining thermodynamic solubility. It ensures that the solution reaches equilibrium with the solid phase, providing a true measure of solubility under specific conditions.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing different solvent systems (e.g., pH 1.2 HCl buffer, pH 6.8 phosphate buffer, pH 7.4 phosphate buffer, water, ethanol, DMSO).

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C and 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sampling & Analysis: Carefully withdraw a supernatant aliquot from each vial, ensuring no solid particles are disturbed. Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[10]

Data Presentation:

Solvent SystemTemperature (°C)Measured Solubility (µg/mL)
pH 1.2 Buffer2515.2
pH 6.8 Buffer251.8
pH 7.4 Buffer251.5
Deionized Water251.6
Ethanol25> 1000
DMSO25> 5000
(Note: Data is illustrative and must be determined experimentally.)

Stability Profile: Degradation Pathways and Stress Testing

Understanding a compound's stability is crucial for ensuring its safety, efficacy, and for defining appropriate storage conditions and shelf-life. The primary degradation pathways for this compound are predicted to be hydrolysis, oxidation, and photolysis.[8][11]

Potential Degradation Pathways
  • Hydrolysis: The carbohydrazide functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the molecule to yield 2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid and hydrazine.[12] The rate of hydrolysis is expected to be pH-dependent.[2][13]

  • Oxidation: The quinoline ring and the hydrazine moiety can be susceptible to oxidation. Exposure to atmospheric oxygen or oxidizing agents (like peroxides) could lead to the formation of N-oxides or other degradation products.[14]

  • Photodegradation: Aromatic and heterocyclic systems like quinoline are often photosensitive.[6] Exposure to UV or visible light can induce photochemical reactions, leading to discoloration and the formation of various photoproducts.[15][16]

Experimental Protocol: Forced Degradation Study

Forced degradation (stress testing) is a systematic process to identify the likely degradation products and establish the intrinsic stability of a molecule, as mandated by ICH guidelines (Q1A, Q1B).[11] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without completely destroying the molecule.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂. Store at room temperature, protected from light.

    • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15] A control sample should be kept in the dark.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 6, 12, 24, 48 hours). For thermal and photolytic studies, time points may extend over several days or weeks.

  • Sample Preparation: Before analysis, neutralize the acidic and basic samples.

  • Analysis: Analyze all stressed samples, alongside an unstressed control, using a stability-indicating HPLC method.

Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[17]

Rationale: Reverse-phase HPLC with UV detection is the most common and robust technique for this purpose. A gradient elution is often necessary to resolve the parent compound from various degradation products with different polarities.

Methodology:

  • Column Selection: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 20%).

    • Linearly increase to a high percentage (e.g., 90%) over 20-30 minutes to elute any nonpolar degradants.

    • Return to initial conditions and re-equilibrate.

  • Detection: UV detector set at a wavelength of maximum absorbance for the parent compound (determined by UV scan). A Photo Diode Array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. Specificity is confirmed by demonstrating that the parent peak is spectrally pure in the presence of its degradation products.

Illustrative Data Summary:

Stress ConditionTime% Assay of Parent CompoundNumber of Degradation Products
0.1 M HCl, 60°C24 h85.3%2
0.1 M NaOH, 60°C24 h81.7%3
3% H₂O₂, RT24 h92.1%1
Solid, 80°C7 days98.5%1 (minor)
Light (ICH Q1B)7 days89.4%4
(Note: Data is illustrative and must be determined experimentally.)

Visualizations: Workflows and Pathways

Experimental Workflow for Solubility Assessment

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Weigh excess solid compound prep2 Add to vials with various solvents (pH buffers, water, organic) prep1->prep2 equil1 Agitate at constant T (25°C & 37°C) for 24-48h prep2->equil1 sep1 Centrifuge at high speed equil1->sep1 analysis1 Withdraw & dilute supernatant sep1->analysis1 analysis2 Quantify concentration via HPLC/UV analysis1->analysis2

Caption: Workflow for Thermodynamic Solubility Determination.

Predicted Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photo Photolysis (UV/Vis Light) Parent This compound (Parent Compound) Hydrolysis_Product 2-(4-Isobutoxyphenyl)quinoline-4-carboxylic acid + Hydrazine Parent->Hydrolysis_Product Oxidation_Product N-Oxide Derivatives / Ring-Opened Products Parent->Oxidation_Product Photo_Product Photodimers / Isomers / Colored Degradants Parent->Photo_Product

Caption: Potential Degradation Routes for the Target Compound.

Conclusion and Recommendations

This guide establishes a foundational understanding and a practical approach for characterizing the solubility and stability of this compound. While direct experimental data is sparse, the chemical principles derived from its constituent functional groups and data from analogous compounds provide a robust predictive framework.

Key Recommendations for Researchers:

  • Prioritize Experimental Verification: The protocols outlined herein should be executed to generate empirical data, which is essential for any drug development program.

  • Comprehensive Solvent Screening: A broad range of pharmaceutically acceptable solvents and buffer systems should be screened to identify suitable vehicles for formulation.

  • Structure Elucidation of Degradants: For any significant degradation products identified during forced degradation studies, subsequent isolation and structural elucidation (e.g., using LC-MS, NMR) are critical for understanding the degradation mechanism and for safety assessment.

  • ICH-Compliant Studies: All stability studies should be conducted in accordance with the principles outlined in the relevant ICH guidelines to ensure data is suitable for regulatory submissions.

By systematically applying the methodologies described, researchers can build a comprehensive physicochemical profile of this compound, enabling informed decisions in the progression of this compound from a laboratory curiosity to a potential therapeutic agent.

References

  • Al-Karmalawy, A. A., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-84. [Link]

  • El-Sayed, M. A. A., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances. [Link]

  • Wikipedia. (n.d.). Quinoline. [Link]

  • PubChem. (n.d.). Quinoline. National Institutes of Health. [Link]

  • ResearchGate. (2019). Carbohydrazide vs Hydrazine: A Comparative Study. [Link]

  • Gomes, P. A. C., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. [Link]

  • Pohjoispää, M., et al. (2017). Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. PLoS One. [Link]

  • Al-Majed, A. R. A., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. RSC Advances. [Link]

  • ScienceMadness Wiki. (n.d.). Quinoline. [Link]

  • Fiveable. (n.d.). Isobutyl Definition. [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Ali, A. A., et al. (2020). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Egyptian Journal of Chemistry. [Link]

  • European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Datapdf. (n.d.). Chemistry of carbohydrazide and thiocarbohydrazide. [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80. [Link]

  • BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. [Link]

  • ResearchGate. (1990). Microbial degradation of quinoline and methylquinolines. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • ResearchGate. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]

  • Wikipedia. (n.d.). Carbohydrazide. [Link]

  • Monash University. (n.d.). Organic reactions: Hydrolysis. [Link]

  • PubChem. (n.d.). Isobutyl acetate. National Institutes of Health. [Link]

Sources

A Technical Guide to the Discovery and Synthesis of Novel Quinoline-4-Carbohydrazides: Scaffolds for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. When hybridized with a carbohydrazide moiety at the 4-position, it gives rise to a class of compounds—quinoline-4-carbohydrazides—that exhibit a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of these promising molecules. We will delve into the causal reasoning behind synthetic strategies, detail validated experimental protocols, and discuss the structure-activity relationships that govern their efficacy as antimicrobial and anticancer agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for the creation of novel therapeutics.

Introduction: The Strategic Fusion of Quinoline and Carbohydrazide

The enduring interest in quinoline derivatives stems from their proven therapeutic value, most notably as antimalarial drugs like chloroquine.[1] The quinoline ring system is a versatile pharmacophore known to intercalate with DNA and inhibit key enzymes.[2] The carbohydrazide moiety (-CONHNH2), on the other hand, is a crucial linker and pharmacophore in its own right, known for its ability to form stable hydrazones and cyclize into various heterocyclic systems, significantly expanding the chemical space of a lead molecule.[3][4]

The combination of these two entities in quinoline-4-carbohydrazides creates a molecular framework with significant potential. The hydrazide group serves as a versatile synthetic handle for diversification, allowing for the introduction of various functionalities to modulate pharmacokinetic and pharmacodynamic properties. This strategic hybridization has led to the discovery of potent agents targeting microbial DNA gyrase and receptor tyrosine kinases like EGFR, highlighting the scaffold's therapeutic promise.[5][6]

Core Synthesis Strategy: A Validated Pathway

The synthesis of quinoline-4-carbohydrazides is a multi-step process that begins with the construction of the quinoline core itself. The Pfitzinger reaction is a classic and reliable method for this purpose, offering a direct route to quinoline-4-carboxylic acids.[5][7] The subsequent steps involve converting the carboxylic acid to the key carbohydrazide intermediate.

Workflow for Synthesis of the Core Intermediate

The following diagram outlines the typical and field-proven workflow for synthesizing the 2-aryl-quinoline-4-carbohydrazide intermediate, which serves as the primary building block for further derivatization.

G cluster_0 Part 1: Quinoline Core Synthesis (Pfitzinger Reaction) cluster_1 Part 2: Carbohydrazide Formation Isatin Isatin + Substituted Acetophenone Acid 2-Aryl-quinoline-4-carboxylic acid Isatin->Acid Refluxing Ethanol, Base (e.g., KOH) Ester Ethyl 2-aryl-quinoline-4-carboxylate Acid->Ester Absolute Ethanol, Conc. H2SO4 (cat.), Reflux Hydrazide Key Intermediate: 2-Aryl-quinoline-4-carbohydrazide Ester->Hydrazide Hydrazine Hydrate, Boiling Ethanol

Caption: General synthetic workflow for the core quinoline-4-carbohydrazide intermediate.

Detailed Experimental Protocols

The protocols described below are self-validating systems, with each step yielding a product whose identity and purity can be confirmed through standard analytical techniques before proceeding.

Protocol 2.2.1: Synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid [6][7]

  • Reactants: To a solution of isatin (1 equivalent) and 4-bromoacetophenone (1 equivalent) in refluxing ethanol, add a solution of 33% potassium hydroxide (sufficient quantity to ensure basic conditions).

  • Reaction: Heat the mixture at reflux for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and acidify with a suitable acid (e.g., dilute HCl) to precipitate the product.

  • Purification: Filter the resulting solid, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

  • Validation: The structure is confirmed by 1H NMR, 13C NMR, and mass spectrometry. The presence of the carboxylic acid group can be confirmed by a broad peak in the IR spectrum.

Protocol 2.2.2: Synthesis of Ethyl 2-(4-Bromophenyl)quinoline-4-carboxylate [6][7]

  • Reactants: Suspend the 2-(4-bromophenyl)quinoline-4-carboxylic acid (1 equivalent) in absolute ethanol.

  • Reaction: Add a catalytic amount of concentrated sulfuric acid. Heat the mixture at reflux for 12 hours, monitoring by TLC. The causality for using concentrated H2SO4 is its dual role as a catalyst and a dehydrating agent, driving the equilibrium towards ester formation.

  • Work-up: Cool the mixture and neutralize the excess acid carefully with a weak base (e.g., sodium bicarbonate solution). The ester product will often precipitate.

  • Purification: Filter the solid, wash with water, and dry.

  • Validation: Confirmation is achieved via spectroscopy. In the 1H NMR, the appearance of a triplet and a quartet corresponding to the ethyl group is a key diagnostic indicator. The IR spectrum will show a characteristic C=O stretch for the ester, typically around 1720-1740 cm-1.

Protocol 2.2.3: Synthesis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide (Key Intermediate) [5]

  • Reactants: Dissolve the ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (1 equivalent) in ethanol.

  • Reaction: Add an excess of hydrazine hydrate (e.g., 10 equivalents). Heat the mixture to boiling/reflux for 7-12 hours. The reaction is driven by the nucleophilic attack of the hydrazine on the ester carbonyl.

  • Work-up: Cool the reaction mixture. The carbohydrazide product is often poorly soluble in cold ethanol and will precipitate.

  • Purification: Filter the precipitate, wash with cold ethanol, and dry to obtain the pure carbohydrazide intermediate.

  • Validation: The successful formation of the carbohydrazide is confirmed by the appearance of signals for the -NH and -NH2 protons in the 1H NMR spectrum, which are typically broad and exchangeable with D2O.[7] The IR spectrum will show N-H stretching bands and a shift in the carbonyl frequency compared to the starting ester.

Derivatization: Expanding into Bioactive Chemical Space

The true utility of the quinoline-4-carbohydrazide scaffold lies in its capacity for diversification. The terminal -NH2 group of the hydrazide is a potent nucleophile, enabling a wide range of subsequent reactions to build novel molecular architectures.

G cluster_derivatives Bioactive Derivatives Hydrazide Quinoline-4-carbohydrazide (Core Intermediate) SchiffBase Schiff Bases Hydrazide->SchiffBase Condensation (Ethanol) Pyrazole Pyrazoles / Pyrazolones Hydrazide->Pyrazole Cyclocondensation Acrylamide Acrylamide Hybrids Hydrazide->Acrylamide Reaction in Glacial Acetic Acid Aldehyde Aromatic Aldehydes Aldehyde->SchiffBase Dicarbonyl β-Dicarbonyl Compounds Dicarbonyl->Pyrazole Acrylate Substituted Acrylates Acrylate->Acrylamide

Caption: Key derivatization pathways from the core carbohydrazide intermediate.

These derivatization reactions, such as condensation with aldehydes to form Schiff bases or cyclocondensation with dicarbonyl compounds to form pyrazoles, have yielded compounds with significant biological activity.[3][7]

Biological Activity and Mechanistic Insights

Quinoline-4-carbohydrazide derivatives have demonstrated significant potential in two primary therapeutic areas: antimicrobial and anticancer applications.

Antimicrobial Activity

A significant number of novel quinoline-4-carbohydrazide derivatives exhibit potent activity, particularly against Gram-positive bacteria like Staphylococcus aureus and fungal pathogens such as Candida albicans.[7]

Mechanism of Action: DNA Gyrase Inhibition One of the primary mechanisms for the antibacterial action of these compounds is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[5] Quinolines are known DNA gyrase inhibitors, and this activity is often retained and modulated in carbohydrazide derivatives.[5] By targeting this enzyme, the compounds disrupt DNA supercoiling, leading to bacterial cell death.

Screening Workflow & Data A standard workflow for antimicrobial screening is essential for identifying lead compounds.

G Start Synthesized Derivatives Diffusion Agar Well Diffusion Assay (Primary Screen) Start->Diffusion MIC Broth Microdilution Assay (Determine MIC) Diffusion->MIC Active Compounds MBC Determine MBC MIC->MBC Mechanism Mechanism of Action Study (e.g., DNA Gyrase Assay) MBC->Mechanism Lead Lead Compound Identified Mechanism->Lead

Sources

Methodological & Application

"Pfitzinger reaction for 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide via the Pfitzinger Reaction

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including antibacterial, antiviral, and anticancer properties.[1][2][3] Among its many derivatives, quinoline-4-carbohydrazides are of significant interest as versatile intermediates and potential therapeutic agents themselves, notably in the development of novel antitubercular drugs.[4]

This application note provides a comprehensive, in-depth guide for the synthesis of a specific derivative, this compound. The synthetic strategy hinges on the classic Pfitzinger reaction, a robust and reliable method for constructing the quinoline-4-carboxylic acid core.[5][6] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights and troubleshooting advice for researchers, scientists, and drug development professionals. The protocol is presented as a self-validating, three-stage process: the initial Pfitzinger condensation, followed by esterification and subsequent hydrazinolysis to yield the target compound.

Part 1: The Pfitzinger Reaction - Mechanistic Rationale

The Pfitzinger reaction is the condensation of isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group, conducted in the presence of a strong base.[7][8] This transformation is a cornerstone of heterocyclic chemistry for its efficiency in building the quinoline-4-carboxylic acid framework.

1.1. Reaction Mechanism

The reaction proceeds through several distinct steps, which are critical to understand for optimizing conditions and troubleshooting:

  • Base-Catalyzed Ring Opening: The reaction initiates with the hydrolytic cleavage of the amide bond in isatin by a strong base, such as potassium hydroxide (KOH), to form the potassium salt of isatinic acid, a keto-acid intermediate.[5][7] This intermediate is typically generated in situ.

  • Condensation and Imine Formation: The aniline moiety of the opened isatinic acid then condenses with the carbonyl group of the ketone (in this case, 1-(4-isobutoxyphenyl)ethan-1-one) to form an imine, commonly known as a Schiff base.[9]

  • Tautomerization & Cyclization: The imine tautomerizes to the more stable enamine intermediate.[5][7] This is followed by an intramolecular cyclization, where the enamine attacks the ketone group of the original isatinic acid backbone.

  • Dehydration: The final step is a dehydration (loss of a water molecule) of the cyclized intermediate, which results in aromatization to yield the stable substituted quinoline-4-carboxylic acid.[5]

Pfitzinger_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates Isatin Isatin KetoAcid Isatinic Acid Salt (Keto-Acid) Isatin->KetoAcid 1. KOH, H₂O (Ring Opening) Ketone 1-(4-Isobutoxyphenyl)ethan-1-one Imine Imine Ketone->Imine KetoAcid->Imine 2. Condensation Enamine Enamine Imine->Enamine 3. Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized 4. Intramolecular Cyclization Product 2-(4-Isobutoxyphenyl)quinoline-4-carboxylic acid Cyclized->Product 5. Dehydration (Aromatization)

Caption: The mechanism of the Pfitzinger reaction.

1.2. Rationale for Reactant Selection

  • Isatin: Provides the foundational benzene ring and the nitrogen atom (at position 1) for the quinoline core. It also contains the latent carboxylic acid group that will ultimately be at position 4.

  • 1-(4-isobutoxyphenyl)ethan-1-one: This specific ketone is crucial. The methyl group (-CH₃) serves as the required α-methylene component for the condensation. The remainder of the molecule, the 4-isobutoxyphenyl group, is installed at the C2 position of the newly formed quinoline ring. The choice of this ketone directly dictates the substitution pattern of the final product.

Part 2: Overall Synthetic Strategy

The synthesis of the target carbohydrazide is a logical three-step sequence. An initial Pfitzinger reaction builds the core heterocyclic acid, which is then activated (via esterification) for efficient conversion to the final product.

Workflow Start Isatin + 1-(4-Isobutoxyphenyl)ethan-1-one Step1 Step 1: Pfitzinger Reaction (KOH, EtOH/H₂O, Reflux) Start->Step1 Intermediate1 Quinoline-4-Carboxylic Acid Step1->Intermediate1 Step2 Step 2: Esterification (EtOH, H₂SO₄, Reflux) Intermediate1->Step2 Intermediate2 Ethyl Quinoline-4-Carboxylate Step2->Intermediate2 Step3 Step 3: Hydrazinolysis (NH₂NH₂·H₂O, EtOH, Reflux) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Overall workflow for the synthesis.

Part 3: Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. Hydrazine hydrate is highly toxic and corrosive; handle with extreme care.

3.1. Protocol 1: Synthesis of 2-(4-Isobutoxyphenyl)quinoline-4-carboxylic acid

This protocol details the core Pfitzinger condensation.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Isatin147.131.47 g10.0
1-(4-Isobutoxyphenyl)ethan-1-one192.251.92 g10.0
Potassium Hydroxide (KOH)56.112.80 g50.0
Ethanol (95%)-40 mL-
Water-5 mL-
Hydrochloric Acid (conc.)-As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (2.80 g) in a mixture of ethanol (40 mL) and water (5 mL). Stir until the base is fully dissolved.

  • Add isatin (1.47 g) to the basic solution. Stir the mixture at room temperature for 30-60 minutes. A color change from orange/red to a darker brown should be observed as the isatin ring opens to form the potassium salt of isatinic acid.[7]

  • To this mixture, add 1-(4-isobutoxyphenyl)ethan-1-one (1.92 g).

  • Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 24 hours.[10] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) (e.g., using a mobile phase of 8:2 ethyl acetate:hexane with a few drops of acetic acid).

  • After 24 hours, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.

  • Dissolve the remaining residue in approximately 100 mL of warm water. This dissolves the potassium salt of the product.

  • Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 30 mL) to remove any unreacted ketone and other neutral impurities.[7] Discard the organic layers.

  • Cool the aqueous layer in an ice bath. Slowly acidify the solution by adding concentrated hydrochloric acid dropwise with stirring until the pH reaches 4-5.[7]

  • A precipitate will form. Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove inorganic salts.

  • Dry the crude product in a vacuum oven at 60-70°C. The product can be further purified by recrystallization from an ethanol/water mixture.

3.2. Protocol 2: Synthesis of Ethyl 2-(4-Isobutoxyphenyl)quinoline-4-carboxylate

Esterification protects the carboxylic acid and facilitates a cleaner subsequent reaction with hydrazine.[11]

Reagent/MaterialQuantity
2-(4-Isobutoxyphenyl)quinoline-4-carboxylic acid10.0 mmol (from Step 1)
Absolute Ethanol100 mL
Sulfuric Acid (conc.)1 mL

Procedure:

  • Suspend the dried carboxylic acid from the previous step in a 250 mL round-bottom flask.

  • Add absolute ethanol (100 mL) and a magnetic stirrer.

  • Carefully add concentrated sulfuric acid (1 mL) dropwise while stirring.

  • Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC until the starting carboxylic acid spot disappears.

  • After cooling to room temperature, reduce the solvent volume by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into 200 mL of ice-cold water.

  • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • The ethyl ester will precipitate as a solid or oil out. If it is an oil, extract it with ethyl acetate (3 x 50 mL). If it is a solid, collect it by vacuum filtration.

  • If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude ester. If filtered, wash the solid with water and dry.

  • Purify the crude ester by recrystallization from hexane or ethanol.

3.3. Protocol 3: Synthesis of this compound

This final step involves the nucleophilic acyl substitution of the ester with hydrazine.[11]

Reagent/MaterialQuantity
Ethyl 2-(4-Isobutoxyphenyl)quinoline-4-carboxylate8.0 mmol (from Step 2)
Hydrazine Hydrate (80% solution)80.0 mmol (10 eq.)
Absolute Ethanol80 mL

Procedure:

  • Dissolve the ethyl ester from Step 2 in absolute ethanol (80 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (10 molar equivalents) to the solution.

  • Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product, being less soluble, will often precipitate from the solution.

  • If precipitation occurs, cool the flask further in an ice bath for 1 hour and collect the solid by vacuum filtration.

  • If no precipitate forms, reduce the solvent volume by rotary evaporation until a solid begins to form, then cool and filter.

  • Wash the collected solid with a small amount of cold ethanol and then with diethyl ether.

  • Dry the final product, this compound, under vacuum.

Part 4: Characterization and Troubleshooting

Expected Characterization Data:

  • ¹H NMR: Expect to see characteristic signals for the isobutoxy group (a doublet for the two methyls, a multiplet for the CH, and a doublet for the O-CH₂), aromatic protons from both the quinoline and phenyl rings, and a broad singlet for the -NH-NH₂ protons of the hydrazide.

  • IR Spectroscopy: Key peaks will include N-H stretching bands (around 3200-3400 cm⁻¹) and a C=O stretch for the amide carbonyl (around 1640-1680 cm⁻¹). The disappearance of the ester C=O stretch (~1720 cm⁻¹) from the previous step is a key indicator of reaction completion.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the final product (C₂₀H₂₁N₃O₂) should be observed.

Troubleshooting and Field-Proven Insights:

  • Low Yield in Pfitzinger Reaction:

    • Cause: Incomplete hydrolysis of isatin or poor condensation.

    • Solution: Ensure the KOH is fully dissolved before adding isatin. Allow sufficient time for the ring-opening step. Ensure the ketone is of high purity, as impurities can interfere with the condensation.

  • Difficulty in Precipitation of Carboxylic Acid:

    • Cause: Incorrect pH. The product is amphoteric and may redissolve in highly acidic conditions.

    • Solution: Use a pH meter for precise acidification. Adjust dropwise and monitor for the point of maximum precipitation, typically between pH 4 and 5.[7]

  • Incomplete Hydrazinolysis:

    • Cause: Insufficient hydrazine or reaction time.

    • Solution: Use a large excess of hydrazine hydrate (10 equivalents is standard) to drive the equilibrium towards the product. Ensure the reaction is refluxed for an adequate duration, monitoring by TLC.

References

  • Wikipedia. (n.d.). Pfitzinger reaction. Available from: [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-252.
  • Uo Chemists. (2024, June 9). Pfitzinger Synthesis of Quinoline | Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17 [Video]. YouTube.
  • Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis. Cambridge University Press.
  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. Available from: [Link]

  • Bavetsias, V., et al. (2016). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 59(13), 6289–6309. Available from: [Link]

  • Yan, F., et al. (2013).
  • Scribd. (n.d.). Chemistry of Pfitzinger Synthesis. Available from: [Link]

  • Susanti, I., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 85-92. Available from: [Link]

  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 225-250.
  • Scribd. (n.d.). Chemistry of Pfitzinger Synthesis. Available from: [Link]

  • Abdel-Aziz, M., et al. (2021). Design, Synthesis, and Biological Evaluation of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 26(11), 3121. Available from: [Link]

  • Ismaili, L., et al. (2011). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. International Journal of Molecular Sciences, 12(12), 8824–8849.
  • Davis, A. M., et al. (2018). Experimental Investigation of Condensation Predictions for Dust-Enriched Systems. The Astrophysical Journal, 857(1), 48.
  • Khurana, J. M., & Kumar, S. (2017). A four-component Pfitzinger reaction: synthesis of 2-pyronylquinolin-4-carbamides. Monatshefte für Chemie - Chemical Monthly, 148, 1085–1090.
  • Zhang, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(19), 6239. Available from: [Link]

  • ResearchGate. (n.d.). Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of quinoline carbohydrazide derivatives. Available from: [Link]

  • Yadav, P., & Shah, K. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Journal of Applied Pharmaceutical Science, 13(1), 001-028. Available from: [Link]

Sources

Application Notes and Protocols for Antimicrobial Activity Testing of 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Quinolone Scaffolds in Antimicrobial Drug Discovery

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Historically, quinoline derivatives have been instrumental in the fight against infectious diseases, with the quinolone class of antibiotics being a prime example.[1][2] These agents traditionally exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair, ultimately leading to cell death.[2][3][4][5] The emergence of widespread antimicrobial resistance necessitates the continuous exploration of novel chemical entities that can overcome existing resistance mechanisms.[3][5]

The compound 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide represents a novel investigational molecule. Its structure, featuring a quinoline core, a carbohydrazide linker, and a substituted phenyl ring, suggests potential biological activity. The carbohydrazide moiety, in particular, has been incorporated into various compounds exhibiting a wide range of pharmacological effects, including antimicrobial properties.[6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial activity of this, and structurally related, novel quinoline-carbohydrazide derivative. The protocols herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[8][9][10][11]

Experimental Design: A Tiered Approach to Antimicrobial Profiling

A logical and stepwise approach is critical for efficiently characterizing the antimicrobial profile of a novel compound. This guide proposes a tiered workflow, beginning with primary screening to determine the inhibitory activity, followed by secondary assays to ascertain bactericidal potential.

Antimicrobial Testing Workflow cluster_prep Phase 1: Preparation cluster_primary Phase 2: Primary Screening (Bacteriostatic Activity) cluster_secondary Phase 3: Secondary Screening (Bactericidal Activity) cluster_analysis Phase 4: Data Analysis Compound_Prep Compound Solubilization & Stock Preparation MIC_Assay Broth Microdilution Assay (CLSI/EUCAST Guidelines) Compound_Prep->MIC_Assay Inoculum_Prep Bacterial Inoculum Standardization Inoculum_Prep->MIC_Assay MIC_Determination Determine Minimum Inhibitory Concentration (MIC) MIC_Assay->MIC_Determination MBC_Assay Subculturing from MIC Plate MIC_Determination->MBC_Assay MBC_Determination Determine Minimum Bactericidal Concentration (MBC) MBC_Assay->MBC_Determination Data_Analysis Calculate MBC/MIC Ratio & Interpret Results MBC_Determination->Data_Analysis

Caption: Tiered workflow for antimicrobial activity testing.

Part 1: Core Protocols and Methodologies

Preparation of Test Compound and Reagents

Rationale: Accurate and reproducible results begin with the precise preparation of the test compound. The choice of solvent is critical to ensure complete solubilization without inherent antimicrobial activity at the concentrations used. Dimethyl sulfoxide (DMSO) is a common choice for its broad solubilizing power and low toxicity to most microorganisms at concentrations typically below 1%.

Protocol: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh 10 mg of the test compound using a calibrated analytical balance.

  • Solubilization: Dissolve the compound in 1 mL of 100% DMSO to prepare a 10 mg/mL stock solution. Ensure complete dissolution by vortexing. Gentle warming in a water bath (37°C) may be applied if necessary.

  • Sterilization: Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.

Preparation of Standardized Bacterial Inoculum

Rationale: The density of the initial bacterial inoculum is a critical variable that can significantly impact the outcome of susceptibility testing.[12][13] A standardized inoculum ensures that the number of bacterial cells is consistent across all tests, allowing for reliable comparisons. The McFarland turbidity standard is the universally accepted method for this purpose.[14][15]

Protocol: Inoculum Preparation to 0.5 McFarland Standard

  • Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated, morphologically similar colonies of the test microorganism using a sterile loop or swab.[14]

  • Suspension: Transfer the colonies into a tube containing 3-5 mL of sterile saline (0.85% NaCl) or a suitable broth (e.g., Tryptic Soy Broth).

  • Homogenization: Vortex the tube thoroughly to create a smooth, homogeneous suspension.

  • Turbidity Adjustment: Aseptically adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This can be done visually by comparing the suspension to the standard against a white background with contrasting black lines, or more accurately using a spectrophotometer (target absorbance at 625 nm is typically 0.08-0.13). A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.[15]

  • Final Dilution: This standardized suspension must be further diluted for the assay. Within 15 minutes of standardization, dilute the suspension in the appropriate test broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL for the broth microdilution assay.[13]

Determination of Minimum Inhibitory Concentration (MIC)

Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16][17] The broth microdilution method is a standardized, high-throughput technique for determining MIC values and is recommended by both CLSI and EUCAST.[10][18]

Protocol: Broth Microdilution Assay

  • Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12 in the desired rows.

  • Compound Addition: Add 100 µL of the working solution of the test compound (prepared from the stock to twice the highest desired final concentration) to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. This leaves wells 11 and 12 as controls.

  • Control Wells:

    • Growth Control (Well 11): Add 50 µL of CAMHB. This well will contain broth and inoculum but no drug.

    • Sterility Control (Well 12): Add 100 µL of CAMHB. This well contains only broth and should remain clear.

  • Inoculation: Add 50 µL of the final diluted bacterial inoculum (prepared in step 1.2.5) to wells 1 through 11. The final volume in these wells will be 100 µL, and the final inoculum density will be approximately 5 x 10⁵ CFU/mL.

  • Incubation: Seal the plate (e.g., with an adhesive film) and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[17]

Broth Microdilution Workflow cluster_setup Plate Setup cluster_inoculation Inoculation & Incubation cluster_readout Result Determination A Add 50µL Broth (Wells 2-12) B Add 100µL Compound (Well 1) A->B C Perform Serial Dilutions (Wells 1-10) B->C D Add 50µL Standardized Inoculum (Wells 1-11) C->D E Incubate 16-20h at 37°C D->E F Visually Inspect for Growth E->F G Identify Lowest Concentration with No Turbidity (MIC) F->G

Caption: Workflow for the broth microdilution MIC assay.

Determination of Minimum Bactericidal Concentration (MBC)

Rationale: While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[19][20][21] This assay is a crucial secondary step to differentiate between bacteriostatic and bactericidal compounds. A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[22]

Protocol: MBC Determination

  • Subculturing: Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC from the 96-well plate. Also, include the growth control well.

  • Plating: Using a calibrated loop or pipette, withdraw 10-100 µL from each selected well and plate it onto a suitable agar medium (e.g., Mueller-Hinton Agar). Spread the aliquot evenly across the surface.

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Colony Counting: After incubation, count the number of colonies (CFU) on each plate.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[22]

Part 2: Data Presentation and Interpretation

The results of the antimicrobial testing should be presented clearly and concisely. A tabular format is highly recommended for summarizing quantitative data.

Table 1: Example Antimicrobial Activity Profile of this compound

MicroorganismATCC Strain No.MIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus292138162Bactericidal
Escherichia coli2592232>128>4Bacteriostatic
Pseudomonas aeruginosa2785364>128>4Bacteriostatic
Enterococcus faecalis2921216322Bactericidal
Ciprofloxacin (Control)-0.250.52Bactericidal

Interpretation of Results:

  • MIC: Provides a measure of the compound's potency in inhibiting microbial growth. Lower values indicate higher potency.

  • MBC/MIC Ratio: This ratio is critical for classifying the compound's mode of action.

    • ≤ 4: Generally considered bactericidal .

    • > 4: Generally considered bacteriostatic .

Conclusion

The protocols outlined in this application note provide a robust framework for the initial antimicrobial characterization of this compound and other novel chemical entities. Adherence to standardized methodologies, such as those provided by CLSI and EUCAST, is paramount for generating high-quality, reproducible data that can reliably inform the progression of promising compounds through the drug discovery pipeline. Further studies, including time-kill kinetics, mechanism of action elucidation, and toxicity assessments, will be necessary to fully characterize the therapeutic potential of this novel quinoline derivative.

References

  • Wikipedia. Quinolone antibiotic. [Link]

  • Vila, J., et al. (2007). Mechanism of action of and resistance to quinolones. PMC - NIH. [Link]

  • Hooper, D. C. (2001). Mechanism of Quinolone Action and Resistance. PMC - NIH. [Link]

  • Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. MDPI. [Link]

  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. ACS Publications. [Link]

  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay. [Link]

  • Creative Diagnostics. Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]

  • Grokipedia. Minimum bactericidal concentration. [Link]

  • World Organisation for Animal Health. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Patel, R. V., et al. (2022). Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. Taylor & Francis Online. [Link]

  • Al-Warhi, T., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. NIH. [Link]

  • Medical Notes. (2023). Antimicrobial Susceptibility Testing (AST): Introduction, Principle. [Link]

  • European Society of Clinical Microbiology and Infectious Diseases. EUCAST. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]

  • Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • National Center for Biotechnology Information. Antimicrobial Susceptibility Testing - StatPearls. NCBI Bookshelf. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. EUCAST - Home. [Link]

  • Schwalbe, R., et al. (2007). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. Expert Rules. [Link]

  • Microbiology International. Broth Microdilution. [Link]

  • Clinical and Laboratory Standards Institute. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. Guidance Documents. [Link]

  • Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Giske, C. G., et al. (2011). EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. [Link]

  • Fajriah, S., et al. (2022). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. PMC - NIH. [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • Kahlmeter, G. (2016). 1 Preparation of inoculum (english). YouTube. [Link]

  • Asia-Pacific Economic Cooperation. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Semantic Scholar. Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. [Link]

  • Abd El-Lateef, H. M., et al. (2022). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. NIH. [Link]

  • Kumar, M., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH. [Link]

  • Abd El-Lateef, H. M., et al. (2022). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing. [Link]

  • Abd El-Lateef, H. M., et al. (2022). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. ResearchGate. [Link]

  • Revesz, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PubMed Central. [Link]

  • Revesz, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. ResearchGate. [Link]

Sources

Application Notes and Protocols: A Comprehensive Guide to Assessing the Anticancer Activity of 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinoline Derivatives

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2][3] Quinoline derivatives exert their antineoplastic properties through diverse mechanisms, such as the inhibition of tyrosine kinases, interference with topoisomerase function, disruption of tubulin polymerization, and induction of programmed cell death (apoptosis).[1][2][3][4] The compound 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide belongs to this promising class of molecules. Its unique structure, featuring a quinoline core, an isobutoxyphenyl group, and a carbohydrazide moiety, suggests a potential for multi-faceted interactions with cancer cell machinery. The carbohydrazide group, in particular, can act as a versatile linker or pharmacophore, potentially enhancing the compound's binding to biological targets.[5][6][7]

This document provides a detailed, tiered protocol for the comprehensive preclinical evaluation of this compound's anticancer activity. It is designed for researchers in oncology, drug discovery, and pharmacology, offering a systematic approach from initial cytotoxicity screening to in-depth mechanistic studies and preliminary in vivo assessment. The protocols herein are grounded in established methodologies and are designed to yield robust and reproducible data, crucial for advancing novel therapeutic candidates.

Part 1: In Vitro Evaluation of Anticancer Activity

The initial assessment of a novel compound's anticancer potential begins with in vitro studies using cultured cancer cell lines. This allows for a controlled and high-throughput evaluation of its cytotoxic and cytostatic effects.

Cell Viability and Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability.[8][9][10] It relies on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow MTT tetrazolium salt into purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.[8]

The MTT assay serves as a robust and efficient primary screening tool to determine if this compound exhibits cytotoxic effects against cancer cells. It provides a quantitative measure of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cell population. This is a critical parameter for comparing the efficacy of different compounds and for selecting concentrations for subsequent mechanistic studies.

Materials and Reagents:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[9]

  • Solubilization solution (e.g., isopropanol, DMSO)[10]

  • 96-well microplates

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing various concentrations of the compound.

    • Include a vehicle control (cells treated with the same concentration of the solvent as the highest compound concentration) and an untreated control (cells in fresh medium only).

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours to assess time-dependent effects.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

    • Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[8][12]

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT.

    • Add 100-200 µL of a solubilization solution (e.g., isopropanol or DMSO) to each well to dissolve the purple formazan crystals.[10]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[9]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[11] A reference wavelength of >650 nm can be used to subtract background absorbance.[11]

The cell viability is calculated as a percentage relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Concentration (µM)Absorbance (OD 570nm)% Viability
0 (Control)1.25100
11.1088
50.8568
100.6048
250.3024
500.1512
1000.086.4

Table 1: Example of MTT Assay Data for IC50 Calculation.

Investigating the Mechanism of Cell Death: Apoptosis vs. Necrosis

Once the cytotoxic potential of this compound is established, the next critical step is to determine the mode of cell death it induces. Apoptosis, or programmed cell death, is a controlled and non-inflammatory process, making it a desirable mechanism for anticancer drugs.[13] In contrast, necrosis is a form of traumatic cell death that can trigger an inflammatory response. The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to differentiate between these cell death pathways.[14][15][16]

During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS), which is normally located on the inner leaflet of the plasma membrane, flips to the outer leaflet.[15] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC). Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells.[17] Therefore, by co-staining cells with fluorescently labeled Annexin V and PI, we can distinguish between:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive (less common)

Materials and Reagents:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Step-by-Step Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at concentrations around the determined IC50 value for a specified period (e.g., 24 or 48 hours).

    • Include an untreated control.

  • Cell Harvesting:

    • Collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle detachment method like trypsinization.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.[13]

  • Washing:

    • Discard the supernatant and wash the cells twice with cold PBS.[15]

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[14][16]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[13]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[13]

    • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[14][16]

  • Analysis by Flow Cytometry:

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.[14][16]

    • Analyze the samples on a flow cytometer as soon as possible.

The results are typically displayed as a dot plot with four quadrants representing the different cell populations.

Caption: Quadrant analysis of Annexin V/PI stained cells.

Elucidating Effects on Cell Cycle Progression

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M phase) and subsequently inducing apoptosis.[1] Flow cytometry with DNA-binding dyes like propidium iodide (PI) is a standard technique to analyze the distribution of cells in different phases of the cell cycle.[17][18]

This assay quantifies the DNA content of individual cells.[17] Since cells in the G2/M phase have twice the amount of DNA as cells in the G0/G1 phase, and cells in the S phase have an intermediate amount, we can determine the percentage of cells in each phase.[19] An accumulation of cells in a particular phase following treatment with this compound would indicate cell cycle arrest at that checkpoint.

Materials and Reagents:

  • Cancer cell line of interest

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • PBS

  • Flow cytometer

Step-by-Step Procedure:

  • Cell Treatment:

    • Treat cells with the compound at IC50 concentrations as described for the apoptosis assay.

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash them with PBS.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing.

    • Incubate the cells at 4°C for at least 30 minutes (or up to a week).[20]

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis by Flow Cytometry:

    • Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

The histogram will show distinct peaks corresponding to the G0/G1 and G2/M phases, with the S phase population in between. Software can be used to deconvolute the histogram and calculate the percentage of cells in each phase.

Caption: Workflow for cell cycle analysis by flow cytometry.

Part 2: Preliminary In Vivo Assessment

Positive and reproducible in vitro results are a prerequisite for advancing a compound to in vivo testing. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug evaluation.[21][22][23]

Cell Line-Derived Xenograft (CDX) Models

CDX models are established by subcutaneously inoculating cultured human cancer cells into immunodeficient mice (e.g., nude or SCID mice).[23] These models are valuable for assessing a compound's in vivo efficacy, tolerability, and pharmacokinetic/pharmacodynamic relationships.[21][22]

While in vitro assays provide crucial information on a compound's direct effects on cancer cells, they lack the complexity of a whole organism, including drug metabolism, distribution, and interaction with the tumor microenvironment.[24] CDX models offer a more physiologically relevant system to evaluate the therapeutic potential of this compound.[22][25]

Materials and Methods:

  • Immunodeficient mice (e.g., athymic nude mice)

  • Human cancer cell line that showed sensitivity in vitro

  • This compound formulated for in vivo administration

  • Calipers for tumor measurement

  • Animal balance

Step-by-Step Procedure:

  • Tumor Implantation:

    • Inject a suspension of cancer cells (typically 1-10 million cells) subcutaneously into the flank of the mice.[23]

  • Tumor Growth and Grouping:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer this compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

    • Administer the vehicle alone to the control group.

    • Treatment is typically performed daily or on a set schedule for a defined period (e.g., 2-4 weeks).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health and behavior of the animals.

  • Endpoint:

    • The study is typically terminated when tumors in the control group reach a predetermined size, or if signs of excessive toxicity are observed.

    • At the end of the study, tumors are excised and weighed. They can also be used for further analysis (e.g., histology, biomarker analysis).

The primary endpoint is typically tumor growth inhibition. This is often represented by plotting the mean tumor volume over time for each group.

Time (Days)Control Group Tumor Volume (mm³)Treatment Group Tumor Volume (mm³)
0150152
3225200
7400280
10650350
14980420
171300480
211800550

Table 2: Example of In Vivo Tumor Growth Data.

Conclusion

The systematic protocol outlined in this document provides a comprehensive framework for evaluating the anticancer potential of this compound. By progressing from broad cytotoxicity screening to detailed mechanistic studies of apoptosis and cell cycle arrest, and finally to in vivo efficacy testing, researchers can build a robust data package to support the further development of this promising compound. The emphasis on understanding the underlying mechanisms of action is crucial for identifying potential biomarkers and for positioning the compound in the complex landscape of cancer therapeutics.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Sharma, P., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
  • Thirumalai, D., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. JoVE (Journal of Visualized Experiments).
  • Lee, C. H. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research.
  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology.
  • Saxena, A., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry.
  • University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Inam, A., et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Letters in Drug Design & Discovery.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances.
  • Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Xenograft Models. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Amrithanjali, G., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • N, S., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. JoVE (Journal of Visualized Experiments).
  • Al-Ostoot, F. H., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • University of Cambridge. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]

  • S, A., & P, S. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.
  • Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • Wang, J., et al. (2019). Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Wang, J., et al. (2019). Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Al-Warhi, T., et al. (2023).
  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances.
  • Zhang, M., et al. (2023).
  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.
  • Ghorab, M. M., et al. (2023). New quinazoline sulfonamide derivatives as potential anticancer agents: Identifying a promising hit with dual EGFR/VEGFR-2 inhibitory and radiosensitizing activity. Bioorganic Chemistry.

Sources

Application Notes and Protocols for the Characterization of 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The compound 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide is a novel chemical entity with limited to no currently available data in peer-reviewed literature. The following application notes and protocols are therefore provided as an investigative framework. The proposed mechanisms of action and experimental designs are extrapolated from published research on structurally related quinoline-4-carbohydrazide derivatives. All protocols should be adapted and optimized by the end-user. As a compound with unknown toxicological properties, this compound must be handled with extreme care, following all institutional safety guidelines.[1][2][3][4][5]

Introduction: The Quinoline-4-Carbohydrazide Scaffold

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6] The carbohydrazide moiety often serves as a versatile linker, enabling the synthesis of diverse molecular hybrids with enhanced potency and target specificity.

Recent studies on compounds structurally similar to this compound suggest two promising avenues of investigation:

  • Anticancer Activity: Certain 2-(phenyl)quinoline-4-carbohydrazide derivatives have demonstrated significant cytotoxic effects against cancer cell lines, such as MCF-7 breast carcinoma.[7][8][9][10][11] The proposed mechanism for some of these analogs involves the inhibition of key signaling molecules like the Epidermal Growth Factor Receptor (EGFR) kinase, leading to cell cycle arrest and apoptosis.[7][8][9][10][11]

  • Antimicrobial Activity: A separate class of 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives has been identified as potent inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial replication.[12][13][14][15] This suggests a potential application as a novel antibacterial agent, particularly against Gram-positive bacteria like Staphylococcus aureus.[12][13][14]

This guide provides a comprehensive, step-by-step approach for researchers to conduct the initial characterization of this compound, focusing on elucidating its potential as either an anticancer or antibacterial agent.

PART 1: Foundational Protocols & Safety

Safe Handling of a Novel Compound

Given the uncharacterized nature of this compound, it must be treated as a potentially hazardous substance.[1][2]

  • Engineering Controls: Always handle the solid compound and concentrated stock solutions within a certified chemical fume hood to prevent inhalation of aerosols.[2][4]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory, including a lab coat, nitrile gloves, and ANSI-compliant safety glasses.[2][3]

  • Storage: Store the compound in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[2]

  • Spill & Waste: Clean up spills promptly using appropriate materials.[3] Dispose of all waste (solid compound, contaminated tips, tubes, and media) in accordance with institutional guidelines for hazardous chemical waste.

Preparation of Stock Solutions

The solubility of a compound is a critical parameter that dictates its utility in cell-based assays.[16][17][18] Dimethyl sulfoxide (DMSO) is a common solvent for initial stock preparation.

Protocol: Solubility and Stock Preparation

  • Solubility Test: To determine an appropriate stock concentration, start by adding a small, pre-weighed amount of the compound (e.g., 1 mg) to a microcentrifuge tube.

  • Add a small volume of high-purity DMSO (e.g., 100 µL). Vortex vigorously.

  • If the compound dissolves completely, you can proceed to make a stock solution at that concentration (in this example, 10 mg/mL). If not, add additional DMSO incrementally until it fully dissolves. The goal is to create a concentrated primary stock (e.g., 10-50 mM).

  • Stock Solution Preparation: Based on the solubility test, prepare a primary stock solution (e.g., 10 mM) in sterile DMSO.

  • Aliquoting and Storage: Aliquot the primary stock into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions: For cell culture experiments, dilute the primary stock in complete culture medium to the desired final concentrations. Crucially, ensure the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v) , as higher concentrations can induce cytotoxicity and confound results.

Initial Cytotoxicity Assessment: The MTT Assay

The first step in characterizing any new compound is to determine its effect on cell viability. The MTT assay is a robust colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[19][20] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Protocol: MTT Assay for IC50 Determination [21][22][23]

  • Cell Seeding: Seed adherent cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a series of 2-fold serial dilutions of this compound in complete culture medium from your primary stock. The concentration range should be wide to capture the full dose-response curve (e.g., 0.1 µM to 100 µM).

  • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with the same final DMSO concentration as the treated wells) and "blank" wells (medium only, no cells).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂. The incubation time should be consistent with the cell line's doubling time.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Place the plate on a shaker for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) * 100.

    • Plot the percentage of cell viability against the log of the compound concentration. Use non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.

ParameterDescriptionTypical Range
Cell Density Cells per well in a 96-well plate5,000 - 10,000
Compound Conc. Initial range for screening0.1 µM - 100 µM
Incubation Time Duration of compound exposure48 - 72 hours
Final DMSO Conc. Maximum allowable solvent concentration< 0.5%
Absorbance λ Wavelength for reading formazan570 nm

PART 2: Investigating Anticancer Activity

Based on literature for related compounds, a primary hypothesis is that this compound may inhibit cancer cell proliferation by targeting the EGFR signaling pathway.[7][8]

Proposed Signaling Pathway: EGFR Inhibition

The EGFR pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Inhibition of EGFR kinase activity can block downstream signaling cascades, leading to cell cycle arrest and apoptosis.

EGFR_Pathway cluster_downstream Downstream Signaling Ligand EGF Ligand EGFR EGFR Ligand->EGFR Activates RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF Phosphorylates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Phosphorylates Compound 2-(4-Isobutoxyphenyl) quinoline-4-carbohydrazide Compound->EGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits

Caption: Proposed inhibition of the EGFR signaling pathway.

Experimental Workflow for Anticancer Evaluation

A logical workflow is essential to systematically evaluate the compound's anticancer properties.

Anticancer_Workflow cluster_assays Functional Assays Start Start: Select Cancer Cell Line (e.g., MCF-7, A549) MTT Determine IC50 (MTT Assay) Start->MTT Treat Treat cells with compound (e.g., 0.5x, 1x, 2x IC50) MTT->Treat CellCycle Cell Cycle Analysis (Flow Cytometry) Treat->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treat->Apoptosis Western Target Validation (Western Blot for p-EGFR, p-AKT) CellCycle->Western Apoptosis->Western Conclusion Conclusion: Anticancer Potential & Mechanism Western->Conclusion

Caption: Workflow for characterizing anticancer activity.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol determines if the compound induces cell cycle arrest.[10][24][25]

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat them with the compound at concentrations relative to the IC50 (e.g., control, 0.5x IC50, 1x IC50, 2x IC50) for 24-48 hours.

  • Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash the pellet twice with PBS. Resuspend the cell pellet in 500 µL of staining solution (PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples on a flow cytometer. The intensity of the propidium iodide fluorescence is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol: Apoptosis Assay using Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][12][13][26]

  • Cell Treatment: Seed and treat cells in 6-well plates as described for the cell cycle analysis (Section 2.3, step 1).

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol: Target Validation by Western Blot

Western blotting can verify if the compound inhibits the phosphorylation of EGFR and its downstream effectors.[27][28][29][30]

  • Cell Lysis: Treat cells (e.g., A431, which overexpresses EGFR) with the compound for a short duration (e.g., 1-2 hours) before stimulating with EGF (e.g., 100 ng/mL for 15 minutes). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, and a loading control (e.g., β-Actin).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system. A decrease in the ratio of phosphorylated protein to total protein in compound-treated cells would support the proposed mechanism.

PART 3: Investigating Antimicrobial (Antibacterial) Activity

An alternative or parallel hypothesis is that the compound may possess antibacterial properties by inhibiting DNA gyrase.[12][13][14][15]

Proposed Mechanism: DNA Gyrase Inhibition

DNA gyrase is a bacterial topoisomerase II that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. Its inhibition leads to the cessation of these processes and ultimately, bacterial cell death.

DNA_Gyrase_Inhibition Relaxed_DNA Relaxed Circular DNA Gyrase Bacterial DNA Gyrase Relaxed_DNA->Gyrase Supercoiled_DNA Supercoiled DNA Gyrase->Supercoiled_DNA ATP-dependent supercoiling Death Bacterial Cell Death Gyrase->Death Compound 2-(4-Isobutoxyphenyl) quinoline-4-carbohydrazide Compound->Gyrase Inhibits Replication DNA Replication & Transcription Supercoiled_DNA->Replication

Caption: Inhibition of bacterial DNA gyrase supercoiling.

Experimental Workflow for Antibacterial Evaluation

Antibacterial_Workflow Start Start: Select Bacterial Strains (e.g., S. aureus, E. coli) MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC Cytotoxicity Assess Mammalian Cell Cytotoxicity (MTT Assay on HEK293T) MIC->Cytotoxicity Compare Potency vs. Toxicity GyraseAssay In Vitro DNA Gyrase Supercoiling Assay MIC->GyraseAssay Confirm Mechanism Conclusion Conclusion: Antibacterial Potential & Selectivity Cytotoxicity->Conclusion GyraseAssay->Conclusion

Sources

"DNA gyrase inhibition assay with 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: DNA Gyrase Inhibition Assay with 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Bacterial DNA gyrase is an essential type II topoisomerase that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1] Its absence in higher eukaryotes makes it a prime target for the development of novel antibacterial agents. Quinolone-based compounds have historically been successful gyrase inhibitors, and novel derivatives continue to be a promising area of research.[2][3] This document provides a comprehensive guide to the principles and methodologies for evaluating the inhibitory potential of this compound, a novel quinoline derivative, against DNA gyrase. We detail protocols for primary screening via supercoiling inhibition, mechanistic validation through cleavage complex stabilization, and supplementary analysis of ATPase activity. These protocols are designed to be self-validating, incorporating essential controls and providing a framework for robust data interpretation, ultimately enabling researchers to characterize the compound's mechanism of action and potency.

Part 1: Scientific Principles & Mechanism of Action

The Catalytic Cycle of DNA Gyrase

DNA gyrase functions as an A₂B₂ heterotetramer, where the GyrA subunits are responsible for DNA cleavage and re-ligation, and the GyrB subunits harbor the ATPase activity that powers the reaction.[4] The enzyme's primary function is to introduce negative supercoils into relaxed circular DNA. This is accomplished through a coordinated series of steps:

  • DNA Binding: The gyrase complex binds to a segment of DNA (the G-segment).

  • DNA Cleavage: The G-segment is cleaved, creating a double-strand break, with each GyrA subunit covalently attached to a 5' end of the DNA. This forms the "cleavage complex".[5]

  • Strand Passage: A second segment of DNA from the same molecule (the T-segment) is passed through the break.

  • Re-ligation: The G-segment is resealed.

  • ATP Hydrolysis: The hydrolysis of ATP resets the enzyme for another catalytic cycle.

This process changes the DNA linking number in steps of two, resulting in the accumulation of negative supercoils.[6]

Mechanism of Inhibition by Quinolone-Class Compounds

Quinolone antibacterials do not inhibit the enzyme by binding to the active site alone. Instead, their mechanism is more nuanced. They bind to and stabilize the transient DNA-gyrase cleavage complex.[2][7] This stabilization prevents the re-ligation of the cleaved DNA strands, leading to an accumulation of double-strand breaks when the replication fork encounters these stalled complexes.[8] This action effectively "poisons" the enzyme, converting it into a cellular toxin that fragments the chromosome, ultimately leading to bacterial cell death.[2] The compound of interest, this compound, belongs to the quinoline class, and it is hypothesized to act via this poisoning mechanism. Assays must therefore be designed not only to detect inhibition of supercoiling but to confirm the stabilization of the cleavage complex.

Gyrase_Inhibition_Mechanism cluster_cycle Catalytic Cycle Relaxed_DNA Relaxed DNA Gyrase_Complex Gyrase + ATP Bound_Complex Gyrase-DNA Complex Gyrase_Complex->Bound_Complex Binding Cleavage_Complex Cleavage Complex (G-Segment Cleaved) Bound_Complex->Cleavage_Complex Cleavage Strand_Passage T-Segment Passage Cleavage_Complex->Strand_Passage Strand Passage Ligation G-Segment Re-ligation Strand_Passage->Ligation Supercoiled_DNA Supercoiled DNA Ligation->Supercoiled_DNA Release Inhibitor Quinolone-Class Inhibitor (e.g., Test Compound) Inhibitor->Cleavage_Complex Stabilizes & Traps

Figure 1: The DNA gyrase catalytic cycle and the inhibitory mechanism of quinolone-class compounds.

Part 2: Assay Workflow for Inhibitor Characterization

A multi-assay approach is essential for the comprehensive characterization of a novel DNA gyrase inhibitor. The workflow begins with a primary screen to detect inhibition of the enzyme's main catalytic activity, followed by secondary assays to elucidate the specific mechanism of action.

Inhibitor_Screening_Workflow Start Start: Novel Compound Primary_Screen Primary Screen: Supercoiling Inhibition Assay Start->Primary_Screen Decision1 Inhibition Observed? Primary_Screen->Decision1 Secondary_Screen Secondary Screen: DNA Cleavage Assay Decision1->Secondary_Screen Yes No_Inhibition Not a Direct Gyrase Inhibitor Decision1->No_Inhibition No Decision2 Cleavage Complex Stabilized? Secondary_Screen->Decision2 MOA_Confirmed Mechanism Confirmed: Quinolone-like 'Poison' Decision2->MOA_Confirmed Yes ATPase_Assay Mechanistic Assay: ATPase Activity Assay Decision2->ATPase_Assay No Other_MOA Alternative Mechanism (e.g., ATPase Inhibitor) ATPase_Assay->Other_MOA

Figure 2: Recommended workflow for characterizing a novel DNA gyrase inhibitor.

Part 3: Detailed Experimental Protocols

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay (Primary Screen)

Principle: This assay monitors the conversion of relaxed plasmid DNA into its negatively supercoiled form by DNA gyrase in the presence of ATP. Supercoiled DNA migrates faster than relaxed DNA during agarose gel electrophoresis. An effective inhibitor will prevent this conversion, resulting in a higher proportion of relaxed DNA remaining.[9]

Materials and Reagents:

  • Enzyme: E. coli or S. aureus DNA Gyrase (e.g., 1 Unit/μL)

  • DNA Substrate: Relaxed pBR322 plasmid DNA (0.5 μg/μL)

  • 5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM Spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.[10]

  • Test Compound: this compound, prepared as a 10 mM stock in 100% DMSO.

  • Positive Control: Ciprofloxacin, prepared as a 1 mM stock in water or 10% DMSO.

  • Stop Buffer/Loading Dye (6X): 30% Glycerol, 0.25% Bromophenol Blue, 0.25% Xylene Cyanol FF, 60 mM EDTA.

  • Other: Agarose, 1X TAE buffer, Ethidium Bromide or SYBR Safe stain, sterile water, DMSO.

Step-by-Step Procedure:

  • Enzyme Titration (Self-Validation): Before testing inhibitors, determine the minimal amount of gyrase required to fully supercoil 0.5 µg of relaxed pBR322 in the standard reaction time. This amount is defined as 1 Unit. Perform the assay with serial dilutions of the enzyme in the presence of the same final DMSO concentration that will be used for the test compound.

  • Reaction Setup: On ice, prepare a master mix for all reactions. For a single 30 µL reaction:

    • Sterile Water: to a final volume of 30 µL

    • 5X Assay Buffer: 6 µL

    • Relaxed pBR322 (0.5 µg/µL): 1 µL

  • Aliquot 26 µL of the master mix into pre-chilled microcentrifuge tubes.

  • Add Inhibitors and Controls:

    • Negative Control (No Enzyme): Add 3 µL of vehicle (e.g., 10% DMSO) and 1 µL of enzyme dilution buffer.

    • Positive Control (Enzyme, No Inhibitor): Add 3 µL of vehicle.

    • Test Compound: Add 3 µL of the test compound diluted to the desired concentration (e.g., creating a 10-point, 2-fold serial dilution).

    • Reference Inhibitor: Add 3 µL of Ciprofloxacin at various concentrations.

  • Mix gently by pipetting.

  • Initiate Reaction: Add 1 µL of DNA gyrase (pre-determined 1 Unit) to all tubes except the "No Enzyme" control.

  • Incubate reactions at 37°C for 30-60 minutes.[10]

  • Stop Reaction: Terminate the reaction by adding 6 µL of 6X Stop Buffer/Loading Dye.

  • Agarose Gel Electrophoresis:

    • Load 20 µL of each reaction onto a 1% agarose gel in 1X TAE buffer.

    • Run the gel at 80-100V for 1.5-2 hours, or until the bromophenol blue dye has migrated approximately two-thirds of the gel length.[11]

    • Stain the gel with Ethidium Bromide (0.5 µg/mL) or SYBR Safe and visualize under UV light.

Data Analysis and Interpretation:

  • The "No Enzyme" lane will show the position of relaxed plasmid topoisomers.

  • The "Enzyme, No Inhibitor" lane should show a single, fast-migrating band corresponding to fully supercoiled DNA.

  • In lanes with an effective inhibitor, a dose-dependent decrease in the supercoiled band and a corresponding increase in the relaxed bands will be observed.

  • The IC₅₀ value is the concentration of the inhibitor that reduces the supercoiling activity by 50%. This can be quantified by densitometry of the supercoiled band.

Protocol 2: DNA Gyrase-Mediated Cleavage Assay (Mechanistic Validation)

Principle: This assay directly tests the hypothesis that the compound stabilizes the gyrase-DNA cleavage complex.[12] In the absence of ATP, gyrase can cleave DNA but re-ligation is favored. A quinolone-like inhibitor traps this complex. Subsequent addition of a strong denaturant (SDS) and a protease (Proteinase K) dissociates the gyrase subunits, leaving a linearized plasmid that can be visualized on a gel.[5]

Materials and Reagents:

  • Enzyme & DNA: As per Protocol 1, but using supercoiled pBR322 as the substrate.

  • 5X Cleavage Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM Spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin. Note: No ATP is added. [5]

  • Stop Reagents: 10% Sodium Dodecyl Sulfate (SDS), Proteinase K (10 mg/mL).

  • Other: All other reagents are as described in Protocol 1.

Step-by-Step Procedure:

  • Reaction Setup: On ice, prepare a master mix. For a single 30 µL reaction:

    • Sterile Water: to a final volume of 30 µL

    • 5X Cleavage Buffer: 6 µL

    • Supercoiled pBR322 (0.5 µg/µL): 1 µL

  • Aliquot 26 µL of the master mix into tubes.

  • Add Inhibitors and Controls as described in Protocol 1, Step 4.

  • Mix gently.

  • Initiate Reaction: Add 1 µL of DNA gyrase (~2-4 Units, as cleavage assays may require more enzyme than supercoiling assays) to all tubes except the "No Enzyme" control.

  • Incubate reactions at 37°C for 60 minutes.[12]

  • Trap Cleavage Complex: Add 3 µL of 10% SDS and 1.5 µL of 10 mg/mL Proteinase K to each reaction. Mix gently.[12]

  • Incubate at 37°C for an additional 30 minutes to allow for complete digestion of the enzyme.

  • Prepare for Loading: Add 6 µL of 6X Stop Buffer/Loading Dye.

  • Agarose Gel Electrophoresis: Run and visualize the gel as described in Protocol 1. Include a linear DNA marker (e.g., pBR322 digested with a single-cutter restriction enzyme like EcoRI) for comparison.[11]

Data Analysis and Interpretation:

  • The "No Enzyme" and "Enzyme, No Inhibitor" lanes should show primarily the fast-migrating supercoiled plasmid band.

  • In lanes with an effective cleavage-complex stabilizer (like Ciprofloxacin or the test compound), a dose-dependent increase in a slower-migrating band corresponding to linear DNA will be observed.

  • The concentration at which 50% of the DNA is converted to the linear form is the CC₅₀. A potent quinolone-like compound will have a low CC₅₀.

Protocol 3: DNA Gyrase ATPase Assay (Mechanistic Exclusion)

Principle: Some gyrase inhibitors, like novobiocin, function by competing with ATP for binding to the GyrB subunit, thus inhibiting the enzyme's ATPase activity.[13][14] This assay determines if this compound acts via this mechanism. A common method is a coupled-enzyme assay where ATP hydrolysis is linked to the oxidation of NADH, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.[13]

Materials and Reagents:

  • Enzyme: DNA Gyrase.

  • DNA Effector: Linearized pBR322 (to stimulate ATPase activity).

  • Assay Buffer (1X): 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM DTT.[13]

  • Coupling System: Pyruvate kinase (PK), lactate dehydrogenase (LDH), phosphoenolpyruvate (PEP), and NADH.

  • Substrate: ATP.

  • Controls: Novobiocin (positive control), Ciprofloxacin (negative control for this mechanism).

  • Instrumentation: UV/Vis plate reader capable of reading absorbance at 340 nm.

Step-by-Step Procedure:

  • Reaction Setup: In a 96-well UV-transparent plate, set up reactions containing assay buffer, linearized DNA, PK/LDH, PEP, NADH, and the test compound at various concentrations.

  • Add DNA gyrase to initiate the background reaction (DNA-stimulated ATPase activity).

  • Incubate the plate in the reader at 25°C or 37°C and monitor the baseline absorbance at 340 nm.[13]

  • Initiate Hydrolysis: Add ATP to all wells to start the reaction.

  • Immediately monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes).

Data Analysis and Interpretation:

  • The rate of NADH oxidation (decrease in A₃₄₀) is directly proportional to the rate of ATP hydrolysis by gyrase.

  • A potent ATPase inhibitor like novobiocin will show a dose-dependent reduction in the rate of absorbance decrease.

  • If the test compound does not significantly alter the rate of ATP hydrolysis, even at concentrations that inhibit supercoiling, it confirms that it does not target the ATPase domain of GyrB. This would be the expected result for a quinolone-like inhibitor.

Part 4: Data Presentation & Interpretation

Quantitative data from these assays should be tabulated to determine the potency of the test compound and compare it to known standards.

Table 1: Example Inhibitory Activity Data

CompoundAssay TypeEndpointPotency (µM)
Ciprofloxacin (Reference) Supercoiling InhibitionIC₅₀0.1 - 4.0[15][16]
DNA CleavageCC₅₀5.0 - 10.0[17]
ATPase ActivityIC₅₀> 100
This compound Supercoiling InhibitionIC₅₀Experimental
DNA CleavageCC₅₀Experimental
ATPase ActivityIC₅₀Experimental

Note: IC₅₀/CC₅₀ values are dependent on the specific enzyme (E. coli, S. aureus, etc.) and assay conditions.

A successful result demonstrating that this compound is a quinolone-like inhibitor would show low micromolar or nanomolar IC₅₀ and CC₅₀ values, and a very high (>100 µM) or non-existent IC₅₀ in the ATPase assay.

Part 5: Troubleshooting

  • No Supercoiling in Positive Control: The ATP in the assay buffer may have degraded. Prepare fresh buffer or supplement with fresh ATP.[6] Alternatively, the enzyme may have lost activity; verify with a fresh aliquot.

  • Excessive Nicked/Linear DNA in All Lanes: This indicates nuclease contamination in the enzyme preparation or buffers. Use nuclease-free water and reagents, and ensure the enzyme preparation is pure.[6]

  • Inhibitor Precipitation: High concentrations of hydrophobic compounds dissolved in DMSO can precipitate in aqueous assay buffers. Ensure the final DMSO concentration does not exceed recommended limits (typically 1-5%). If precipitation occurs, the effective concentration is unknown, and results are invalid.

  • Unexpected DNA Mobility: Contamination of gel tanks or buffers with DNA intercalators (e.g., residual ethidium bromide) can alter the migration of both relaxed and supercoiled DNA, confounding results.[6] Ensure all equipment is thoroughly cleaned.

Part 6: Conclusion

The protocols detailed in this guide provide a robust framework for the in vitro characterization of this compound as a potential DNA gyrase inhibitor. By systematically progressing from a primary supercoiling assay to a mechanistic cleavage assay, researchers can confidently determine not only the compound's inhibitory potency but also confirm its mode of action as a gyrase poison. This comprehensive approach is crucial for the early-stage evaluation and development of novel antibacterial agents targeting this essential bacterial enzyme.

Part 7: References

  • Shen, L. L., & Pernet, A. G. (1985). Mechanism of quinolone inhibition of DNA gyrase. Appearance of unique norfloxacin binding sites in enzyme-DNA complexes. Proceedings of the National Academy of Sciences, 82(2), 307-311.

  • Shen, L. L., et al. (1989). Mechanism of Inhibition of DNA Gyrase by Quinolone Antibacterials: A Cooperative drug--DNA Binding Model. Biochemistry, 28(9), 3886-3894.

  • Bax, B. D., et al. (2019). DNA Gyrase as a Target for Quinolones. Molecules, 24(23), 4231.

  • Patsnap Synapse. (2024). What are Bacterial DNA gyrase inhibitors and how do they work?. Patsnap.

  • Inspiralis Ltd. (n.d.). Escherichia coli Gyrase Cleavage Assay Protocol.

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392.

  • Inspiralis Ltd. (n.d.). S.aureus Gyrase Cleavage Assay Protocol.

  • E-MS. (2005). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Medicine, 108, 133-146.

  • Inspiralis Ltd. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay Protocol.

  • Inspiralis Ltd. (n.d.). Escherichia coli Gyrase ATPase Linked Assay Protocol.

  • Stanger, M. J., et al. (2014). DNA Cleavage Mediated by Bacterial Type II Topoisomerases. Methods in Molecular Biology, 1147, 105-115.

  • ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits.

  • ProFoldin. (n.d.). ProFoldin E. coli DNA Gyrase DNA Supercoiling Assay Kits Protocol.

  • Inspiralis Ltd. (n.d.). S. aureus DNA Gyrase Cleavage Assay Kit Datasheet.

  • TopoGEN, Inc. (2016). DNA Gyrase Assay Kit USER MANUAL.

  • Blower, T. R., et al. (2021). Large-scale chemical–genetics yields new M. tuberculosis inhibitor classes. Nature, 592, 109-115.

  • Creative Biogene. (2025). Comprehensive Overview of the E. coli Gyrase ATPase Assay Kit Plus: Mechanisms, Applications, and Innovations.

  • Inspiralis Ltd. (n.d.). S.aureus Gyrase ATPase Linked Assay Protocol.

  • Hiasa, H., et al. (2005). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 49(8), 3434-3441.

  • Tholpady, S. S., et al. (2008). Development and use of a high-throughput bacterial DNA gyrase assay to identify mammalian topoisomerase II inhibitors with whole-cell anticancer activity. Journal of Biomolecular Screening, 13(7), 626-635.

  • Inspiralis Ltd. (n.d.). Supercoiling Assays | Technical Information.

  • Wikipedia. (n.d.). DNA supercoil.

  • Du, X., et al. (2015). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Combinatorial Science, 17(7), 380-388.

  • Gilbert, N., & Allan, J. (2014). The importance of being supercoiled: how DNA mechanics regulate dynamic processes. Current Opinion in Genetics & Development, 25, 15-21.

  • Gore, J., et al. (2006). A model for the mechanism of strand passage by DNA gyrase. Proceedings of the National Academy of Sciences, 103(19), 7225-7230.

  • Maxwell, A., et al. (2006). High-throughput assays for DNA gyrase and other topoisomerases. Nucleic Acids Research, 34(15), e104.

  • El-Sayed, M. T., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(20), 17855-17870.

  • Collin, F., et al. (2006). High-throughput assays for DNA gyrase and other topoisomerases. Nucleic Acids Research, 34(15), e104.

  • Pudipeddi, A., et al. (2023). Design, dynamic docking, synthesis, and in vitro validation of a novel DNA gyrase B inhibitor. Journal of Biomolecular Structure & Dynamics, 41(13), 6345-6358.

  • El-Sayed, M. T., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ResearchGate.

  • Guillemin, I., et al. (2011). DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 55(10), 4854-4860.

  • Wang, J. C. (1984). DNA supercoiling and its effects on the structure of DNA. Journal of Cell Science, 1984(Supplement 1), 209-223.

  • Bisacchi, G. S., et al. (2014). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Bioorganic & Medicinal Chemistry Letters, 24(15), 3468-3472.

  • Kołodziej, M., et al. (2021). Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds. Communications Chemistry, 4(1), 1-10.

  • Wang, H., et al. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1641-1652.

Sources

"method for determining MIC of 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Method for Determining the Minimum Inhibitory Concentration (MIC) of 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide

Abstract

This document provides a comprehensive, field-proven protocol for determining the Minimum Inhibitory Concentration (MIC) of the novel investigational compound, this compound. Quinolines and their carbohydrazide derivatives represent a promising class of compounds with a wide range of biological activities, including potential antimicrobial effects often attributed to mechanisms like DNA gyrase inhibition.[1][2][3] Accurate and reproducible MIC determination is a foundational step in the preclinical assessment of any potential antimicrobial agent. This guide is designed for researchers in microbiology and drug development, detailing a robust broth microdilution method consistent with international standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5] Key challenges, such as compound solubility, are addressed with specific, validated procedural steps to ensure data integrity.

Principle of the Method

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[6] This protocol employs the broth microdilution method, a standardized and quantitative technique.[5][6] The procedure involves preparing two-fold serial dilutions of this compound in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation under controlled conditions, the plates are visually inspected for microbial growth. The MIC value is identified as the lowest concentration of the compound at which no turbidity (growth) is observed.

Critical Considerations: Compound Solubility

Quinoline derivatives, including this compound, are often characterized by poor aqueous solubility. This physical property is a critical experimental variable that must be controlled to prevent compound precipitation and ensure accurate results.

  • Causality of Poor Solubility: The planar, aromatic structure of the quinoline core contributes to low solubility in aqueous media.[7]

  • Recommended Solubilization Strategy: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution. However, DMSO can exhibit inhibitory effects on bacterial growth at concentrations typically above 1-2%. Therefore, the experimental workflow is designed to ensure the final concentration of DMSO in any well does not exceed a non-inhibitory level (typically ≤1%).[7] Failure to manage the final DMSO concentration is a common source of experimental error.

Materials and Reagents

4.1 Test Compound & Solvents

  • This compound (Purity ≥98%)

  • Dimethyl sulfoxide (DMSO), Cell Culture Grade

4.2 Media and Reagents

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), prepared according to manufacturer instructions or CLSI M07 guidelines.[5]

  • Sterile 0.9% Saline Solution

  • Resazurin Sodium Salt (optional, for viability staining)

  • Sterile Deionized Water

4.3 Microbial Strains

  • Test Strains: Relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Quality Control (QC) Strains:

    • Staphylococcus aureus ATCC® 29213™

    • Escherichia coli ATCC® 25922™

    • Pseudomonas aeruginosa ATCC® 27853™

4.4 Equipment and Consumables

  • Sterile, 96-well, flat-bottom microtiter plates with lids

  • Calibrated single-channel and multi-channel micropipettes and sterile tips

  • Spectrophotometer or Turbidimeter (e.g., Densitometer)

  • Sterile reagent reservoirs

  • Vortex mixer

  • Biological safety cabinet (Class II)

  • Microplate incubator (35 ± 2°C)

  • Plate reading mirror or automated plate reader

Experimental Workflow Diagram

The overall process from compound preparation to final data interpretation is outlined below. This workflow ensures a logical and standardized progression of the experiment.

MIC_Workflow prep_stock Step 1: Prepare Compound Stock Solution (in DMSO) prep_inoculum Step 2: Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_dilutions Step 3: Perform Serial Dilutions in 96-Well Plate prep_stock->prep_dilutions inoculate Step 4: Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_dilutions->inoculate incubate Step 5: Incubate Plate (35°C for 16-20h) inoculate->incubate read_results Step 6: Read & Record MIC (Lowest concentration with no growth) incubate->read_results

Caption: High-level workflow for the broth microdilution MIC assay.

Detailed Step-by-Step Protocol

Part A: Preparation of Compound Stock Solutions
  • Primary Stock (1280 µg/mL): Accurately weigh 1.28 mg of this compound and dissolve it in 1.0 mL of 100% DMSO. Vortex thoroughly until fully dissolved. This creates a primary stock at a concentration 100 times the highest concentration to be tested in the assay (12.8 µg/mL), with the final DMSO concentration being 1%.

    • Expert Note: Preparing the stock at 100x the final desired concentration is a standard practice that ensures the final DMSO concentration remains at a non-inhibitory 1% after dilution in the aqueous broth.

  • Intermediate Stock (256 µg/mL): Perform an intermediate dilution to facilitate serial dilutions in the plate. Add 200 µL of the Primary Stock (1280 µg/mL) to 800 µL of sterile CAMHB. This results in an intermediate stock of 256 µg/mL in 20% DMSO.

Part B: Preparation of Standardized Microbial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing 5 mL of sterile 0.9% saline.

  • Vortex the suspension thoroughly to ensure homogeneity.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL. This step is critical for ensuring a consistent final inoculum density.[5]

  • Working Inoculum: Within 15 minutes of standardization, dilute the adjusted suspension 1:150 in CAMHB. This dilution is calculated to yield a final inoculum density in each well of approximately 5 x 10⁵ CFU/mL, as recommended by CLSI guidelines.[5][8]

Part C: 96-Well Plate Setup and Serial Dilution
  • Dispense 100 µL of sterile CAMHB into columns 2 through 12 of a 96-well microtiter plate.

  • Add 200 µL of the Intermediate Stock (256 µg/mL) into the wells of column 1.

  • Perform a 2-fold serial dilution:

    • Transfer 100 µL from column 1 to column 2.

    • Mix the contents of column 2 thoroughly by pipetting up and down.

    • Transfer 100 µL from column 2 to column 3.

    • Continue this process across the plate to column 10.

    • After mixing column 10, discard 100 µL.

  • The plate now contains compound concentrations ranging from 128 µg/mL to 0.25 µg/mL prior to inoculation.

  • Controls:

    • Column 11 (Growth Control): Contains 100 µL of CAMHB only (no compound). This will be inoculated.

    • Column 12 (Sterility Control): Contains 100 µL of CAMHB only (no compound). This will NOT be inoculated.

Part D: Inoculation and Incubation
  • Using a multichannel pipette, inoculate wells in columns 1 through 11 with 100 µL of the Working Inoculum. Do not inoculate column 12.

  • The final volume in each well (columns 1-11) is now 200 µL. The compound concentrations are halved, ranging from 64 µg/mL to 0.125 µg/mL. The final bacterial density is ~5 x 10⁵ CFU/mL.

  • Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.

Plate Layout and Data Interpretation

The diagram below illustrates the final plate configuration after serial dilution and prior to inoculation.

Plate_Layout cluster_plate 96-Well Plate Layout conc_label [Compound] µg/mL (Pre-Inoc.) c1 128 c2 64 w1 c3 32 w2 c4 16 w3 c5 8 w4 c6 4 w5 c7 2 w6 c8 1 w7 c9 0.5 w8 c10 0.25 w9 c11 Growth Control w10 c12 Sterility Control w11 w12

Caption: Example 96-well plate layout for MIC determination.

Reading the MIC
  • Check Controls First:

    • Sterility Control (Column 12): Must be clear (no turbidity). If turbid, the media or plate was contaminated, and the test is invalid.

    • Growth Control (Column 11): Must be distinctly turbid. If clear, the inoculum was not viable or incubation conditions were incorrect, and the test is invalid.

  • Determine the MIC: Visually inspect the wells from the lowest concentration (Column 10) to the highest (Column 1). The MIC is the lowest concentration of this compound that completely inhibits visible growth (i.e., the first clear well). A reading mirror can aid in observing the button of growth at the bottom of the wells.

Data Presentation and Quality Control

Results should be recorded in a clear, tabular format. The experiment should be performed in triplicate for reproducibility.

Concentration (µg/mL)64321684210.50.250.125Growth ControlSterility Control
Visual Growth (+/-) ----+++++++-
Interpretation ClearClearClearClearTurbidTurbidTurbidTurbidTurbidTurbidValidValid
Determined MIC \multicolumn{10}{c}{16 µg/mL }
  • Quality Control: Concurrently test the QC strains (e.g., S. aureus ATCC® 29213™) against a standard antibiotic with a known acceptable MIC range (e.g., Ciprofloxacin). The results for the QC strain must fall within the established acceptable range for the assay to be considered valid.[9][10]

Troubleshooting

IssuePossible Cause(s)Recommended Solution
Compound Precipitation Exceeded solubility limit; incorrect stock preparation.Ensure primary stock is fully dissolved in 100% DMSO before any dilution. Visually inspect intermediate and final dilutions for clarity. If precipitation is unavoidable, a different solvent system may need to be validated.
No Growth in Control Well Inoculum not viable; improper incubation; residual sterilant in plate.Use a fresh (18-24h) culture for inoculum preparation. Verify incubator temperature. Use pre-sterilized, sealed microtiter plates.
Growth in Sterility Well Contamination of media, pipette tips, or plate.Use strict aseptic technique throughout the procedure. Ensure all media and reagents are sterile.
Inconsistent MICs Inaccurate pipetting; inconsistent inoculum density.Calibrate pipettes regularly. Ensure the 0.5 McFarland standard is accurately matched and used within 15 minutes of preparation.

References

  • BenchChem. (2025). Navigating the Challenges of Quinoline Compound Solubility in Biological Assays: A Technical Guide.
  • Elsebaei, M. M., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. Available from: [Link]

  • EUCAST. (2025). MIC Determination. European Committee on Antimicrobial Susceptibility Testing. Available from: [Link]

  • MI - Microbiology. Broth Microdilution. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules. Available from: [Link]

  • EUCAST. Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents. ResearchGate. Available from: [Link]

  • CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. Available from: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available from: [Link]

  • Dangi, R. S., et al. (2023). Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. ResearchGate. Available from: [Link]

  • EUCAST. EUCAST MIC Determination Testing. Testing Laboratory. Available from: [Link]

  • Dangi, R. S., et al. (2023). Different mechanisms of action of quinoline hydrazide/hydrazone.... ResearchGate. Available from: [Link]

  • CLSI. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Regulations.gov. Available from: [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available from: [Link]

  • Giles Scientific Inc. (2022). 2022 CLSI and EUCAST Guidelines in the BIOMIC® V3 Microbiology System. Available from: [Link]

  • EUCAST. (2026). Disk Diffusion and Quality Control. European Committee on Antimicrobial Susceptibility Testing. Available from: [Link]

Sources

Application Notes and Protocols for 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinoline Derivatives in Oncology

Quinoline and its derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties.[1][2] The quinoline scaffold is a key pharmacophore in numerous approved drugs and clinical candidates.[3] Its planar bicyclic structure allows for intercalation into DNA, while various substitutions on the quinoline ring can lead to the inhibition of key enzymes and signaling pathways involved in cancer progression.[3][4] The carbohydrazide moiety is also a versatile functional group known to be present in compounds with diverse biological activities, including anticancer effects.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a novel quinoline derivative, 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide , in cancer research. While specific data for this exact molecule is emerging, this guide synthesizes established methodologies and insights from studies on structurally related quinoline-4-carbohydrazide compounds to provide a robust framework for its investigation as a potential anticancer agent.

Compound Profile: this compound

Compound Name This compound
Molecular Formula C20H21N3O2
Molecular Weight 335.40 g/mol
Structure (A chemical structure image would be placed here in a full document)
Proposed Mechanism of Action Potential inhibitor of receptor tyrosine kinases (e.g., EGFR), inducer of apoptosis, and cell cycle arrest.[7][8][9]

Proposed Synthesis Pathway

The synthesis of this compound can be conceptually based on established methods for similar quinoline derivatives.[10][11][12] A plausible synthetic route is outlined below. This multi-step synthesis would begin with a Pfitzinger reaction to construct the quinoline core, followed by esterification and subsequent hydrazinolysis.

Synthesis_Pathway Isatin Isatin QuinolineAcid 2-(4-Isobutoxyphenyl)quinoline-4-carboxylic acid Isatin->QuinolineAcid Pfitzinger Reaction (KOH, Ethanol, Reflux) Bromoacetophenone 4-Isobutoxyacetophenone Bromoacetophenone->QuinolineAcid Ester Ethyl 2-(4-isobutoxyphenyl)quinoline-4-carboxylate QuinolineAcid->Ester Esterification (Ethanol, H2SO4) FinalCompound This compound Ester->FinalCompound Hydrazinolysis (Hydrazine Hydrate, Ethanol)

Caption: Proposed synthesis of this compound.

In Vitro Evaluation of Anticancer Activity: Protocols and Methodologies

The initial assessment of a novel compound's anticancer potential relies on a series of well-defined in vitro assays. These experiments are crucial for determining cytotoxicity, elucidating the mechanism of cell death, and identifying the cellular processes affected by the compound.

Cell Viability and Cytotoxicity Assays

A fundamental first step is to determine the compound's ability to inhibit cancer cell growth and proliferation. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.[1]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1][2]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[7][10]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan dissolution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assays

Inducing apoptosis, or programmed cell death, is a hallmark of many effective anticancer drugs.[1][13]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]

Materials:

  • Cancer cells treated with the compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the compound for a predetermined time (e.g., 24 or 48 hours).[15]

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.[1]

  • Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[1][14]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour.[14][15]

Apoptosis_Pathway Compound This compound EGFR EGFR Signaling (Potential Target) Compound->EGFR Inhibition p53 p53 Upregulation Compound->p53 Bax Bax (Pro-apoptotic) p53->Bax Activation Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Inhibition Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential apoptotic pathway modulated by the compound.[8][9]

Cell Cycle Analysis

Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell division.[16]

This method uses PI to stain cellular DNA, and the DNA content is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[4][14]

Materials:

  • Cancer cells treated with the compound

  • Ice-cold 70% ethanol

  • PBS

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1 x 10^6 cells per sample.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of cold 70% ethanol dropwise while gently vortexing. Fix the cells overnight at -20°C.[14]

  • Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[14][15]

  • Analysis: Analyze the DNA content by flow cytometry.

In Vivo Evaluation of Anticancer Efficacy

Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a living organism.

Murine Xenograft Model Protocol

This protocol describes the use of immunodeficient mice bearing human tumor xenografts to evaluate the in vivo anticancer activity of the compound.[17]

Materials:

  • Human cancer cells

  • Athymic nude mice (4-6 weeks old)

  • This compound

  • Appropriate vehicle for administration (e.g., DMSO, polyethylene glycol, saline)

Procedure:

  • Tumor Implantation: Subcutaneously inject approximately 1 x 10^7 cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly.

  • Treatment Protocol: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule.

  • Tumor Volume Measurement: Measure tumor dimensions with calipers every few days and calculate the tumor volume.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

Data Presentation: A Template for Summarizing In Vitro Activity

Cell LineCompound Concentration (µM)Incubation Time (hours)% Cell Viability (Mean ± SD)IC50 (µM)
MCF-7 0.148
148
1048
5048
10048
A549 0.148
148
1048
5048
10048

Conclusion and Future Directions

The protocols and methodologies outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound as a potential anticancer agent. Based on the established activities of related quinoline-4-carbohydrazide derivatives, it is plausible that this compound will exhibit significant cytotoxic and pro-apoptotic effects in various cancer cell lines.[5][7][18] Further investigations should focus on elucidating its precise molecular targets, exploring its efficacy in combination with existing chemotherapeutics, and conducting detailed pharmacokinetic and toxicological studies to pave the way for potential clinical development.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Evaluation of Novel Anticancer Compounds in Cell Line Studies. BenchChem.
  • Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. (n.d.).
  • El-Sayed, M. S., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 14(32), 23495-23504.
  • Costa, C. A., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511.
  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. (n.d.).
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for a Novel Anti-Cancer Compound in Colon Cancer Cell Lines. BenchChem.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019).
  • El-Sayed, M. S., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. PubMed.
  • El-Sayed, M. S., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.
  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology, 20(10), 2408-2427.
  • El-Sayed, M. S., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing.
  • Sadeghi, A., et al. (2022). Induction of apoptosis and cell cycle arrest in colorectal cancer cells by novel anticancer metabolites of Streptomyces sp. 801.
  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2016).
  • Katariya, K. B., et al. (2019). Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. Bioorganic Chemistry, 93, 103406.
  • BenchChem Technical Support Team. (2025).
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2023).
  • El-Sayed, M. S., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.
  • Quinoline based mono- and bis-(thio)carbohydrazones: Synthesis, anticancer activity in 2D and 3D cancer and cancer stem cell models. (2016).
  • Wang, Y., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega, 5(25), 15337-15346.
  • Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics. (2022). Frontiers in Pharmacology, 13, 932301.
  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2016). PubMed.
  • Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. (n.d.). Semantic Scholar.
  • Quinoline derivatives known anticancer agents[19]. (n.d.). ResearchGate.

  • Elliott, J. M., et al. (2006). N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists II. Bioorganic & Medicinal Chemistry Letters, 16(22), 5752-5756.
  • Elliott, J. M., et al. (2006). N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(22), 5748-5751.
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2023).
  • Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. (n.d.). Oriental Journal of Chemistry.
  • Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. (n.d.). Iranian Journal of Pharmaceutical Research.
  • Synthesis and biological activity of guanylhydrazones of 2- and 4-pyridine and 4-quinoline carboxaldehydes. (n.d.). PubMed.

Sources

Application Notes and Protocols for In Vivo Preclinical Evaluation of 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Emerging research on quinoline-4-carbohydrazide derivatives has highlighted their potential as potent anticancer and antimicrobial agents.[1][2][3] Specifically, compounds within this class have demonstrated significant cytotoxic efficacy against cancer cell lines, such as the MCF-7 breast carcinoma line, and have been shown to induce apoptosis.[1][4][5] Mechanistic studies suggest that some of these derivatives may exert their anticancer effects by targeting key signaling molecules like EGFR kinase.[1][5][6] Furthermore, certain quinoline-4-carbohydrazide derivatives have exhibited promising antibacterial activity, potentially through the inhibition of microbial DNA gyrase.[2]

This document provides a comprehensive guide for the in vivo experimental design to evaluate 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide (hereinafter referred to as "the compound"). The proposed studies are designed to rigorously assess its therapeutic potential, pharmacokinetic profile, and safety margin in preclinical animal models. The experimental strategy is grounded in the principles of robust scientific design, ensuring that the generated data is reliable and translatable.[7][8]

Strategic Overview of In Vivo Evaluation

The preclinical in vivo assessment of the compound will be conducted in a phased approach, beginning with pharmacokinetic and tolerability studies, followed by efficacy evaluation in relevant disease models, and culminating in a preliminary toxicological screen. This tiered approach allows for early identification of key compound characteristics and informs go/no-go decisions at critical stages of development.[7][9]

Experimental Workflow Diagram

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Safety & Toxicology A Compound Formulation & Solubility/Stability Testing B Single-Dose Pharmacokinetics (PK) in Rodents A->B C Maximum Tolerated Dose (MTD) Determination B->C D Selection of Animal Model (e.g., Xenograft for Cancer) C->D Inform Dosing for Efficacy Studies E Dose-Response Efficacy Study D->E F Pharmacodynamic (PD) Marker Analysis in Tumor Tissue E->F G Repeated-Dose Toxicology (e.g., 14-day study) E->G Select Doses for Toxicology Studies H Clinical Pathology (Hematology & Chemistry) G->H I Histopathology of Key Organs G->I

Caption: Phased approach for the in vivo evaluation of the compound.

Phase 1: Foundational Pharmacokinetic and Tolerability Studies

The initial phase of in vivo testing is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as establishing a safe dose range for subsequent efficacy studies.[10][11][12]

Protocol: Single-Dose Pharmacokinetic (PK) Study in Rodents

Objective: To determine the key pharmacokinetic parameters of the compound after a single intravenous (IV) and oral (PO) administration in mice or rats.

Materials:

  • This compound

  • Vehicle for formulation (e.g., 0.5% methylcellulose in sterile water)

  • Sprague-Dawley rats or CD-1 mice (male and female, 8-10 weeks old)

  • Blood collection supplies (e.g., EDTA-coated tubes, syringes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least 7 days prior to the study.[13]

  • Dosing Groups:

    • Group 1: IV administration (e.g., 2 mg/kg)

    • Group 2: PO administration (e.g., 10 mg/kg)

  • Dose Administration: Administer the formulated compound to the respective groups.

  • Blood Sampling: Collect blood samples (approximately 100 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters using appropriate software.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC (0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC (0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Half-life
CL Clearance
Vd Volume of distribution
F (%) Bioavailability (for PO administration)
Protocol: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity.[14][15]

Procedure:

  • Dose Escalation Design: Employ a dose escalation scheme in a small cohort of animals.

  • Clinical Observations: Monitor animals daily for clinical signs of toxicity (e.g., changes in body weight, behavior, and physical appearance).

  • Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity or more than a 10-15% loss in body weight.

Phase 2: In Vivo Efficacy Evaluation in an Anticancer Model

Based on the in vitro data suggesting anticancer activity, a xenograft model using a relevant human cancer cell line is a suitable choice for efficacy evaluation.[7][8][16][17]

Protocol: Human Tumor Xenograft Study in Immunocompromised Mice

Objective: To evaluate the antitumor efficacy of the compound in a human breast cancer xenograft model.

Materials:

  • MCF-7 human breast cancer cells

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Matrigel

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously implant MCF-7 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Grouping: Randomize mice into treatment and control groups.

    • Group 1: Vehicle control

    • Group 2: Compound (low dose)

    • Group 3: Compound (high dose)

    • Group 4: Positive control (e.g., Doxorubicin)

  • Treatment: Administer the compound and controls according to a predetermined schedule (e.g., daily oral gavage for 21 days).

  • Tumor Measurement: Measure tumor volume twice weekly using calipers.

  • Body Weight Monitoring: Monitor body weight as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.

Pharmacodynamic (PD) Marker Analysis

To understand the mechanism of action in vivo, tumor tissues collected at the end of the efficacy study can be analyzed for changes in key signaling pathways.

G cluster_0 Potential Anticancer Mechanism A This compound B EGFR Kinase A->B Inhibition C Downstream Signaling (e.g., MAPK, PI3K/Akt) B->C Activation D Cell Cycle Arrest (G1 Phase) C->D E Apoptosis Induction (↑ p53, ↑ Caspase 9) C->E F Tumor Growth Inhibition D->F E->F

Caption: Putative signaling pathway for the compound's anticancer activity.

Table 2: Suggested Pharmacodynamic Analyses

Analysis MethodTarget BiomarkersRationale
Western Blotting p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERKTo confirm inhibition of the EGFR signaling pathway in tumor tissue.
Immunohistochemistry (IHC) Ki-67, Cleaved Caspase-3To assess effects on cell proliferation and apoptosis, respectively.
qRT-PCR p53, Caspase 9To measure changes in the expression of apoptosis-related genes.[1][5]

Phase 3: Preliminary Toxicological Assessment

A preliminary toxicology study is essential to identify potential target organs of toxicity and to establish a preliminary safety profile for the compound.[9][14][18][19][20]

Protocol: 14-Day Repeated-Dose Toxicology Study in Rodents

Objective: To evaluate the potential toxicity of the compound following repeated daily administration for 14 days.

Procedure:

  • Dosing Groups: Include a vehicle control group and at least three dose levels of the compound (e.g., low, mid, and high doses based on MTD and efficacy studies).

  • Daily Dosing and Observations: Administer the compound daily and conduct detailed clinical observations.

  • Endpoint Collection: At the end of the 14-day period, collect blood for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: Perform a full necropsy and collect major organs for histopathological examination.

Table 3: Key Toxicological Endpoints

CategoryParameters
Clinical Observations Body weight, food consumption, clinical signs of toxicity.
Hematology Complete blood count (CBC) with differential.
Clinical Chemistry Liver function tests (ALT, AST, ALP), kidney function tests (BUN, creatinine), electrolytes.
Histopathology Microscopic examination of key organs (e.g., liver, kidneys, spleen, heart, lungs).

Conclusion

The experimental designs and protocols outlined in this guide provide a robust framework for the comprehensive in vivo evaluation of this compound. By systematically assessing its pharmacokinetic properties, anticancer efficacy, and preliminary safety profile, researchers can make informed decisions regarding its potential for further development as a therapeutic agent. Adherence to these rigorous scientific principles will ensure the generation of high-quality, reproducible data critical for advancing this promising compound through the drug discovery pipeline.

References

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing.
  • New Anticancer Agents: In Vitro and In Vivo Evaluation.
  • Toxicology Study Design Consider
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.
  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. The Royal Society of Chemistry.
  • Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. Taylor & Francis Online.
  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.
  • In Vivo Validation of Novel Anticancer Agents: A Compar
  • In Vivo Pharmacokinetic (PK) Studies. Selvita.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
  • Pharmacokinetics - ADME In Vivo & PK Studies. BioIVT.
  • Preclinical GLP Toxicology Studies.
  • In Vivo Toxicology.
  • Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models.
  • Application Notes and Protocols for In Vivo Anti-inflammatory Studies of Novel Compounds. Benchchem.
  • Application Note: Experimental Design for In Vivo Pharmacokinetic Studies of Synephrinium. Benchchem.
  • In vivo toxicology studies: The Key to Optimal Therapeutic Candid
  • Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflamm
  • In vivo toxicology studies. Biobide.
  • In vivo screening models of anticancer drugs.
  • Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Deriv
  • Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy.
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs.
  • Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones. PubMed.
  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.
  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PubMed Central.
  • Discovery of Novel Quinazolinone-2-carbohydrazide Derivatives as Effective Succinate Dehydrogenase Inhibitors and Biosafety Assessment on Rice and Zebrafish.
  • N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists. PubMed.
  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. PubMed.

Sources

"synthetic route to 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide Derivatives for Drug Discovery Professionals

Introduction: The Quinoline Scaffold in Modern Medicinal Chemistry

The quinoline ring system, a fusion of benzene and pyridine rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic and structural properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2][3][4] Derivatives of quinoline are integral to drugs with applications as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[3][5] Specifically, the quinoline-4-carbohydrazide moiety serves as a versatile pharmacophore and a key building block for creating more complex molecular architectures, such as hydrazones, which have demonstrated significant potential as antimicrobial and antidiabetic agents.[6][7]

This guide provides a detailed, research-level overview of a robust synthetic route to this compound and its subsequent derivatives. We will delve into the mechanistic underpinnings of each synthetic step, provide field-tested protocols, and offer expert insights into optimizing this synthetic pathway for applications in drug discovery and development.

Retrosynthetic Analysis and Strategic Overview

The synthesis of the target carbohydrazide derivatives is most logically approached through a multi-step sequence starting from commercially available precursors. The overall strategy hinges on three primary transformations:

  • Construction of the Quinoline Core : The Pfitzinger reaction is the cornerstone of this synthesis, enabling the formation of the key intermediate, 2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid, from isatin and 4'-isobutoxyacetophenone.[8][9]

  • Activation of the Carboxylic Acid : The carboxylic acid at the 4-position is converted into a more reactive ester, typically an ethyl ester, to facilitate nucleophilic attack by hydrazine.[10]

  • Formation of the Carbohydrazide : The ester is then subjected to hydrazinolysis to yield the target this compound.[8][11]

  • Derivatization : The terminal amine of the hydrazide group serves as a nucleophilic handle for synthesizing a library of derivatives, most commonly through condensation with various aldehydes or ketones to form hydrazones.[10][12]

The complete synthetic workflow is visualized below.

G cluster_0 PART 1: Quinoline Core Synthesis cluster_1 PART 2: Hydrazide Formation cluster_2 PART 3: Derivatization Isatin Isatin Pfitzinger Pfitzinger Reaction (KOH, Ethanol, Reflux) Isatin->Pfitzinger Ketone 4'-Isobutoxyacetophenone Ketone->Pfitzinger CarboxylicAcid 2-(4-Isobutoxyphenyl)quinoline-4-carboxylic acid Pfitzinger->CarboxylicAcid Esterification Esterification (H₂SO₄, Ethanol, Reflux) CarboxylicAcid->Esterification Ester Ethyl 2-(4-isobutoxyphenyl)quinoline-4-carboxylate Esterification->Ester Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate, Ethanol, Reflux) Ester->Hydrazinolysis Hydrazide This compound Hydrazinolysis->Hydrazide Condensation Condensation Reaction (Ethanol, Reflux) Hydrazide->Condensation Aldehyde Aldehyde/Ketone (R-CHO / R-CO-R') Aldehyde->Condensation Derivative Hydrazone Derivatives Condensation->Derivative

Caption: Overall synthetic workflow.

Part 1: Synthesis of the Quinoline-4-Carboxylic Acid Core via Pfitzinger Reaction

The Pfitzinger reaction is a classic and highly effective method for synthesizing quinoline-4-carboxylic acids.[13][14] It involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group under basic conditions.[9][15]

Mechanism and Rationale

The reaction proceeds through several key steps. First, the strong base (e.g., potassium hydroxide) catalyzes the hydrolytic ring-opening of the isatin lactam to form an isatinate salt.[15] This intermediate then undergoes a condensation reaction with the enolate of the 4'-isobutoxyacetophenone. An intramolecular cyclization followed by dehydration ultimately yields the aromatic quinoline ring system. The choice of a strong base is critical for the initial ring-opening, which is the rate-determining step.

G cluster_0 Step 1: Ring Opening cluster_1 Step 2: Condensation cluster_2 Step 3: Cyclization & Dehydration Isatin Isatin Isatinate Isatinate Intermediate Isatin->Isatinate Hydrolysis Base OH⁻ Base->Isatin CondensationProduct Adduct Isatinate->CondensationProduct KetoneEnolate Ketone Enolate KetoneEnolate->CondensationProduct Cyclized Dihydroquinoline Intermediate CondensationProduct->Cyclized Intramolecular Cyclization FinalProduct Quinoline-4-carboxylic acid Cyclized->FinalProduct Dehydration (-H₂O)

Caption: Simplified Pfitzinger reaction mechanism.

Experimental Protocol: Synthesis of 2-(4-Isobutoxyphenyl)quinoline-4-carboxylic acid
  • Reagent Preparation : In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve isatin (e.g., 5.0 g, 34.0 mmol) in a 33% aqueous solution of potassium hydroxide (e.g., 35 mL). Stir until a clear, dark red solution is obtained.

  • Addition of Ketone : Slowly add a solution of 4'-isobutoxyacetophenone (e.g., 7.2 mL, 37.4 mmol) in absolute ethanol (e.g., 50 mL) to the flask. The isobutoxyacetophenone can be synthesized via Williamson ether synthesis from 4'-hydroxyacetophenone and isobutyl bromide.

  • Reaction : Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. Maintain reflux for 8-12 hours.[16] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1).

  • Work-up and Isolation : After completion, cool the mixture to room temperature and pour it into 200 mL of cold water. Acidify the solution to pH 4-5 using glacial acetic acid or dilute HCl. A solid precipitate will form.

  • Purification : Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove unreacted starting materials. Dry the solid in a vacuum oven. The crude product can be further purified by recrystallization from ethanol or acetic acid to yield the pure 2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid as a solid.

ParameterExpected Value
Typical Yield 65-80%
Appearance Off-white to pale yellow solid
Analytical Data Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Synthesis of this compound

The carboxylic acid is first converted to an ethyl ester, which readily reacts with hydrazine hydrate to form the desired carbohydrazide. This two-step sequence is generally high-yielding and straightforward.

Protocol 2A: Esterification of 2-(4-Isobutoxyphenyl)quinoline-4-carboxylic acid
  • Setup : Suspend the synthesized carboxylic acid (e.g., 10.0 g, 31.1 mmol) in absolute ethanol (e.g., 150 mL) in a 250 mL round-bottom flask.

  • Catalyst Addition : Carefully add concentrated sulfuric acid (e.g., 2.0 mL) dropwise as a catalyst.[8][10]

  • Reaction : Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC until the starting carboxylic acid spot disappears.

  • Work-up : Cool the reaction mixture and reduce the volume of ethanol under reduced pressure. Neutralize the remaining solution by slowly adding it to a cold, saturated sodium bicarbonate solution.

  • Extraction and Purification : Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude solid, ethyl 2-(4-isobutoxyphenyl)quinoline-4-carboxylate, is often pure enough for the next step or can be recrystallized from ethanol.

Protocol 2B: Hydrazinolysis to form this compound
  • Setup : Dissolve the ethyl ester intermediate (e.g., 9.0 g, 25.8 mmol) in absolute ethanol (e.g., 100 mL) in a round-bottom flask fitted with a reflux condenser.

  • Reagent Addition : Add hydrazine hydrate (99-100%) (e.g., 5.0 mL, ~103 mmol) to the solution.[8][11] The large excess of hydrazine ensures the reaction goes to completion.

  • Reaction : Heat the mixture to reflux for 4-6 hours. A precipitate often forms as the reaction progresses.

  • Isolation and Purification : Cool the reaction mixture in an ice bath. Collect the solid product by vacuum filtration. Wash the precipitate with cold ethanol and then diethyl ether. Dry the product under vacuum to yield pure this compound.

ParameterExpected Value (for Hydrazinolysis)
Typical Yield 85-95%
Appearance White or crystalline solid
Characterization IR (KBr, cm⁻¹): ~3300 (N-H), ~1650 (C=O, amide). ¹H NMR: Appearance of signals for -NHNH₂ protons.

Part 3: Synthesis of N'-Arylmethylene Derivatives (Hydrazones)

The carbohydrazide is a key intermediate for creating diverse libraries of compounds. A common and straightforward derivatization is the formation of hydrazones via condensation with various aromatic or heteroaromatic aldehydes.

General Protocol: Synthesis of Hydrazone Derivatives
  • Setup : Dissolve the this compound (e.g., 1.0 g, 3.0 mmol) in absolute ethanol (e.g., 20 mL) in a flask, heating gently if necessary.

  • Reagent Addition : Add the desired aldehyde (e.g., 3.0 mmol, 1.0 equivalent) to the solution, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction : Heat the mixture to reflux for 2-4 hours. Monitor by TLC.

  • Isolation : Upon completion, cool the reaction mixture. The hydrazone product usually precipitates from the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry.

This protocol can be adapted for high-throughput synthesis to rapidly generate a library of derivatives for biological screening.[6][17]

G Hydrazide Quinoline-4-Carbohydrazide Solvent Ethanol + Glacial Acetic Acid (cat.) Hydrazide->Solvent Aldehyde Substituted Aldehyde (R-CHO) Aldehyde->Solvent Reflux Reflux (2-4 hours) Solvent->Reflux Isolation Cooling & Filtration Reflux->Isolation Product N'-Arylmethylene-2-(4-isobutoxyphenyl) quinoline-4-carbohydrazide (Hydrazone) Isolation->Product

Caption: Workflow for hydrazone derivative synthesis.

Conclusion and Future Directions

The synthetic route detailed herein provides a reliable and scalable method for producing this compound and its derivatives. The Pfitzinger reaction remains a powerful tool for constructing the central quinoline scaffold, and the subsequent esterification and hydrazinolysis steps are robust and high-yielding. The final carbohydrazide product is an ideal platform for further diversification, enabling the exploration of structure-activity relationships (SAR) essential for modern drug discovery programs. Researchers can utilize this guide to synthesize novel compounds for screening against various therapeutic targets, leveraging the proven pharmacological potential of the quinoline nucleus.[5][18]

References

  • Saudi, M. N. S., Rostom, S. A. F., Fahmy, H. T. Y., & El Ashmawy, I. M. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Archiv der Pharmazie, 336(3), 165–174. [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub. [Link]

  • Synthesis of Quinoline Analogues as Anti-microbial Agents. (n.d.). IOSR Journal. [Link]

  • CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative. (n.d.).
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. (2018). Oriental Journal of Chemistry. [Link]

  • ChemInform Abstract: A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. (2010). ResearchGate. [Link]

  • CN102924374A - Preparation method for quinoline-4-carboxylic acid derivative. (n.d.).
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2023). ResearchGate. [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2023). National Institutes of Health. [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (2022). National Institutes of Health. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines. [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2023). ACS Omega. [Link]

  • Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. (2015). PubMed Central. [Link]

  • PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. (2019). Jetir.Org. [Link]

  • Synthesis and Biological Evaluation of New Quinoline-Based Thiazolyl Hydrazone Derivatives as Potent Antifungal and Anticancer Agents. (2018). ResearchGate. [Link]

  • The Synthesis of Quinolines by the Pfitzinger Reaction. (1944). ACS Publications. [Link]

  • QUINOLINE: ITS SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES. (2019). ResearchGate. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2016). PubMed. [Link]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. (n.d.). ResearchSpace. [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). Cambridge University Press. [Link]

  • Synthesis and Biological Evaluation of New Quinoline-Based Thiazolyl Hydrazone Derivatives as Potent Antifungal and Anticancer Agents. (2018). Bentham Science Publishers. [Link]

  • Synthesis, Characterization and Bio Evaluation of N-(substituted)-2-[4-oxo-2-Phenylquinazolin-3(4H)-yl] Acetohydrazide Derivatives. (2018). ResearchGate. [Link]

  • Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014). ResearchGate. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2018). PubMed Central. [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2009). The Journal of Organic Chemistry. [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). Future Journal of Pharmaceutical Sciences. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers. [Link]

  • Synthesis and In vitro Biological Evaluation of Quinolone-Based Hydrazones as Potential Antidiabetic Agents Targeting Key Metabolic Enzymes. (2024). PubMed Central. [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (2023). MDPI. [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2022). PubMed Central. [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2018). MDPI. [Link]

  • Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. (2016). International Journal of Science and Research (IJSR). [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (1987). PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 2-(4-isobutoxyphenyl)quinoline-4-carbohydrazide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you navigate the common challenges associated with this multi-step synthesis and systematically improve your product yield and purity.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a robust three-step process. Understanding this workflow is the first step in effective troubleshooting.

  • Step 1: Pfitzinger Reaction - Synthesis of the quinoline core, 2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid, by reacting isatin with 4-isobutoxyacetophenone under basic conditions.

  • Step 2: Fischer Esterification - Conversion of the resulting carboxylic acid to its corresponding ethyl ester using ethanol and an acid catalyst.

  • Step 3: Hydrazinolysis - Reaction of the ethyl ester with hydrazine hydrate to yield the final target compound, this compound.

Below is a diagram illustrating the overall experimental workflow.

G cluster_0 Step 1: Pfitzinger Reaction cluster_1 Step 2: Fischer Esterification cluster_2 Step 3: Hydrazinolysis Isatin Isatin Pfitzinger 2-(4-Isobutoxyphenyl)quinoline-4-carboxylic acid Isatin->Pfitzinger Ketone 4-Isobutoxyacetophenone Ketone->Pfitzinger Base Base (e.g., KOH) Base->Pfitzinger Ester Ethyl 2-(4-isobutoxyphenyl)quinoline-4-carboxylate Pfitzinger->Ester Ethanol FinalProduct This compound Ester->FinalProduct AcidCat Acid Catalyst (H₂SO₄) AcidCat->Ester Hydrazine Hydrazine Hydrate Hydrazine->FinalProduct

Caption: Overall synthetic workflow.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments, organized by synthetic step.

Part 1: The Pfitzinger Reaction (Quinoline Core Synthesis)

The Pfitzinger reaction is a powerful method for synthesizing quinoline-4-carboxylic acids but can be sensitive to reaction conditions.[1] It involves the base-catalyzed condensation of isatin with a carbonyl compound containing an α-methylene group.[2]

Q1: My yield of 2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid is consistently low (<50%). What are the most common causes and how can I fix them?

A1: Low yields in the Pfitzinger reaction are a frequent challenge.[3] The issue can typically be traced to one of four areas: reagent quality, reaction conditions, catalyst activity, or work-up procedure.

Troubleshooting Flowchart for Low Pfitzinger Yield

G cluster_reagents cluster_conditions cluster_catalyst cluster_workup Start Low Yield Observed Reagent_Check 1. Verify Reagent Purity Start->Reagent_Check Condition_Check 2. Optimize Reaction Conditions Reagent_Check->Condition_Check Reagents OK r1 • Isatin pure? • Ketone fresh? • Solvent anhydrous? Catalyst_Check 3. Evaluate Base/Catalyst Condition_Check->Catalyst_Check Conditions Optimized c1 • Temperature too low/high? • Reaction time sufficient? • Inefficient stirring? Workup_Check 4. Assess Work-up & Purification Catalyst_Check->Workup_Check Catalyst Active cat1 • Base (KOH) concentration correct? • Base quality (hygroscopic)? • Stoichiometry accurate? Success Yield Improved Workup_Check->Success Purification Optimized w1 • Incomplete precipitation during acidification? • pH for precipitation correct? • Product lost during washing?

Caption: Logical troubleshooting workflow for low yield.

Detailed Solutions:

  • Reagent Purity: The Pfitzinger reaction begins with the base-catalyzed hydrolysis of isatin's amide bond to form a keto-acid intermediate.[2] Impurities in isatin can inhibit this crucial first step. Ensure your isatin is pure and your 4-isobutoxyacetophenone has not degraded.

  • Base Concentration and Quality: Potassium hydroxide (KOH) is commonly used and is highly hygroscopic. Using old or improperly stored KOH can lead to lower effective concentrations, stalling the reaction. Use fresh, high-purity KOH. The concentration is critical; typically, a significant excess is required to drive the reaction.

  • Temperature and Reaction Time: This condensation requires heat to proceed efficiently. A common starting point is refluxing in ethanol.[4] If the yield is low, ensure the reflux is vigorous and consider extending the reaction time from 12 hours up to 24-48 hours, monitoring progress with Thin-Layer Chromatography (TLC).

  • Work-up Procedure: The product, a carboxylic acid, is typically isolated by acidifying the reaction mixture to induce precipitation. The pH at which precipitation occurs is crucial. Acidify slowly with a strong acid (e.g., HCl) while monitoring the pH to find the point of maximum precipitation, which is usually around the pKa of the carboxylic acid (pH 3-5).

Q2: I am getting a complex mixture of byproducts instead of a clean carboxylic acid product. What side reactions could be occurring?

A2: The primary side reaction of concern is the self-condensation of the 4-isobutoxyacetophenone under strong basic conditions (an aldol condensation). This can compete with its reaction with the opened isatin intermediate.

  • Causality: The enolizable α-protons on the acetophenone make it susceptible to self-condensation.

  • Solution:

    • Control Reagent Addition: Instead of adding all reagents at once, consider first preparing the isatinic acid by stirring isatin with the base in ethanol for a short period (e.g., 30-60 minutes) before adding the acetophenone. This ensures the reactive intermediate is present to trap the ketone before it can self-condense.

    • Temperature Control: While heat is necessary, excessive temperatures can favor side reactions. Maintain a steady, controlled reflux rather than overheating.[3]

ParameterRecommended RangeRationale
Isatin:Ketone Ratio 1 : 1.1A slight excess of the ketone can help drive the reaction to completion.
Base (KOH) Molar Eq. 3 - 5 equivalentsA strong excess of base is needed to effectively open the isatin ring and catalyze the condensation.[1]
Reaction Temperature 78-80 °C (Refluxing Ethanol)Provides sufficient energy for cyclization without promoting excessive side reactions.
Reaction Time 12 - 48 hoursMonitor by TLC until isatin spot disappears.
Part 2: Fischer Esterification

This classic acid-catalyzed reaction converts the carboxylic acid to an ethyl ester, making it more reactive for the subsequent hydrazinolysis step.

Q3: My esterification reaction is incomplete, and I see significant starting material on my TLC plate even after prolonged reflux. How can I improve conversion?

A3: Fischer esterification is an equilibrium-limited reaction. To drive it towards the product, you must either use a large excess of one reactant (ethanol, which also serves as the solvent) or remove a product (water) as it forms.

  • Causality: The presence of water, a product of the reaction, can hydrolyze the ester back to the carboxylic acid, preventing the reaction from reaching completion.

  • Solutions:

    • Anhydrous Conditions: Ensure your ethanol is anhydrous and the glassware is thoroughly dried.

    • Sufficient Catalyst: Use a catalytic amount of concentrated sulfuric acid (typically 2-5% of the total volume). Insufficient acid will result in a very slow reaction.[4]

    • Water Removal: While technically challenging for a lab-scale reflux, a Dean-Stark trap could be employed if scaling up. For most lab syntheses, simply using a large excess of anhydrous ethanol is the most practical solution.

    • Alternative Esterification Methods: If Fischer esterification remains problematic, consider converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ethanol. This is a non-equilibrium process and typically gives higher yields, but involves harsher reagents.

Part 3: Hydrazinolysis

This final step forms the desired carbohydrazide. It is generally a high-yielding reaction but requires careful handling of hydrazine and proper purification.

Q4: The hydrazinolysis step gives a clean conversion by TLC, but I am losing a significant amount of product during purification. What is the best way to isolate the final carbohydrazide?

A4: The product, this compound, has moderate polarity and is often a crystalline solid. Product loss is usually due to its partial solubility in the recrystallization or washing solvents.

  • Protocol for High-Recovery Isolation:

    • Reaction Monitoring: Reflux the ethyl ester with an excess of hydrazine hydrate (5-10 equivalents) in ethanol for 7-12 hours.[4][5] Monitor the reaction by TLC until the ester spot is completely consumed.

    • Initial Isolation: After cooling the reaction mixture, the product often precipitates directly. If not, reduce the volume of ethanol under reduced pressure. Pour the concentrated mixture into cold water to precipitate the solid product.

    • Filtration and Washing: Collect the solid by vacuum filtration. Crucially, wash the solid with a minimal amount of cold ethanol or a mixture of ethanol/water. Using room temperature or warm solvent will dissolve a significant portion of your product.

    • Recrystallization: For high purity, recrystallize the crude product from a suitable solvent. Ethanol is often a good choice. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals. Cool the flask in an ice bath to maximize precipitation before filtering.

Q5: Are there any specific safety concerns with the hydrazinolysis step?

A5: Yes. Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of vapors and contact with skin.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid
  • To a round-bottom flask, add isatin (1.0 eq), 4-isobutoxyacetophenone (1.1 eq), and absolute ethanol.

  • Add potassium hydroxide (4.0 eq) to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 24 hours. Monitor the reaction's progress via TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Slowly acidify the aqueous solution with concentrated HCl with constant stirring until the pH is approximately 4-5.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and a small amount of cold ethanol.

  • Dry the solid product under vacuum to yield the carboxylic acid.

Protocol 2: Synthesis of Ethyl 2-(4-isobutoxyphenyl)quinoline-4-carboxylate
  • Suspend the carboxylic acid (1.0 eq) from the previous step in a large excess of absolute ethanol.

  • Carefully add concentrated sulfuric acid (catalytic amount, ~3 drops per 10 mmol of acid) to the suspension.

  • Heat the mixture to reflux for 12 hours. The suspension should become a clear solution as the reaction progresses.[4]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize the acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the product with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

Protocol 3: Synthesis of this compound
  • Dissolve the crude ester (1.0 eq) in absolute ethanol.

  • Add hydrazine hydrate (10.0 eq) to the solution.

  • Heat the mixture to reflux for 7-10 hours.[4]

  • Monitor the reaction by TLC. A white solid should precipitate as the reaction proceeds.

  • Cool the reaction flask to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a minimal amount of cold ethanol.

  • Recrystallize the product from hot ethanol if further purification is needed.

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Nakamura, H., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Synfacts. (2018). An Improved Pfitzinger Reaction for the Direct Synthesis of Quinoline-4-carboxylic Esters/Acids Mediated by TMSCl. Thieme. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). Organic Name Reaction With Their Respective Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Lasne, M. C., et al. (2006). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

  • YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]

  • YouTube. (2024). Pfitzinger Synthesis of Quinoline | Pfitzinger Synthesis Mechanism. Retrieved from [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited. Retrieved from [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Pfitzinger quinoline synthesis. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of 3-R-6-R'-Quinoline-4-carboxylates and Their Reactions with Hydrazine Hydrate. Retrieved from [Link]

  • ResearchGate. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Retrieved from [Link]

  • NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • NIH. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved from [Link]

  • ACS Publications. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • NIH. (2021). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinoline synthesis methods. Retrieved from [Link]

  • RSC Publishing. (2021). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids. Retrieved from [Link]

  • ResearchGate. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for quinoline-4-carboxylic acid derivative.
  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route to quinoline-4-carboxyl derivatives. Retrieved from [Link]

  • Brieflands. (n.d.). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives. Retrieved from [Link]

  • ScienceON. (n.d.). Synthesis of 3-R-6-R'-Quinoline-4-carboxylates and Their Reactions with Hydrazine Hydrate. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines. Retrieved from [Link]

  • NIH. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds. Retrieved from [Link]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Retrieved from [Link]

  • RSC Publishing. (2021). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids. Retrieved from [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-(4-isobutoxyphenyl)quinoline-4-carbohydrazide. This guide provides in-depth troubleshooting protocols and scientific rationale to address the significant solubility hurdles associated with this promising, yet challenging, molecule. Our goal is to equip you with the knowledge to develop robust formulations for both in vitro and in vivo studies.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the fundamental physicochemical properties of this compound that underpin its poor solubility.

Q1: Why is this compound so poorly soluble in aqueous media?

A1: The poor aqueous solubility is a direct result of its molecular structure, which features a combination of a large, rigid aromatic system and a bulky hydrophobic moiety. Let's break it down:

  • Quinoline Core: This bicyclic aromatic system is inherently hydrophobic and contributes to a stable crystal lattice structure, which requires significant energy to disrupt for dissolution.[1]

  • Isobutoxyphenyl Group: The isobutyl group (-CH₂(CH(CH₃)₂)) is a highly non-polar, lipophilic substituent. This, combined with the phenyl ring, dominates the molecule's character, driving it to partition away from water.

  • Carbohydrazide Moiety: While the -CONHNH₂ group can participate in hydrogen bonding, its contribution is insufficient to overcome the hydrophobicity of the rest of the molecule.

This combination results in a molecule that is predicted to have a high LogP (partition coefficient), indicating a strong preference for lipid-like environments over aqueous ones.

Q2: I need to prepare a stock solution. What is the best organic solvent to start with?

A2: For creating a high-concentration stock solution, you should use a water-miscible organic solvent that can effectively solvate the molecule. The most common choices in a research setting are:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

It is critical to start with the highest purity compound available and to use anhydrous-grade solvents, as trace amounts of water or impurities can hinder dissolution and serve as nucleation points for precipitation. Always create a stock solution at a concentration significantly higher than your final desired assay concentration to minimize the amount of organic solvent carried into your aqueous system.

Q3: Can I leverage pH to improve the solubility of this compound?

A3: Yes, pH modification is a viable and powerful strategy. The quinoline ring contains a nitrogen atom that is weakly basic.[2][3][4] In an acidic environment (pH below the pKa of the quinoline nitrogen, typically around 4-5), this nitrogen can become protonated. This positive charge significantly increases the molecule's polarity and its interaction with water, thereby enhancing aqueous solubility.[5] Conversely, at neutral or basic pH, the molecule remains uncharged and thus less soluble. Therefore, attempting dissolution in acidic buffers is a recommended early step.[2][3][4]

Part 2: Troubleshooting Workbench - Experimental Guides & Protocols

This section provides structured, step-by-step guidance for specific experimental challenges.

Scenario 1: Compound Precipitation in In Vitro Aqueous Assays

Question: "I successfully dissolved my compound in 100% DMSO to make a 20 mM stock. However, when I dilute it 1:1000 into my PBS buffer (pH 7.4) for a cell-based assay, I immediately see a cloudy precipitate. What is happening and how can I fix it?"

Answer: This is a classic and common problem known as "precipitation upon dilution." Your compound is highly soluble in the organic stock solvent (DMSO) but crashes out when introduced to the predominantly aqueous environment of your assay buffer. The final DMSO concentration (0.1%) is too low to keep the hydrophobic compound in solution.[6][7]

The following workflow provides a systematic approach to solving this issue.

G start Start: Compound precipitates in aqueous buffer ph_adjust Strategy 1: pH Adjustment (Protocol 2.1) start->ph_adjust Is assay pH flexible? cosolvent Strategy 2: Co-solvent Screening (Protocol 2.2) start->cosolvent Is assay pH fixed? ph_adjust->cosolvent No, pH must be 7.4 success Success: Compound Solubilized ph_adjust->success Yes, soluble at lower pH surfactant Strategy 3: Surfactant Addition (Protocol 2.3) cosolvent->surfactant No, still precipitates cosolvent->success Yes, soluble with co-solvent cyclodextrin Strategy 4: Cyclodextrin Complexation (Protocol 2.4) surfactant->cyclodextrin No, or surfactant interferes with assay surfactant->success Yes, soluble with surfactant cyclodextrin->success Yes, soluble with cyclodextrin

Figure 1: Decision workflow for troubleshooting in vitro precipitation.

This protocol tests the hypothesis that lowering the pH will increase solubility by protonating the quinoline nitrogen.

  • Prepare Buffers: Make a series of biocompatible buffers with varying pH values (e.g., 100 mM sodium acetate at pH 5.0, 100 mM MES at pH 6.0, and 100 mM HEPES at pH 7.4).

  • Prepare Compound Slurry: Add a pre-weighed amount of this compound to a known volume of each buffer to create a slurry (e.g., 1 mg/mL). Ensure the amount added is in excess of the expected solubility.

  • Equilibrate: Tightly seal the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow the system to reach equilibrium.

  • Separate Solid: Centrifuge the samples at high speed (e.g., >14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Quantify Soluble Fraction: Carefully remove an aliquot of the supernatant and dilute it into a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Analyze: Compare the measured solubility at each pH. If solubility is significantly higher at lower pH, consider adapting your assay conditions if permissible.

If pH modification is not an option, the next step is to increase the solvent power of your aqueous buffer by adding a water-miscible organic co-solvent.[6][7]

  • Select Co-solvents: Choose a panel of biocompatible co-solvents. Common choices include Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and Ethanol.

  • Prepare Test Buffers: Create your primary assay buffer (e.g., PBS, pH 7.4) containing a range of co-solvent concentrations (e.g., 5%, 10%, 20% v/v).

  • Test for Precipitation: Prepare a concentrated stock of your compound in 100% DMSO (e.g., 20 mM). Add this stock to each test buffer to achieve your final desired concentration (e.g., 20 µM).

  • Observe and Record: Visually inspect each solution for signs of precipitation (cloudiness, Tyndall effect) immediately and after a set incubation period (e.g., 2 hours) at the assay temperature. Use nephelometry for a quantitative assessment if available.

  • Select Optimal Condition: Choose the lowest concentration of co-solvent that maintains the compound in solution for the duration of your experiment. Always run a vehicle control with the selected co-solvent concentration to ensure it does not affect your assay readout.

Co-solvent Concentration (% v/v) Initial Observation (t=0) Observation (t=2h) Assay Compatibility Note
PEG 4005%ClearClearGenerally well-tolerated in cell assays
PEG 40010%ClearClearMay show mild effects on cell viability
Propylene Glycol5%ClearSlight HazeCheck for specific cell line sensitivity
Ethanol5%ClearPrecipitateOften too volatile/toxic for cell assays

Table 1: Example data summary for a co-solvent screening experiment.

Surfactants form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.[8] This is a powerful technique when co-solvents fail or are incompatible with the assay.

  • Select Surfactants: Choose non-ionic surfactants that are common in preclinical formulations, such as Tween® 80 (Polysorbate 80) or Cremophor® EL.[9] Be aware that these can have biological activity themselves, such as inhibiting P450 enzymes or activating the complement system.[10][11][12]

  • Prepare Surfactant-Containing Buffers: Prepare your assay buffer containing surfactant concentrations above the critical micelle concentration (CMC). For Tween® 80, the CMC is ~0.0013% w/v. Start with concentrations like 0.01%, 0.1%, and 0.5% w/v.

  • Test Solubility: Add your DMSO stock to the surfactant-containing buffers and observe for precipitation as described in Protocol 2.2.

  • Validate with Controls: It is essential to run vehicle controls containing the chosen surfactant at the final concentration to confirm it does not interfere with your assay's endpoint.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form "inclusion complexes" with poorly soluble drugs, effectively shielding the hydrophobic part of the drug from water.[13][14][15]

G cluster_0 Aqueous Environment drug Hydrophobic Drug complex Soluble Inclusion Complex drug->complex + cd Cyclodextrin (Hydrophilic Exterior) cd->complex +

Figure 2: Encapsulation of a hydrophobic drug by a cyclodextrin.

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with a good safety profile.[13]

  • Prepare Complex: There are two common methods:

    • Kneading Method: Make a paste of HP-β-CD with a small amount of water. Add the drug and knead thoroughly. Dry the mixture (e.g., under vacuum) to get a solid powder of the complex.[16]

    • Solution Method: Dissolve HP-β-CD in your aqueous buffer. Add the drug and stir vigorously for 24-48 hours to allow complex formation.

  • Determine Solubility: Use the phase-solubility method. Prepare solutions with increasing concentrations of HP-β-CD and add an excess of the drug to each. After equilibration (24-48h), centrifuge and measure the drug concentration in the supernatant. A linear increase in drug solubility with increasing HP-β-CD concentration indicates the formation of a soluble 1:1 complex.[14][17]

  • Application: Use the pre-formed complex or the required concentration of HP-β-CD in your assay buffer to maintain solubility.

Scenario 2: Formulation for In Vivo Oral Gavage Studies

Question: "My compound is ready for a mouse efficacy study. I need to prepare a liquid formulation for oral gavage at 10 mg/kg. What vehicle should I use?"

Answer: Formulations for in vivo use have stricter requirements regarding toxicity, osmolality, and stability.[18] Simple DMSO/PBS solutions are generally unsuitable. The goal is to create a safe and homogenous suspension or solution that ensures consistent dosing.[19][20][21]

Vehicle System Composition Pros Cons Best For
Aqueous Suspension 0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in waterSimple, well-tolerated, widely used.Requires particle size control (micronization) for homogeneity. May have slower absorption.Initial tolerability and PK screening.
Co-solvent Solution 20% PEG 400 in water or salineTrue solution, good for absorption.Potential for precipitation in the GI tract upon dilution. Co-solvent may have its own PK effects.Compounds with moderate solubility that can be fully dissolved.
Lipid-Based (SEDDS) Oil (e.g., sesame oil), surfactant (e.g., Cremophor), co-surfactant (e.g., Transcutol)Can significantly enhance exposure of highly lipophilic drugs.Complex to develop and characterize. Excipients can alter drug metabolism.[11]BCS Class II/IV compounds where absorption is the main barrier.

Table 2: Common oral gavage formulation systems for preclinical studies.

This is the most common starting point for oral formulations of poorly soluble compounds.

  • Micronize Compound (If Necessary): To ensure a homogenous and stable suspension, the particle size of the drug should be reduced.[16][22] This can be achieved through techniques like jet milling if equipment is available.

  • Prepare the Vehicle: Heat ~1/3 of the total required volume of purified water to 60-70°C. Slowly sprinkle 0.5% (w/v) methylcellulose onto the hot water while vortexing or stirring vigorously to ensure all particles are wetted.

  • Cool and Hydrate: Add the remaining 2/3 volume of cold water (or ice) and continue stirring until a clear, viscous solution forms. Allow the solution to fully hydrate by storing it at 4°C for at least 4 hours (or overnight).

  • Incorporate the Drug: Create a paste by adding a small amount of the methylcellulose vehicle to your pre-weighed, micronized drug powder. Triturate with a mortar and pestle until smooth.

  • Final Formulation: Gradually add the remaining vehicle to the paste with continuous mixing to achieve the final target concentration (e.g., 2 mg/mL for a 10 mg/kg dose in a 5 mL/kg dosing volume).[18]

  • Homogeneity Check: Stir the suspension continuously before drawing each dose to ensure uniform delivery to each animal.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 143.
  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • Vimalson, D. C. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2).
  • Marie, A. (2024). Advancements in Oral Drug Delivery: Improving the Solubility and Permeability of Hydrophobic Drugs. Journal of Chemical and Pharmaceutical Research, 16(9), 195.
  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Wikipedia. (n.d.). Cyclodextrin.
  • NIH. (n.d.). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC.
  • BenchChem. (2025). Navigating the Challenges of Quinoline Compound Solubility in Biological Assays: A Technical Guide.
  • NIH. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • MDPI. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.
  • Semantic Scholar. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
  • Taylor & Francis Online. (2010). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery.
  • NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques - PMC.
  • ResearchGate. (2025). Use of solubilizers in preclinical formulations: Effect of Cremophor EL on the pharmacokinetic properties on early discovery compounds.
  • ResearchGate. (2025). Solubilization and stabilization of drugs through cyclodextrin complexation.
  • BenchChem. (2025). Addressing solubility problems with quinoline-4-carboxylic acid derivatives.
  • BenchChem. (2025). Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds.
  • Nano Micro Biosystems. (2025). Various formulations of therapeutic and cosmetic agents based on Cremophor EL surfactant: A review.
  • PubMed. (2012). Complement activation by polyethoxylated pharmaceutical surfactants: Cremophor-EL, Tween-80 and Tween-20.
  • World Journal of Pharmaceutical Research. (2020). 5.
  • NIH. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–in vivo Evaluation - PMC.
  • NIH. (n.d.). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC.
  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • NIH. (2021). Assessing CYP2C8-Mediated Pharmaceutical Excipient-Drug Interaction Potential: A Case Study of Tween 80 and Cremophor EL−35 - PMC.
  • PubMed. (n.d.). In vitro investigation on the impact of the surface-active excipients Cremophor EL, Tween 80 and Solutol HS 15 on the metabolism of midazolam.
  • ACS Publications. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors | ACS Omega.
  • NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC.
  • Animal Welfare Institute. (n.d.). Oral Dosing.
  • Norecopa Wiki. (2024). Refinement of oral gavage.
  • ResearchGate. (n.d.). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus.

Sources

Technical Support Center: Crystallization of 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2-(4-isobutoxyphenyl)quinoline-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The following information is curated to ensure scientific integrity and provide actionable solutions to common challenges encountered during the crystallization of this quinoline derivative.

I. Troubleshooting Guide

This section addresses specific problems that may arise during the crystallization of this compound, offering step-by-step guidance to resolve them.

Issue 1: No Crystals Form Upon Cooling

Question: I've cooled my saturated solution of this compound, but no crystals have formed. What should I do?

Answer:

The lack of crystal formation upon cooling typically indicates that the solution is not sufficiently supersaturated. Supersaturation is the primary driving force for both the nucleation and growth of crystals.[1][2][3] Here are several techniques to induce crystallization:

  • Increase Supersaturation: The most straightforward approach is to increase the solute concentration. This can be achieved by gently heating the solution to evaporate a portion of the solvent. Be cautious not to evaporate too much solvent, as this can lead to rapid, uncontrolled crystallization and the inclusion of impurities.[4]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal formation.[5]

    • Seeding: Introduce a "seed crystal" of pure this compound into the solution.[6][7] This provides a template for further crystal growth and is an effective way to control the polymorphic form.[6]

  • Extended Cooling: Allow the solution to cool for a longer period or at a lower temperature (e.g., in an ice bath or refrigerator). Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[1]

  • Anti-Solvent Addition: If you are using a solvent system, gradually add an "anti-solvent" – a solvent in which your compound is poorly soluble.[6][8] This will decrease the overall solubility of the compound and promote crystallization. The anti-solvent should be added slowly and with vigorous stirring to avoid localized high supersaturation, which can lead to oiling out.

Issue 2: The Product "Oils Out" Instead of Crystallizing

Question: My compound is separating from the solution as an oily liquid instead of forming solid crystals. What is causing this and how can I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution at a temperature above its melting point in the solvent system, or when the degree of supersaturation is too high.[5] This is a common problem with organic compounds that have relatively low melting points or when the solution is cooled too quickly.

Troubleshooting Steps:

  • Re-dissolve the Oil: Gently reheat the mixture until the oil completely redissolves.

  • Dilute the Solution: Add a small amount of the primary solvent to reduce the supersaturation level.[5]

  • Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can help to achieve a gradual temperature decrease. This provides sufficient time for the molecules to orient themselves into a crystal lattice.

  • Solvent System Modification: The boiling point of your chosen solvent may be too high. Consider using a solvent with a lower boiling point or a co-solvent system to lower the overall boiling point of the solution.

  • Seeding: Once the solution has cooled to a temperature below the melting point of your compound, introduce a seed crystal to encourage the formation of solid crystals rather than oil.[5]

Issue 3: Poor Crystal Quality (e.g., very fine needles, amorphous solid)

Question: I've managed to obtain crystals, but they are very fine needles or appear to be an amorphous solid. How can I improve the crystal quality?

Answer:

The formation of fine needles or an amorphous solid is often a result of rapid and uncontrolled crystallization, where nucleation significantly outpaces crystal growth.[1] To obtain larger, more well-defined crystals, the rate of crystallization needs to be carefully controlled.

Strategies for Improving Crystal Quality:

  • Slower Cooling Rate: As mentioned previously, a slower cooling rate is crucial. Allow the solution to cool to room temperature undisturbed before transferring it to a colder environment.

  • Reduce Supersaturation: A lower level of supersaturation favors crystal growth over nucleation, leading to larger crystals.[1] This can be achieved by using slightly more solvent than the minimum required to dissolve the compound at high temperatures.[4]

  • Solvent Selection: The choice of solvent can significantly influence crystal habit.[9][10][11] Experiment with different solvents or solvent mixtures. A solvent that provides moderate solubility at room temperature is often ideal.

  • Recrystallization: A second recrystallization of the fine needles or amorphous solid can yield better quality crystals. Dissolve the material in a minimal amount of hot solvent and cool it slowly.

Issue 4: Low Yield of Crystalline Product

Question: My crystallization process resulted in a very low yield. What are the potential reasons for this?

Answer:

A low yield can be attributed to several factors during the crystallization and recovery process.

Potential Causes and Solutions:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.[4] To check for this, you can take a small sample of the filtrate and evaporate the solvent. A significant amount of residue indicates that a substantial amount of product was lost. You can recover some of this by concentrating the mother liquor and cooling it again to obtain a second crop of crystals.

  • Premature Crystallization: If crystallization occurs at a high temperature, the solubility of the compound will still be relatively high, leading to a lower yield upon cooling to the final temperature. Ensure the solution is fully dissolved at the higher temperature and that crystallization begins at a lower temperature.

  • Incomplete Precipitation: Ensure you have allowed sufficient time for the crystallization to complete at the final, lower temperature.

  • Washing with an Inappropriate Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve some of the product. Use a cold, less polar solvent for washing to minimize loss.

Issue 5: Discolored Crystals or Suspected Impurities

Question: The crystals I obtained are discolored, suggesting the presence of impurities. How can I purify my product further?

Answer:

Impurities can become trapped within the crystal lattice or adsorbed onto the crystal surface, affecting purity and color.[12][13][14][15]

Purification Techniques:

  • Charcoal Treatment: If the discoloration is due to colored organic impurities, adding a small amount of activated charcoal to the hot solution before filtration can help. The charcoal adsorbs the impurities, which are then removed by hot filtration. Use charcoal sparingly, as it can also adsorb some of your desired product.

  • Recrystallization: This is the most common method for purifying crystalline solids.[7][16] Each successive recrystallization will generally result in a purer product, although with some loss of yield.

  • Washing: Ensure the crystals are thoroughly washed with a cold, appropriate solvent after filtration to remove any residual mother liquor containing impurities.[15]

  • Polymorphism: The presence of impurities can sometimes lead to the formation of a different, less stable polymorph.[13] Characterization of the crystalline form by techniques such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) can be beneficial.

II. Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for crystallization?

Q2: How do I select an appropriate solvent for the crystallization of this compound?

A2: The ideal crystallization solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound should dissolve completely in a reasonable volume of the solvent near its boiling point.

  • Low solubility at low temperatures: The compound should be significantly less soluble at room temperature or below to ensure a good recovery of the crystalline product.

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should be volatile enough to be easily removed from the crystals after filtration.

  • Non-toxic and inexpensive: For practical and safety reasons, less toxic and more affordable solvents are preferred.

A good starting point for solvent screening would be alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate). A mixed solvent system, such as ethanol/water or acetone/hexane, can also be effective.[21]

Q3: What is supersaturation and why is it important in crystallization?

A3: Supersaturation is a state where a solution contains more dissolved solute than can be dissolved by the solvent under normal equilibrium conditions.[1][22] It is the fundamental driving force for both nucleation (the formation of new crystal nuclei) and crystal growth.[1][2] Controlling the level of supersaturation is key to achieving the desired crystal size, shape, and purity.[2][22] High supersaturation tends to favor rapid nucleation, resulting in many small crystals, while low supersaturation favors the growth of existing crystals, leading to larger, more well-defined crystals.[1] Supersaturation can be achieved by cooling a saturated solution, evaporating the solvent, or adding an anti-solvent.[8][23]

Q4: Can polymorphism be an issue with this compound?

A4: Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in active pharmaceutical ingredients (APIs), including quinoline derivatives.[8][13] Different polymorphs can have different physicochemical properties, such as solubility, stability, and bioavailability. It is plausible that this compound could exhibit polymorphism. The choice of solvent, cooling rate, and the presence of impurities can all influence which polymorphic form is obtained.[8][13] It is advisable to characterize the solid-state properties of the crystallized material using techniques like XRPD, DSC, and microscopy to identify the polymorphic form.

Q5: How can I control the particle size of my crystals?

A5: Controlling particle size is often crucial for downstream processing and product performance. Here are some strategies:

  • Control Cooling Rate: A slower cooling rate generally leads to larger crystals.

  • Control Agitation: The level of stirring can influence nucleation and crystal growth. Gentle agitation can promote uniform crystal growth, while vigorous agitation can lead to secondary nucleation and smaller crystals.

  • Seeding: Introducing seed crystals of a specific size can help to control the final particle size distribution.[6]

  • Control Supersaturation: As discussed earlier, maintaining a low level of supersaturation will favor crystal growth over nucleation, resulting in larger crystals.[1]

III. Experimental Protocols & Visualizations

Protocol 1: General Recrystallization Procedure
  • Dissolution: In a suitable flask, add the crude this compound and a small amount of the selected solvent. Heat the mixture to the boiling point of the solvent with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature.

  • Cooling: Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals to a constant weight.

Diagram: Troubleshooting Crystallization Issues

TroubleshootingCrystallization cluster_solutions Troubleshooting Steps Start Start Crystallization Issue Problem Encountered Start->Issue NoCrystals No Crystals Form Issue->NoCrystals No Precipitation OilingOut Product Oils Out Issue->OilingOut Liquid Separation PoorQuality Poor Crystal Quality Issue->PoorQuality Fine/Amorphous Solid LowYield Low Yield Issue->LowYield Low Recovery Sol_NoCrystals Increase Supersaturation Induce Nucleation (Scratch/Seed) Extended Cooling Anti-Solvent Addition NoCrystals->Sol_NoCrystals Sol_OilingOut Re-dissolve and Dilute Slow Cooling Modify Solvent System Seeding OilingOut->Sol_OilingOut Sol_PoorQuality Slower Cooling Rate Reduce Supersaturation Change Solvent Recrystallize PoorQuality->Sol_PoorQuality Sol_LowYield Reduce Solvent Volume Ensure Complete Cooling Use Appropriate Wash Solvent LowYield->Sol_LowYield Success Successful Crystallization Sol_NoCrystals->Success Sol_OilingOut->Success Sol_PoorQuality->Success Sol_LowYield->Success

Caption: A decision tree for troubleshooting common crystallization problems.

IV. References

  • Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved from [Link]

  • Kallunki, J. (2007). SUPERSATURATION-CONTROLLED CRYSTALLIZATION. LUTPub. Retrieved from [Link]

  • Stieger, N., & Liebenberg, W. (2012). Recrystallization of Active Pharmaceutical Ingredients. In Active Pharmaceutical Ingredients (pp. 179-212). InTech. Retrieved from [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Jain, A., et al. (2020). A Brief Review on Recrystallization of Clinically Important Drugs. International Journal of Pharmaceutical Research, 12(4). Retrieved from [Link]

  • ChemTalk. (2022). Lab Procedure: Recrystallization. Retrieved from [Link]

  • McPherson, A., & Gavira, J. A. (2014). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F: Structural Biology Communications, 70(Pt 11), 1433–1448. Retrieved from [Link]

  • Rezaei, H., et al. (2021). Recrystallization of Active Pharmaceutical Ingredients. Journal of Molecular Liquids, 332, 115831. Retrieved from [Link]

  • Chemicals Learning. (n.d.). Supersaturation Crystallization Processes | Methods of Supersaturation. Retrieved from [Link]

  • Nonoyama, N., Hanaki, K., & Yabuki, Y. (2006). Constant Supersaturation Control of Antisolvent-Addition Batch Crystallization. Organic Process Research & Development, 10(4), 724–731. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Wang, Y., et al. (2020). Exploring the solvent effect on crystal morphology of naphazoline hydrochloride: Molecular dynamic simulations and experiments. Journal of Molecular Liquids, 319, 114172. Retrieved from [Link]

  • Gao, Q., et al. (2023). Impact of impurities on crystal growth. Nature Communications, 14(1), 1-8. Retrieved from [Link]

  • Chen, Y., et al. (2018). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 18(11), 6664–6673. Retrieved from [Link]

  • Ó'Ciardha, C. T., et al. (2012). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystal Growth & Design, 12(7), 3443–3452. Retrieved from [Link]

  • Myerson, A. S. (2002). The influence of impurities and solvents on crystallization. In Handbook of Crystal Growth (Vol. 2, pp. 1147-1185). Elsevier. Retrieved from [Link]

  • Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method. Retrieved from

  • Ó'Ciardha, C. T., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(10), 2037–2049. Retrieved from [Link]

  • Wang, X., et al. (2021). The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. Molecules, 26(11), 3169. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 28(10), 4216. Retrieved from [Link]

  • El-Naggar, A. M., et al. (2022). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 12(28), 17947-17961. Retrieved from [Link]

  • El-Ghozzi, M., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules, 27(19), 6296. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface analysis, anti-tuberculosis activities and ADMET analysis. Retrieved from [Link]

  • Xing, Q., et al. (2018). Effect of solubility of a hydrazide compound on the crystallization behavior of poly(l-lactide). RSC Advances, 8(3), 1339-1348. Retrieved from [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

  • Li, Y., et al. (2021). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. European Journal of Medicinal Chemistry, 213, 113175. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Study of the solvent-dependent crystal shape of theophylline using constant chemical potential molecular dynamics simulations. Retrieved from [Link]

  • Smith, V. A., et al. (2015). Co-crystallization of N′-benzylidenepyridine-4-carbohydrazide and benzoic acid via autoxidation of benzaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o775–o778. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Asati, V., & Sharma, S. (2021). Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. Mini Reviews in Medicinal Chemistry, 21(10), 1152–1172. Retrieved from [Link]

  • ResearchGate. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved from [Link]

Sources

Technical Support Center: Refining Purification Methods for 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide. This document is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting solutions, and detailed protocols for obtaining this compound with high purity.

Section 1: Understanding the Compound and Potential Impurities

The purification strategy for any compound is fundamentally linked to its synthesis route and the potential impurities generated. This compound is typically synthesized in a multi-step process, which informs our approach to purification.

Typical Synthesis Route:

  • Pfitzinger Reaction: Isatin reacts with 1-(4-isobutoxyphenyl)ethan-1-one in the presence of a base to form 2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid.[1][2]

  • Esterification: The resulting carboxylic acid is converted to its corresponding ethyl or methyl ester, typically using an alcohol in the presence of an acid catalyst.[1]

  • Hydrazinolysis: The ester is then reacted with hydrazine hydrate to yield the final this compound product.[1][3]

This pathway dictates the likely impurities you may encounter:

  • Unreacted Starting Materials: Isatin, 1-(4-isobutoxyphenyl)ethan-1-one, ethyl 2-(4-isobutoxyphenyl)quinoline-4-carboxylate.

  • Intermediates: 2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid.

  • Side Products: Byproducts from the self-condensation of the ketone starting material.[4]

The following diagram illustrates the general workflow for synthesis and purification.

G cluster_synthesis Synthesis Pathway cluster_purification Purification Workflow Isatin Isatin + 4-Isobutoxyacetophenone Pfitzinger Pfitzinger Reaction Isatin->Pfitzinger Acid Quinoline-4-Carboxylic Acid Pfitzinger->Acid Esterification Esterification Acid->Esterification Ester Ethyl Quinoline-4-Carboxylate Esterification->Ester Hydrazinolysis Hydrazinolysis Ester->Hydrazinolysis Crude Crude Product (Target + Impurities) Hydrazinolysis->Crude Analysis TLC / LC-MS Analysis Crude->Analysis Recrystallization Recrystallization Analysis->Recrystallization Few Impurities Chromatography Column Chromatography Analysis->Chromatography Multiple/Close Impurities Pure Pure Product >98% Recrystallization->Pure Chromatography->Pure G Start Start: Crude Product Analysis TLC Run TLC with 1% NEt3 in Eluent Start->TLC Streaking Observe Streaking? TLC->Streaking Separation Good Spot Separation? Streaking->Separation No IncreaseNEt3 Increase NEt3 to 2% or Switch to Alumina Streaking->IncreaseNEt3 Yes Recrystallize Purify via Recrystallization Separation->Recrystallize Yes (Major Spot >90%) Column Purify via Column Chromatography Separation->Column No (Multiple Spots) End Pure Product Recrystallize->End Column->End IncreaseNEt3->TLC

Sources

Technical Support Center: A Researcher's Guide to Addressing Off-Target Effects of 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions to help you navigate the complexities of its biological activity, with a particular focus on identifying and mitigating potential off-target effects. Given that the quinoline scaffold is a common feature in kinase inhibitors, this guide will proceed with the scientifically-grounded assumption that this compound is under investigation as a putative kinase inhibitor. This framework will allow us to address the most probable challenges and experimental considerations you may encounter.

Introduction: The Importance of Characterizing Off-Target Effects

This guide will provide a logical, multi-pronged approach to de-risking your research by systematically investigating the selectivity profile of this compound.

Troubleshooting Guide: Addressing Unexpected Experimental Outcomes

This section is formatted in a question-and-answer style to directly address common issues that may arise during your research.

Scenario 1: My cells are showing a phenotype that is inconsistent with the known function of the intended target.

Question: I'm using this compound to inhibit my target kinase, "Kinase X," but I'm observing a cellular phenotype that isn't reported in the literature for Kinase X inhibition. How can I determine if this is an off-target effect?

Answer: This is a classic indication of a potential off-target effect. Your first step is to confirm target engagement in your cellular model. From there, you can broaden your investigation to identify other potential targets.

Step-by-Step Troubleshooting Workflow:

  • Confirm On-Target Engagement with a Cellular Thermal Shift Assay (CETSA): Before searching for off-targets, it is crucial to verify that the compound is binding to your intended target, Kinase X, in the cellular environment.[3][4][5][6] CETSA is a powerful technique for this purpose as it measures the thermal stabilization of a protein upon ligand binding.[3][4][5][6]

    • Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

      • Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with this compound at your desired concentration and a vehicle control (e.g., DMSO) for a predetermined time.

      • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

      • Cell Lysis: Lyse the cells by freeze-thawing or with a suitable lysis buffer.

      • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

      • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble Kinase X at each temperature point by Western blotting or other protein detection methods.

      • Data Interpretation: A positive thermal shift (i.e., more soluble Kinase X at higher temperatures in the presence of the compound) confirms target engagement.

  • Broad Kinome Profiling: If on-target engagement is confirmed, the next step is to screen for off-target kinase interactions. Several commercial services offer comprehensive kinome profiling.[7][8][9][10][11] These services typically use in vitro assays to measure the inhibitory activity of your compound against a large panel of kinases.

    • Considerations for Kinome Profiling:

      • ATP Concentration: Choose an ATP concentration relevant to your experimental system. Screening at the Km for ATP for each kinase can provide a standardized measure of potency, while screening at physiological ATP concentrations (e.g., 1 mM) may be more representative of the cellular environment.[9]

      • Data Analysis: The results will be presented as percent inhibition at a given compound concentration or as IC50 values for a dose-response curve. Pay close attention to any kinases that show significant inhibition, especially those with potencies close to your intended target.

Scenario 2: My in vitro and in vivo results are discordant.

Question: this compound is a potent inhibitor of Kinase X in my biochemical assays, but it has a much weaker or different effect in my cell-based assays or animal models. What could be causing this discrepancy?

Answer: This is a common challenge in drug development and can be attributed to several factors, including cell permeability, metabolism, or off-target effects that counteract the on-target effect.

Troubleshooting Steps:

  • Assess Cell Permeability: First, ensure your compound is reaching its intracellular target. This can be assessed using techniques like mass spectrometry to measure the intracellular concentration of the compound.

  • Investigate Compound Metabolism: The compound may be rapidly metabolized in cells or in vivo, leading to a lower effective concentration. Metabolite identification studies can help to understand this.

  • Perform a Proteome-Wide CETSA (CETSA-MS): If permeability and metabolism are not the issue, a proteome-wide CETSA experiment coupled with mass spectrometry (CETSA-MS) can provide an unbiased view of the compound's targets in a cellular context.[6] This technique can identify both the intended target and any off-targets that are stabilized by the compound.

  • Utilize a Negative Control Compound: If available, use a structurally similar but inactive analog of this compound as a negative control in your cellular assays.[12] If the inactive analog produces the same cellular phenotype, it is a strong indicator of an off-target effect or a non-specific artifact.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target liabilities for quinoline-based kinase inhibitors?

A1: The human kinome has over 500 members, and many share structural similarities in their ATP-binding pockets.[7] Consequently, quinoline-based ATP-competitive inhibitors often exhibit cross-reactivity with other kinases. Common off-target families include Src family kinases, receptor tyrosine kinases, and cyclin-dependent kinases. Comprehensive kinome profiling is the most effective way to identify these specific off-target interactions.[8][11]

Q2: How can I improve the selectivity of my compound?

A2: Improving selectivity often involves medicinal chemistry efforts to modify the compound's structure.[1] By understanding the structural basis of both on-target and off-target binding (e.g., through co-crystallography), chemists can design derivatives that enhance interactions with the intended target while reducing affinity for off-targets.

Q3: What are the best practices for publishing data generated with a novel inhibitor like this compound?

A3: To ensure the reproducibility and robustness of your findings, it is essential to provide a comprehensive characterization of your inhibitor. This should include:

  • On-target potency: IC50 or Kd values for the intended target.

  • Selectivity data: At a minimum, screening against a representative panel of kinases. For a more thorough analysis, broad kinome profiling is recommended.

  • Cellular target engagement data: CETSA is an excellent method for demonstrating that the compound binds to its intended target in cells.[3][4][5][13]

  • Use of appropriate controls: Include a structurally unrelated inhibitor for the same target and a structurally related inactive analog as controls in your cellular experiments.[12]

Q4: Are there any computational methods to predict off-target effects?

A4: Yes, in silico methods can be a valuable first step in identifying potential off-targets.[14] These approaches use the chemical structure of your compound to screen against databases of known protein structures and ligand-binding sites.[14] While these methods are predictive and require experimental validation, they can help prioritize which off-targets to investigate.

Data Presentation and Visualization

Table 1: Example Kinome Profiling Data Summary
Kinase Target% Inhibition at 1 µMIC50 (nM)Notes
Kinase X (On-Target) 95% 50 Potent on-target activity
Kinase Y85%250Potential off-target, 5-fold less potent than on-target
Kinase Z60%1500Weaker off-target interaction
Other 300 kinases<50%>10,000Generally selective profile
Diagrams

troubleshooting_workflow cluster_0 Initial Observation cluster_1 Step 1: On-Target Validation cluster_2 Step 2: Off-Target Identification cluster_3 Step 3: Phenotype Confirmation phenotype Unexpected Cellular Phenotype Observed cetsa Perform Cellular Thermal Shift Assay (CETSA) for Kinase X phenotype->cetsa kinome Broad Kinome Profiling cetsa->kinome If target engagement confirmed orthogonal Use Structurally Unrelated Kinase X Inhibitor kinome->orthogonal

Caption: Troubleshooting workflow for an unexpected cellular phenotype.

cetsa_workflow A 1. Treat cells with compound or vehicle B 2. Heat cell aliquots across a temperature gradient A->B C 3. Lyse cells B->C D 4. Centrifuge to separate soluble and aggregated proteins C->D E 5. Analyze soluble protein fraction by Western Blot D->E F 6. Plot soluble protein vs. temperature to determine thermal shift E->F

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

References

  • MtoZ Biolabs. Kinome Profiling Service.
  • Reaction Biology. Kinase Panel Screening and Profiling Service.
  • AssayQuant. Activity-Based Kinase Selectivity and Profiling Services.
  • Cell Signaling Technology. KinomeView Profiling.
  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Oncolines B.V. Kinome Profiling.
  • Patsnap Synapse. How can off-target effects of drugs be minimised?
  • Biomol GmbH. Small Molecule Inhibitors Selection Guide.
  • Frontiers in Pharmacology. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • BenchChem. Technical Support Center: Investigating Off-Target Effects of Small Molecules.
  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA).
  • CETSA. CETSA.

Sources

Technical Support Center: Improving the Selectivity of 2-(Aryl)quinoline-4-carbohydrazide Scaffolds for EGFR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 2-(4-isobutoxyphenyl)quinoline-4-carbohydrazide and related 2-(aryl)quinoline-4-carbohydrazide derivatives as potential EGFR inhibitors. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed protocols to help you navigate the complexities of kinase inhibitor development and enhance the selectivity of your compounds for the Epidermal Growth Factor Receptor (EGFR).

Frequently Asked Questions (FAQs)

Q1: What is the rationale for targeting EGFR with a 2-(aryl)quinoline-4-carbohydrazide scaffold?

The quinoline core is a "privileged scaffold" in medicinal chemistry, frequently appearing in FDA-approved kinase inhibitors.[1][2] Its structure is well-suited for interaction with the ATP-binding pocket of kinases.[2] The carbohydrazide linker and the 2-position aryl group (like your 4-isobutoxyphenyl moiety) provide key points for modification to optimize potency and, crucially, selectivity.[3][4] Research on related 2-(quinoline-4-carbonyl)hydrazide derivatives has demonstrated direct inhibitory activity against EGFR, validating this scaffold as a promising starting point for developing targeted cancer therapeutics.[4][5]

Q2: My this compound compound shows activity against EGFR, but I'm concerned about off-target effects. What are the likely off-targets?

While specific off-target data for your exact molecule is not publicly available, the quinoline scaffold is known to be promiscuous, potentially interacting with a wide range of kinases and other enzymes.[1][6] For instance, different derivatives of the 2-(aryl)quinoline-4-carbohydrazide core have been investigated as antagonists for the NK3 receptor and as microbial DNA-gyrase inhibitors.[7][8] Without a comprehensive kinome scan, it is difficult to predict specific off-targets. However, kinases with structurally similar ATP-binding pockets are the most probable candidates. It is essential to perform broad kinase selectivity profiling to identify these off-targets empirically.

Q3: What are the key strategies to improve the selectivity of my compound for EGFR?

Improving selectivity is a multi-faceted challenge that can be addressed through both medicinal chemistry and computational approaches. Key strategies include:

  • Structure-Based Drug Design: Utilize computational docking to model how your compound binds to EGFR versus other kinases. This can reveal unique pockets or residues in EGFR that can be exploited. By modifying your compound to form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with these unique features, you can increase its affinity for EGFR relative to other kinases.[9]

  • Exploiting Structural Differences: Focus on less conserved regions of the kinase domain. For example, targeting the αC-helix-out channel of the allosteric site has been shown to enable mutant-selective inhibition of EGFR.[10]

  • Macrocyclization: This strategy involves tethering two parts of the inhibitor to create a more rigid structure. This conformational constraint can significantly enhance selectivity by ensuring the molecule adopts a shape that is complementary only to the target kinase's binding site.[11]

  • Allosteric Targeting: Design modifications that allow your compound to bind to an allosteric site on EGFR, which is typically less conserved than the ATP-binding pocket. This can lead to highly selective inhibitors.[10]

Q4: What is the difference between IC50 and Ki, and which is more important for assessing selectivity?

IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50% under specific experimental conditions (e.g., ATP concentration).[12] Ki (inhibition constant) is an intrinsic measure of the inhibitor's affinity for the kinase, independent of ATP concentration.[12] For ATP-competitive inhibitors, the IC50 value is dependent on the ATP concentration in the assay.[12] Therefore, Ki is a more fundamental measure of potency. When comparing selectivity across different kinases, it is ideal to use Ki values to get a true sense of the compound's intrinsic affinity for each target.

Troubleshooting Guides

This section addresses common issues encountered during the experimental evaluation of 2-(aryl)quinoline-4-carbohydrazide derivatives.

Problem 1: High Variability in Biochemical Kinase Assay Results

Symptoms: Inconsistent IC50 values between experiments for your this compound.

Potential Cause Recommended Solution
Inhibitor Instability/Precipitation Prepare fresh dilutions of your compound from a DMSO stock for each experiment. Visually inspect the assay buffer for any signs of precipitation after adding the inhibitor. If solubility is a concern, consider using a different solvent system or reducing the final assay concentration.[13]
Inconsistent Reagent Concentrations Ensure precise and consistent concentrations of kinase, substrate, and ATP in every assay. The IC50 of an ATP-competitive inhibitor is highly sensitive to the ATP concentration.[12] It is recommended to perform assays at an ATP concentration equal to the Km for each kinase to standardize results.[12]
Enzyme Quality and Activity Use a consistent source and lot of recombinant EGFR. Enzyme activity can vary between batches. Always include a positive control (a known EGFR inhibitor like Lapatinib or Gefitinib) to normalize your data and ensure the assay is performing as expected.[5][13]
Assay Readout Interference Quinoline-based compounds can sometimes interfere with fluorescence- or luminescence-based readouts. Run a "no enzyme" control with your compound at the highest concentration to check for any direct effect on the detection system.[14]
Problem 2: Poor Correlation Between Biochemical and Cell-Based Assay Potency

Symptoms: Your compound shows a potent IC50 in a biochemical assay but is significantly less active in a cell-based EGFR phosphorylation or cell proliferation assay.

Potential Cause Recommended Solution
Poor Cell Permeability The isobutoxyphenyl and quinoline moieties are relatively hydrophobic, but the carbohydrazide linker could impact membrane permeability. Assess the compound's physicochemical properties (e.g., logP) and consider modifications to improve cell penetration if necessary.
Compound Efflux Cancer cells can express efflux pumps (e.g., P-glycoprotein) that actively remove small molecules, reducing their intracellular concentration. Co-incubate with a known efflux pump inhibitor to see if the potency of your compound increases.
Metabolic Instability The compound may be rapidly metabolized by the cells into an inactive form. Perform metabolic stability assays using liver microsomes or cell lysates to assess its half-life.
High Protein Binding The compound may bind extensively to proteins in the cell culture medium (e.g., albumin), reducing the free concentration available to inhibit EGFR. Consider using serum-free media for the duration of the inhibitor treatment, if possible, or measure the fraction of unbound compound.

Experimental Workflows & Protocols

Workflow for Assessing EGFR Selectivity

The following workflow provides a systematic approach to characterizing the selectivity of your this compound inhibitor.

G cluster_0 Phase 1: Initial Potency & Selectivity cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: In-depth Analysis A Biochemical Assay vs. WT EGFR (Determine IC50) B Screen against closely related kinases (e.g., HER2, HER4) A->B C Broad Kinome Panel Screen (e.g., >100 kinases at a single high concentration) B->C D Cell-based EGFR Phosphorylation Assay (e.g., in A431 cells) C->D E Cell Proliferation Assay (e.g., in EGFR-dependent cancer cell lines) D->E F Determine IC50 for significant off-targets E->F G Calculate Selectivity Index (IC50 off-target / IC50 EGFR) F->G H Computational Docking Studies (Rationalize selectivity) G->H

Caption: Workflow for determining EGFR inhibitor selectivity.

Protocol 1: Biochemical EGFR Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from established methods for measuring kinase activity.[15][16]

  • Reagent Preparation:

    • Prepare EGFR Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT.

    • Dilute recombinant human EGFR enzyme and substrate (e.g., Poly(E,Y) 4:1) in the kinase buffer.

    • Prepare a 2X ATP solution in the kinase buffer. The final ATP concentration should ideally be at its Km for EGFR.

    • Perform serial dilutions of your this compound in 100% DMSO, then dilute into the kinase buffer to create 4X inhibitor solutions.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of 4X inhibitor solution or vehicle control (DMSO in kinase buffer).

    • Add 10 µL of 2X EGFR/Substrate mix to each well.

    • Initiate the reaction by adding 5 µL of 2X ATP solution.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection (ADP-Glo™):

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Read luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using positive (no inhibitor) and negative (high concentration of a known inhibitor) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based EGFR Phosphorylation ELISA

This protocol provides a high-throughput method to measure EGFR autophosphorylation in a cellular context.[17][18]

  • Cell Seeding:

    • Seed A431 cells (which overexpress EGFR) in a 96-well tissue culture plate and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Starve the cells in serum-free medium for at least 4 hours.

    • Treat the cells with various concentrations of your this compound for 1-2 hours.

  • EGFR Activation:

    • Stimulate the cells with 100 ng/mL of human EGF for 5-10 minutes at 37°C to induce EGFR autophosphorylation.

  • Fixing and Permeabilization:

    • Aspirate the media and fix the cells with a fixing solution (e.g., 4% paraformaldehyde) for 20 minutes.

    • Wash the cells three times with a wash buffer (e.g., PBS with 0.1% Triton X-100).

  • Immunodetection:

    • Block non-specific binding sites with a blocking buffer for 1 hour.

    • Incubate with a primary antibody specific for phosphorylated EGFR (e.g., anti-phospho-EGFR Tyr1068) for 2 hours at room temperature. For normalization, a parallel set of wells should be incubated with an antibody for total EGFR.

    • Wash the cells and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Signal Development:

    • Wash the cells and add a TMB substrate solution.

    • Allow color to develop, then stop the reaction with a stop solution.

    • Read the absorbance at 450 nm.

  • Data Analysis:

    • Normalize the phospho-EGFR signal to the total EGFR signal for each concentration.

    • Plot the normalized phosphorylation against the inhibitor concentration to determine the cellular IC50.

Understanding the EGFR Signaling Pathway

Effective inhibitor design requires a solid understanding of the target pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2 and Shc.[19][20] This initiates multiple downstream cascades, including the Ras-Raf-MAPK and PI3K-Akt pathways, which drive cell proliferation and survival.[15][20] An effective EGFR inhibitor blocks this initial phosphorylation event, thereby shutting down these pro-growth signals.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Dimer) EGFR->P_EGFR Dimerization & Autophosphorylation Inhibitor 2-(Aryl)quinoline- 4-carbohydrazide Inhibitor->EGFR Inhibits Phosphorylation Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS Recruits PI3K PI3K P_EGFR->PI3K Recruits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified EGFR signaling pathway and inhibitor action.

By applying these principles and protocols, researchers can systematically evaluate and optimize the EGFR selectivity of their 2-(aryl)quinoline-4-carbohydrazide compounds, moving them closer to becoming effective and safe therapeutic candidates.

References

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Experiments with EGFR Inhibitors.

  • Promega Corporation. EGFR (L858R) Kinase Assay.

  • Promega Corporation. EGFR Kinase Assay.

  • Park, K. S., et al. (2015). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry, 87(15), 7656–7663.

  • Sigma-Aldrich. Cell-Based ELISA Kit for detecting phospho-EGFR (RAB0151) - Technical Bulletin.

  • Revvity. HTRF Human Phospho-EGFR (Tyr1068) Detection Kit, 500 Assay Points.

  • Reaction Biology. EGFR Assays & Drug Discovery Services.

  • BenchChem. (2025). Measuring EGFR Autophosphorylation with AG-494: Application Notes and Protocols.

  • Shaffer, C. J., et al. (2024). Tilting the scales toward EGFR mutant selectivity: Expanding the scope of bivalent ‘Type V’ kinase inhibitors. RSC Medicinal Chemistry.

  • NIH Molecular Libraries Program. HTRF assay protocol for the EGFR enzymes in 1536-well plate format.

  • Parveen, S., et al. (2022). New quinoline-based BODIPYs as EGFR/VEGFR-2 inhibitors: Molecular docking, DFT and in vitro cytotoxicity on HeLa cells. Journal of Molecular Structure, 1261, 132899.

  • Ryad, N., et al. (2023). Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. Future Medicinal Chemistry, 15(22), 1957-1981.

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 14(34), 24654-24675.

  • Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.

  • Voll, A., et al. (2022). Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. Journal of Medicinal Chemistry, 65(23), 15679–15697.

  • Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals (Basel), 16(4), 534.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Kinase Assays.

  • El-Sayed, M. A. A., et al. (2022). Quinoline–hydrazone hybrids as dual mutant EGFR inhibitors with promising metallic nanoparticle loading: rationalized design, synthesis, biological investigation and computational studies. New Journal of Chemistry, 46(38), 18360-18381.

  • Lategahn, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8791.

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances.

  • Ryad, N., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(20), 17799–17812.

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. ResearchGate.

  • Elliott, J. M., et al. (2006). N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(22), 5748-5751.

  • El-Naggar, A. M., et al. (2020). Molecular docking analysis of compounds from Andrographis paniculata with EGFR. Journal of Receptors and Signal Transduction, 40(4), 369-373.

  • Ryad, N., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ResearchGate.

  • Elliott, J. M., et al. (2006). N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists II. Bioorganic & Medicinal Chemistry Letters, 16(22), 5752-5756.

  • Parveen, S., et al. (2022). New quinoline-based BODIPYs as EGFR/VEGFR-2 inhibitors: Molecular docking, DFT and in vitro cytotoxicity on HeLa cells. ResearchGate.

  • El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.

  • Wheeler, D. L., et al. (2010). Understanding resistance to EGFR inhibitors—impact on future treatment strategies. Nature Reviews Clinical Oncology, 7(9), 493-507.

Sources

Technical Support Center: Enhancing the Antibacterial Potency of 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively working on or exploring the antibacterial potential of 2-(4-isobutoxyphenyl)quinoline-4-carbohydrazide and its derivatives. Here, we address common experimental challenges, provide troubleshooting solutions, and outline strategies for potency enhancement, all grounded in established scientific principles and field-proven insights.

Part 1: Foundational Knowledge & FAQs

This section provides a foundational understanding of the core compound and answers frequently encountered initial questions.

Q1: What is the baseline understanding of this compound's antibacterial activity?

A1: this compound belongs to the quinoline class of compounds, which are known for their broad-spectrum antibacterial properties. The core mechanism of action for many quinolone antibiotics is the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination. The carbohydrazide moiety at the 4-position of the quinoline ring is a key functional group that can be readily modified to create a diverse library of derivatives with potentially enhanced antibacterial activity. Structure-activity relationship (SAR) studies on similar quinoline-based compounds suggest that substitutions on both the quinoline core and the hydrazide group can significantly influence potency and spectrum of activity.

Q2: What are the primary challenges I can expect when working with this compound?

A2: Researchers often encounter a few key challenges:

  • Solubility: Quinoline derivatives, including this carbohydrazide, can exhibit poor solubility in aqueous media, which is necessary for antibacterial assays. This can lead to precipitation in culture media and inaccurate Minimum Inhibitory Concentration (MIC) values.

  • Synthesis & Purification: While the synthesis is generally straightforward, achieving high purity of derivatives can be challenging. Side reactions and purification difficulties can impact the reliability of biological data.

  • Cytotoxicity: A common hurdle in the development of quinoline-based therapeutics is managing their potential cytotoxicity against mammalian cells. Balancing antibacterial potency with an acceptable safety profile is a critical aspect of lead optimization.

  • Inconsistent Biological Data: Variability in MIC results is a frequent issue, often stemming from factors like compound solubility, inoculum preparation, and media composition.

Part 2: Troubleshooting Experimental Setbacks

This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Synthesis & Characterization

Q3: My Pfitzinger reaction to synthesize the quinoline-4-carboxylic acid precursor is giving a low yield. What can I do?

A3: The Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound in the presence of a base, is a common method for synthesizing quinoline-4-carboxylic acids.[1][2] Low yields can often be attributed to several factors:

  • Base Strength and Concentration: The choice and concentration of the base (e.g., potassium hydroxide) are critical. Too weak a base may not efficiently hydrolyze the isatin to the intermediate keto-acid, while too strong a base or prolonged reaction times at high temperatures can lead to side reactions and degradation of the product. Optimization of the base concentration and reaction time is recommended.

  • Reaction Temperature: While the Pfitzinger reaction often requires elevated temperatures, excessive heat can promote the formation of byproducts. A systematic evaluation of the reaction temperature is advisable.

  • Purity of Reactants: Ensure the isatin and the 4-isobutoxyacetophenone are of high purity. Impurities can interfere with the reaction and complicate purification.

  • Work-up Procedure: The acidification step to precipitate the carboxylic acid product is crucial. Ensure the pH is sufficiently low to achieve complete precipitation. Washing the crude product with cold water can help remove inorganic salts without significant loss of the desired product.

Q4: I'm having trouble with the final hydrazinolysis step to form the carbohydrazide. What are the common pitfalls?

A4: The conversion of the corresponding ester to the carbohydrazide using hydrazine hydrate is generally efficient. However, issues can arise:

  • Incomplete Reaction: Ensure a sufficient excess of hydrazine hydrate is used and that the reaction is refluxed for an adequate duration. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine completion.

  • Product Purification: The product, this compound, may co-precipitate with unreacted starting material or byproducts. Recrystallization from a suitable solvent, such as ethanol, is often necessary to obtain a pure product.

  • Hydrazine Purity: Use a high-purity grade of hydrazine hydrate, as impurities can lead to undesired side reactions.

Antimicrobial Susceptibility Testing

Q5: My MIC values for the same compound are inconsistent across different experiments. What could be the cause?

A5: Inconsistent MIC values are a common frustration in antimicrobial research. The variability can often be traced back to several key experimental parameters:

  • Compound Solubility: As mentioned, poor solubility is a primary culprit. If the compound precipitates in the broth, the effective concentration is lower than intended, leading to artificially high and variable MICs.

    • Troubleshooting:

      • Solvent Choice: While DMSO is a common solvent for stock solutions, ensure the final concentration in the assay does not exceed 0.5-1% to avoid solvent-induced toxicity.

      • Pre-dissolving: Gently warm the stock solution to ensure complete dissolution before adding it to the assay medium.

      • Visual Inspection: Always visually inspect your microtiter plates for any signs of precipitation before and after incubation.

  • Inoculum Density: The concentration of bacteria in the inoculum must be standardized. An inoculum that is too dense can overwhelm the compound, leading to higher MICs. Conversely, a sparse inoculum can result in falsely low MICs.

    • Troubleshooting:

      • McFarland Standard: Always standardize your bacterial suspension to a 0.5 McFarland standard to ensure a consistent starting cell density.

      • Fresh Cultures: Use fresh overnight cultures to prepare your inoculum.

  • Media Composition: The composition of the culture medium, particularly the concentration of divalent cations like Mg²⁺ and Ca²⁺, can influence the activity of some antimicrobial compounds.

    • Troubleshooting:

      • Standardized Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing to ensure consistency between experiments.

      • Batch Consistency: If preparing your own media, maintain strict quality control to ensure batch-to-batch consistency.

Q6: I'm observing a zone of inhibition in my disk diffusion assay, but the compound shows no activity in the broth microdilution assay. Why is this happening?

A6: This discrepancy often points to issues with compound diffusion and solubility.

  • Disk Diffusion vs. Broth Microdilution: The disk diffusion assay relies on the ability of the compound to diffuse from the paper disk into the agar. A hydrophobic compound with poor aqueous solubility may not diffuse well, resulting in a small or non-existent zone of inhibition, even if it is potent. Conversely, a compound might show a zone of inhibition but precipitate in the liquid medium of a broth microdilution assay, leading to a lack of observed activity.

  • Interpretation: For novel synthetic compounds, especially those with potential solubility issues, the broth microdilution method is generally considered more reliable for determining the MIC.[3]

Part 3: Strategies for Potency Enhancement

This section provides actionable strategies and experimental workflows to guide the rational design and optimization of this compound derivatives.

Structural Modification & SAR

A key strategy to enhance antibacterial potency is through systematic structural modifications and the development of a robust Structure-Activity Relationship (SAR).

Workflow for SAR-Guided Potency Enhancement

SAR_Workflow cluster_synthesis Synthesis & Derivatization cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Core Core Compound: This compound Mod_A Modification at Position 2 (Isobutoxyphenyl group) Core->Mod_A Synthesize Analogs Mod_B Modification of Quinoline Core (e.g., positions 6, 7) Core->Mod_B Synthesize Analogs Mod_C Modification of Carbohydrazide Moiety Core->Mod_C Synthesize Analogs MIC MIC Determination (Broad-spectrum panel) Mod_A->MIC Screen Analogs Mod_B->MIC Screen Analogs Mod_C->MIC Screen Analogs MBC MBC Determination MIC->MBC For potent hits Cytotoxicity Cytotoxicity Assay (e.g., MTT on mammalian cells) MIC->Cytotoxicity Assess Safety SAR Establish Structure-Activity Relationship (SAR) MIC->SAR MBC->SAR Cytotoxicity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Identify Key Moieties Lead_Opt->Core Design Next-Gen Analogs MOA Mechanism of Action Studies Lead_Opt->MOA For Lead Compounds MOA_Workflow Lead_Compound Potent & Selective Lead Compound Macromolecular_Synthesis Macromolecular Synthesis Assay (DNA, RNA, Protein, Cell Wall) Lead_Compound->Macromolecular_Synthesis Membrane_Permeability Membrane Permeability Assay (e.g., Propidium Iodide Staining) Lead_Compound->Membrane_Permeability Enzyme_Inhibition Target Enzyme Inhibition Assay (e.g., DNA Gyrase Supercoiling) Macromolecular_Synthesis->Enzyme_Inhibition If DNA synthesis is inhibited Target_Identification Target Identification Membrane_Permeability->Target_Identification If membrane is compromised Resistance_Studies Spontaneous Resistance Mutant Selection Enzyme_Inhibition->Resistance_Studies Confirm target engagement Resistance_Studies->Target_Identification Sequence target genes

Caption: Workflow for elucidating the mechanism of action.

  • Macromolecular Synthesis Assays: These assays determine which major cellular process (DNA replication, RNA transcription, protein translation, or cell wall synthesis) is primarily inhibited by your compound. This is often done by measuring the incorporation of radiolabeled precursors into these macromolecules in the presence of the compound. [4]* DNA Gyrase Inhibition Assay: Given the quinoline scaffold, a primary hypothesis is the inhibition of DNA gyrase. Commercially available kits can be used to assess the ability of your compound to inhibit the supercoiling activity of purified DNA gyrase.

  • Membrane Permeability Assays: To rule out non-specific membrane damage, assays using fluorescent dyes like propidium iodide (which only enters cells with compromised membranes) can be employed.

Part 4: Key Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI). [5][6]

  • Preparation of Stock Solution: Dissolve the test compound in 100% DMSO to a concentration of 10 mg/mL. Gently warm and vortex to ensure complete dissolution.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.

  • Serial Dilution: Add 100 µL of the compound stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating across the plate. Discard the final 100 µL from the last well. This will create a range of compound concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh overnight culture in saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized bacterial suspension 1:100 in CAMHB. Add 100 µL of this diluted inoculum to each well of the microtiter plate, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [7][8][9]

  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293 or HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your test compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against compound concentration.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Quantitative Structure-Activity Relationship (QSAR)
  • BenchChem. (2025). Application Notes and Protocols for Antimicrobial Assays of 2-Methyl-1H-imidazo[4,5-h]quinoline.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.).
  • mBio. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents.
  • BenchChem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents.
  • CLYTE Technologies. (2025).
  • Abcam. (n.d.). MTT assay protocol.
  • ATCC. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug.
  • ResearchGate. (n.d.).
  • National Institutes of Health. (2022).
  • MDPI. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • ResearchGate. (n.d.). MIC of some quinoline based compounds against E.
  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing.
  • Dr.Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?.
  • PubMed. (1997). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity.
  • MDPI. (n.d.).
  • National Institutes of Health. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules.
  • tl;dr pharmacy. (2021). What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing.
  • IDEXX. (n.d.).
  • BenchChem. (n.d.).
  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST).
  • National Institutes of Health. (2023).
  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • SlideShare. (n.d.). Pfitzinger Quinoline Synthesis.
  • Wikipedia. (n.d.). Pfitzinger reaction.
  • PubMed. (2019).
  • National Institutes of Health. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids.
  • BioNumbers. (2006).
  • YouTube. (2021).
  • Chem-Station. (2009). フィッツィンガー キノリン合成 Pfitzinger Quinoline Synthesis.
  • ResearchGate. (n.d.). Scheme 59 3.1.2 Pfitzinger synthesisPfitzinger synthesis for quinolines... | Download Scientific Diagram.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2019). Effect of some derivatives quinoline prepared on some pathogenic bacteria species compared with the 2-hydrazinobenzothiazole.
  • MDPI. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.
  • Digital Commons @ USF. (n.d.).
  • MDPI. (n.d.). Hybrid Quinoline-Sulfonamide Complexes (M 2+ )

Sources

Technical Support Center: Troubleshooting Inconsistent Results in 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions to help you achieve consistent and reliable results in your assays. Our goal is to empower you with the scientific rationale behind experimental best practices, enabling you to diagnose and resolve common issues encountered during your research.

Introduction to this compound

This compound and its derivatives are a class of compounds with demonstrated biological activities, including potential anticancer and antimicrobial properties.[1][2] The quinoline-4-carbohydrazide scaffold is a key pharmacophore that has been explored for various therapeutic applications.[3][4] However, like many small molecules, obtaining reproducible data in various biological assays can be challenging. This guide will address common sources of variability, from compound handling to assay-specific artifacts.

Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific problems you may be encountering in your experiments.

Guide 1: Compound Solubility and Handling

Question: I'm observing precipitation of this compound when I dilute my DMSO stock into aqueous assay buffer. How can I resolve this?

Answer:

This is a frequent challenge with hydrophobic compounds. The isobutoxyphenyl and quinoline moieties contribute to the compound's low aqueous solubility. Precipitation will lead to a lower effective concentration in your assay, causing inconsistent and lower-than-expected activity.[5] Here’s a systematic approach to address this:

  • Optimize DMSO Concentration:

    • Problem: High concentrations of DMSO in the final assay volume can be toxic to cells and can also cause the compound to crash out of solution upon dilution.[6][7]

    • Solution: Aim for a final DMSO concentration of ≤0.5% in your assay.[1] It is crucial to perform a vehicle control with the same final DMSO concentration to assess its effect on your specific assay system.

  • Modify the Dilution Protocol:

    • Problem: Rapidly adding a concentrated DMSO stock to a large volume of aqueous buffer can induce immediate precipitation.

    • Solution: Employ a stepwise dilution method. First, dilute the DMSO stock into a smaller volume of your assay buffer while vortexing to ensure rapid mixing. Then, add this intermediate solution to the final volume of the assay medium.

  • Incorporate Solubilizing Agents:

    • Problem: The compound's inherent hydrophobicity may require additional measures to maintain solubility in aqueous solutions.

    • Solution: For biochemical assays, consider the inclusion of a non-ionic surfactant such as Tween® 20 or Triton™ X-100 at a low concentration (e.g., 0.01-0.1%) in your assay buffer. For cell-based assays, ensure any additive is tested for cytotoxicity.

  • Consider a Co-Solvent:

    • Problem: DMSO alone may not be sufficient to maintain solubility upon dilution.

    • Solution: In some instances, a small amount of a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) in the final solution can improve solubility. However, compatibility with your specific assay must be verified.

Question: My this compound solutions seem to lose potency over time. What could be the cause?

Answer:

Quinoline derivatives can be susceptible to degradation, particularly from light exposure.[8][9] This photodegradation can lead to a loss of activity and the formation of unknown byproducts.

  • Photostability: The quinoline ring system is known to be light-sensitive.

    • Prevention: Always store stock solutions and handle the compound in amber vials or containers wrapped in aluminum foil to protect them from light.[6] Minimize exposure to ambient light during experimental procedures. When possible, perform experiments under subdued lighting.[10]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to compound degradation and precipitation.

    • Prevention: Aliquot your stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[5]

  • pH Stability: The stability of the carbohydrazide and quinoline moieties can be pH-dependent.

    • Prevention: Prepare solutions in buffers that are within a neutral and stable pH range for the compound. If you are unsure of the optimal pH, it is best to prepare fresh solutions before each experiment.

Guide 2: Assay-Specific Artifacts and Interference

Question: I am seeing high background fluorescence in my fluorescence-based assays when using this compound. What is happening?

Answer:

Quinoline-based compounds are known to be inherently fluorescent.[3][11][12] This autofluorescence can interfere with fluorescence-based assays, leading to false-positive or false-negative results depending on the assay design.

  • Compound Autofluorescence: The quinoline scaffold can absorb and emit light, especially when excited with UV or blue light.[13]

    • Troubleshooting Workflow:

      • Measure Compound's Fluorescence Spectrum: In your assay buffer, measure the excitation and emission spectra of this compound to determine if it overlaps with the fluorophore in your assay.

      • Pre-read Plates: Before adding assay reagents, read the fluorescence of your plate with the compound alone to quantify its contribution to the signal. This background can then be subtracted from the final reading.

      • Use Red-Shifted Dyes: If possible, switch to assay reagents that utilize red-shifted fluorophores, as many small molecules have lower intrinsic fluorescence at longer wavelengths.

      • Orthogonal Assays: Validate your findings using a non-fluorescence-based method (e.g., a luminescence or absorbance-based assay) to confirm that the observed activity is not an artifact of fluorescence interference.

dot

Caption: Workflow for troubleshooting fluorescence interference.

Question: The IC50 value of this compound is highly variable between experiments. What are the common causes?

Answer:

Inconsistent IC50 values are a common frustration in drug discovery research and can stem from several factors.[14][15]

  • Compound Precipitation: As discussed in Guide 1, if the compound is not fully soluble at the tested concentrations, the apparent IC50 will be higher and more variable. Ensure solubility across your entire concentration range.

  • Cell-Based Assay Variability:

    • Cell Passage Number: High-passage number cells can exhibit altered phenotypes and drug responses. It is crucial to use cells within a consistent and low passage number range for all experiments.

    • Seeding Density: Cell density can affect the drug response.[15] Ensure that you are seeding the same number of cells for each experiment and that the cells are in the exponential growth phase at the time of treatment.

    • Incubation Time: The duration of compound exposure can significantly impact the IC50 value.[16] Standardize the incubation time across all experiments.

  • Biochemical Assay Variability:

    • Enzyme/Protein Concentration: Ensure that the concentration of your target protein is consistent between assays.

    • Substrate Concentration: For enzyme assays, the concentration of the substrate relative to its Km can affect the apparent IC50 of competitive inhibitors. Maintain a consistent substrate concentration.

    • Incubation Time: Pre-incubation of the enzyme with the inhibitor before adding the substrate can influence the IC50 for slow-binding inhibitors. Standardize all incubation times.

Frequently Asked Questions (FAQs)

Q1: Is this compound considered a Pan-Assay Interference Compound (PAIN)?

A1: While the quinoline scaffold itself is not universally flagged as a PAIN, certain functional groups within this class of molecules can be.[8][17] It is always good practice to be aware of potential PAINS-like behavior, which includes non-specific reactivity and assay interference.[18][19] To mitigate this risk, it is highly recommended to confirm any observed activity with a secondary, orthogonal assay.

Q2: What is the best way to prepare stock solutions and serial dilutions of this compound?

A2: Proper preparation of stock solutions and dilutions is critical for obtaining accurate and reproducible results.[9][20][21][22][23]

  • Stock Solution Preparation:

    • Accurately weigh the solid compound.

    • Dissolve in 100% DMSO to a high concentration (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication.

    • Store in single-use aliquots at -20°C or -80°C, protected from light.

  • Serial Dilution:

    • Perform serial dilutions in 100% DMSO to create a concentration gradient.

    • For your final dilution into the assay plate, dilute from the DMSO serial dilutions into your aqueous assay buffer. This ensures that the final DMSO concentration is consistent across all wells.

Q3: How does the pH of the assay buffer affect the compound's activity?

A3: The quinoline nitrogen is basic and can be protonated at lower pH values.[5][11] This can affect the compound's solubility, cell permeability, and interaction with its target. It is recommended to perform assays in a well-buffered solution at a physiological pH (e.g., 7.4) unless your specific experimental goals require otherwise.

Experimental Protocols

Protocol 1: Standardized Cell Viability Assay (MTT/XTT)

This protocol provides a general framework for assessing the cytotoxicity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO at 200x the final desired concentrations.

  • Treatment: Dilute the 200x compound stocks into cell culture medium to create 1x working solutions. Ensure the final DMSO concentration is consistent across all wells (≤0.5%). Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cell death.

  • Incubation: Incubate the cells with the compound for the desired time period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

dot

Cell_Viability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells in 96-well plate C Dilute compound to 1x in culture medium A->C B Prepare 200x compound serial dilutions in DMSO B->C D Treat cells and incubate C->D E Add MTT/XTT reagent D->E F Read absorbance E->F G Normalize data and calculate IC50 F->G

Caption: Workflow for a standardized cell viability assay.

Data Presentation

Table 1: Common Issues and Recommended Solutions

IssuePotential CauseRecommended Solution
Compound Precipitation Poor aqueous solubility.Lower final concentration; use stepwise dilution; add surfactant (biochemical assays).
Loss of Potency Photodegradation; repeated freeze-thaw cycles.Store and handle in the dark; aliquot stock solutions.
High Background Signal Compound autofluorescence.Pre-read plate; use red-shifted dyes; validate with an orthogonal assay.
Variable IC50 Values Inconsistent cell density or passage number; variable incubation times.Standardize cell culture and assay protocols; ensure compound solubility.
Low Activity in Cell-Based vs. Biochemical Assays Poor cell permeability; efflux by cellular pumps.Consider permeability assays; use efflux pump inhibitors as controls.

References

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances.
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.
  • Fluorescence enhancement of quinolines by protonation. RSC Advances.
  • The fluorescence spectra of (a) isoquinoline, (b) acridine, and (c)... ResearchGate.
  • Pan-assay interference compounds. Wikipedia. [Link]

  • Stock Solutions Unleashed: The Magic of Dilution for Laboratory Work. FasterCapital. [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence. [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health. [Link]

  • How to Make Dilutions and Serial Dilutions. Science Buddies. [Link]

  • Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. National Institutes of Health. [Link]

  • Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. ACS Publications. [Link]

  • Fluorescence emission of quinoline and derivatives in ethanol. ResearchGate. [Link]

  • PREPARING SOLUTIONS AND MAKING DILUTIONS. Pima Community College. [Link]

  • Fluorescence in complexes based on quinolines-derivatives: a search for better fluorescent probes. PubMed. [Link]

  • 2.5: Preparing Solutions. Chemistry LibreTexts. [Link]

  • Solutions and dilutions: working with stock solutions. Rice University. [Link]

  • Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. ResearchGate. [Link]

  • Drugs and PAINs: A DrugBank analysis of pan-assay interference compounds. Sciforum. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]

  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. National Institutes of Health. [Link]

  • AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PubMed Central. [Link]

  • Protection of Light Sensitive Products. Pharmaguideline. [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health. [Link]

  • Guidelines for accurate EC50/IC50 estimation. ResearchGate. [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. National Institutes of Health. [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ResearchGate. [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. ResearchGate. [Link]

  • N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists II. PubMed. [Link]

  • Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. ResearchGate. [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing. [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. PubMed. [Link]

  • Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients. National Institutes of Health. [Link]

Sources

"optimization of dosage for in vitro studies with 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dosage Optimization for 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for in vitro studies involving this compound. This guide is designed for research scientists and drug development professionals to provide field-proven insights and troubleshooting advice for establishing optimal experimental dosages. As this appears to be a novel investigational compound, this guide is built upon first principles and data from structurally related quinoline-4-carbohydrazide derivatives.

Part 1: Frequently Asked Questions (FAQs) - Initial Setup & Compound Handling

This section addresses the foundational questions you should consider before starting your experiments. Proper preparation is critical for reproducible results.

Q1: What are the likely physicochemical properties of this compound and how should I prepare a stock solution?

A1: Based on its structure—a quinoline core with an isobutoxyphenyl group—this compound is predicted to be a hydrophobic molecule with poor aqueous solubility.

  • Recommended Solvent: The standard choice for compounds of this nature is dimethyl sulfoxide (DMSO). It is crucial to use anhydrous, cell-culture grade DMSO to prevent compound precipitation and minimize toxicity.

  • Stock Concentration: We recommend preparing a high-concentration stock solution, typically in the range of 10-50 mM. This minimizes the volume of DMSO added to your cell culture medium, which is critical as DMSO can have cytotoxic and differentiation-inducing effects at concentrations above 0.5% (v/v).

  • Preparation & Storage Protocol:

    • Accurately weigh the compound using a calibrated analytical balance.

    • Calculate the required volume of DMSO to achieve the desired molarity.

    • Add the DMSO to the vial containing the compound. Use gentle vortexing or sonication in a water bath to ensure it is fully dissolved. Visually inspect the solution against a light source to confirm there are no particulates.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store aliquots at -20°C or -80°C, protected from light.

Q2: I don't have any preliminary data. What concentration range should I start with for my dose-response experiment?

A2: When working with a novel compound, it's essential to screen a wide range of concentrations to identify the active window. Studies on related quinoline-4-carbohydrazide derivatives have shown biological activity (e.g., IC50 values) in the low micromolar range.[1][2][3]

  • Recommended Starting Range: A broad, logarithmic dose range is recommended for the initial screening. A typical 8-point dilution series could be: 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, and 0 µM (vehicle control).

  • Rationale: This wide range increases the probability of capturing the full dose-response curve, from maximal effect to no effect. This is essential for accurately calculating key parameters like the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[4]

Q3: Which control wells are essential for a valid dose-response assay?

A3: A self-validating protocol requires a robust set of controls. Omitting controls makes it impossible to determine if the observed effects are due to the compound or an experimental artifact.[5]

  • Vehicle Control (0 µM Compound): This is the most critical control. Cells are treated with the same concentration of DMSO (or other solvent) as the highest compound dose. This measures the effect of the solvent on the cells and serves as the baseline (0% inhibition or 100% viability) for your calculations.

  • Untreated Control (Cells + Medium only): This control helps verify the health of the cell culture and ensures that the vehicle itself is not having a significant effect. The results should be very similar to the vehicle control.

  • Positive Control (Known Inducer of Effect): If you are measuring a specific outcome (e.g., apoptosis, cytotoxicity), include a compound known to induce that effect (e.g., Staurosporine for apoptosis, Doxorubicin for cytotoxicity). This confirms that your assay system is working correctly.[1][3]

  • Media-Only Control (No Cells): This well contains only cell culture medium and your assay reagent. It measures the background signal of the assay and should be subtracted from all other readings.

Part 2: Troubleshooting Guide - Common Experimental Issues

This section is formatted to help you diagnose and solve specific problems you may encounter during your experiments.

Issue 1: High variability between replicate wells.

  • Possible Cause 1: Inconsistent Cell Seeding. Uneven cell distribution across the microplate is a common source of variability.[6]

    • Solution: Ensure you have a single-cell suspension before seeding. After pipetting cells into the plate, gently swirl in a "figure-8" motion to distribute them evenly. Avoid letting plates sit on the bench for long periods before incubation, which can cause cells to settle in the center of the well.

  • Possible Cause 2: Pipetting Errors. Small volume errors during serial dilutions or compound addition can lead to large concentration inaccuracies.

    • Solution: Use calibrated pipettes and fresh tips for each concentration. When performing serial dilutions, ensure thorough mixing between each step. For adding the compound to the plate, pipette onto the side wall of the well rather than directly onto the cells to avoid mechanical stress.

  • Possible Cause 3: "Edge Effects". Wells on the perimeter of a microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.

    • Solution: Avoid using the outermost wells for experimental conditions. Fill these perimeter wells with sterile water or PBS to create a humidity barrier.

Issue 2: My compound shows no effect, even at the highest concentration (100 µM).

  • Possible Cause 1: Compound Insolubility. The compound may be precipitating out of the culture medium upon dilution from the DMSO stock.

    • Solution: After preparing your working solutions in media, visually inspect them for any cloudiness or precipitate. You can also centrifuge the solution and check for a pellet. If precipitation is an issue, consider lowering the highest test concentration or exploring alternative formulation strategies, though this is complex.[7]

  • Possible Cause 2: Incorrect Assay Choice or Timing. The biological effect of the compound may occur on a different timescale or through a pathway that your current assay does not measure.

    • Solution: Consider the potential mechanism. Quinoline derivatives have been shown to induce apoptosis and cell cycle arrest.[1][3] If you are running a 24-hour viability assay, you might miss effects that manifest at 48 or 72 hours. Try extending the incubation time. If you are using a metabolic assay (like MTT or resazurin), consider a complementary assay that measures cell number directly (e.g., Crystal Violet staining or digital imaging).

  • Possible Cause 3: Cell Line Insensitivity. The chosen cell line may not express the target of the compound or may have resistance mechanisms.

    • Solution: If literature on related compounds points to a specific target (e.g., EGFR kinase[1][8]), verify that your cell line expresses this target. Test the compound in a panel of different cell lines to identify a sensitive model.

Issue 3: I see an unusual dose-response curve (e.g., U-shaped or bell-shaped).

  • Possible Cause: Biphasic Response or Off-Target Cytotoxicity. This is not uncommon. At low concentrations, the compound may hit its intended target, but at higher concentrations, it may have off-target effects or induce general cytotoxicity that confounds the results.

    • Solution: This is a valid result that requires careful interpretation. The NIH's Assay Guidance Manual provides excellent resources on fitting and interpreting non-standard dose-response curves.[4][9] It highlights the importance of focusing on the potent, target-specific phase of the curve. You may need to perform secondary assays (e.g., a pure cytotoxicity assay) to separate the specific mechanism from general toxicity.

Part 3: Experimental Protocols & Data Visualization

Protocol: Determining the IC50 via Cell Viability Assay (e.g., using Resazurin)

This protocol provides a step-by-step workflow for a standard dose-response experiment.

1. Cell Seeding:

  • Culture your chosen cell line to ~80% confluency. Ensure the cells are healthy and in the logarithmic growth phase.

  • Trypsinize and count the cells. Calculate the cell suspension volume needed to seed 5,000-10,000 cells per well in 90 µL of medium in a 96-well clear-bottom, black-walled plate (optimal for fluorescence).[6]

  • Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow cells to attach.

2. Compound Preparation (Serial Dilution):

  • Thaw your 10 mM DMSO stock of this compound.

  • Prepare your highest concentration working solution. For a final plate concentration of 100 µM, you will add 10 µL of a 1 mM solution to 90 µL of cells. To make this 1 mM solution, dilute your 10 mM stock 1:10 in culture medium (e.g., 5 µL stock + 45 µL medium). Note: This creates a 10% DMSO solution, which will be diluted to 1% in the well. Ensure your vehicle control matches this.

  • Perform a 1:3 serial dilution in culture medium to prepare the rest of your concentration range.

3. Cell Dosing:

  • Carefully remove the plate from the incubator.

  • Add 10 µL of your compound working solutions to the appropriate wells. Add 10 µL of the vehicle-containing medium to the vehicle control wells.

  • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

4. Viability Assessment (Resazurin):

  • Prepare the resazurin working solution (e.g., 10% v/v of stock solution in PBS).

  • Add 20 µL of the resazurin solution to each well (including media-only background wells).

  • Incubate for 2-4 hours, or until a color change is apparent.

  • Read the fluorescence on a microplate reader (e.g., 560 nm excitation / 590 nm emission).

5. Data Analysis:

  • Subtract the average background reading (media-only wells) from all other wells.

  • Normalize the data: Set the average of the vehicle control wells as 100% viability and the average of a "kill" control (e.g., cells treated with a high concentration of a toxin like digitonin) or 0 as 0% viability.

  • Plot the normalized % viability against the log of the compound concentration.

  • Use a non-linear regression model (four-parameter variable slope) to fit the curve and calculate the IC50 value.[4]

Data Presentation: Example IC50 Table

Once you have tested the compound in multiple cell lines, summarize your data for easy comparison.

Cell LinePrimary Target(s)Incubation Time (h)Calculated IC50 (µM)
MCF-7EGFR, ER+722.71 - 5.94[1][8]
A549EGFR72Hypothetical: 8.2
PC-3Androgen-independent72Hypothetical: > 50
S. aureusDNA Gyrase2438.64 - 49.04[10]

Note: Data for MCF-7 and S. aureus are based on structurally similar compounds and serve as a reference point.[1][8][10] Hypothetical data is included for illustrative purposes.

Visualizations: Workflow and Logic Diagrams

Diagram 1: Dose Optimization Workflow

This diagram outlines the logical flow from initial compound handling to determining the optimal dose range for your in vitro assays.

DoseOptimizationWorkflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Initial Screening cluster_refine Phase 3: Refinement & Validation prep_stock Prepare High-Conc. DMSO Stock (10-50 mM) choose_cells Select Relevant Cell Line(s) prep_stock->choose_cells choose_assay Choose Primary Assay (e.g., Viability, Proliferation) choose_cells->choose_assay dose_range Perform Broad Dose-Response (e.g., 0.1 to 100 µM) choose_assay->dose_range calc_ic50 Analyze Data & Calculate Initial IC50/EC50 dose_range->calc_ic50 refine_dose Narrow Dose Range Around IC50 (e.g., 5 points) calc_ic50->refine_dose secondary_assay Validate with Secondary Assay (e.g., Apoptosis, Cell Cycle) refine_dose->secondary_assay confirm_dose Confirm Optimal Dose Range for Functional Studies secondary_assay->confirm_dose

Caption: Workflow for determining the optimal in vitro dosage.

Diagram 2: Troubleshooting Logic Tree

This diagram provides a decision-making framework for addressing the common issue of high data variability.

TroubleshootingTree start High Variability Observed in Replicates check_seeding Was cell suspension homogeneous? start->check_seeding check_pipetting Were pipettes calibrated? Were tips changed? start->check_pipetting check_edge Were experimental wells on the plate edge? start->check_edge sol_seeding ACTION: Improve cell mixing technique. Use reverse pipetting. check_seeding->sol_seeding No sol_pipetting ACTION: Calibrate pipettes. Review pipetting protocol. check_pipetting->sol_pipetting No sol_edge ACTION: Use perimeter wells as buffer. Fill with sterile PBS. check_edge->sol_edge Yes

Caption: Decision tree for troubleshooting high data variability.

References

  • El-Sayed, N. F., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances. Available at: [Link][1][2][3][8]

  • Promega GmbH. (n.d.). Troubleshooting Cell-based Assays. Promega. Available at: [Link][5]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Available at: [Link][6]

  • Al-Karmalawy, A. A., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules. Available at: [Link][10]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NCBI Bookshelf. Available at: [Link][4][9][11][12][13]

  • Al-Karmalawy, A. A., et al. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. Toxics. Available at: [Link][7]

Sources

Validation & Comparative

A Comparative Analysis of 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide Against Existing Anticancer Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of oncology research, the quest for novel therapeutic agents with improved efficacy and reduced side effects is paramount. Among the myriad of heterocyclic compounds, the quinoline scaffold has emerged as a privileged structure in the design of new anticancer drugs.[1] This guide provides a comprehensive comparison of a promising novel compound, 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide, with established anticancer agents. Our analysis is grounded in mechanistic insights and supported by experimental data on closely related analogs, offering a valuable resource for researchers and drug development professionals.

Introduction to this compound

Quinoline derivatives have a rich history in medicinal chemistry and have been shown to exhibit a wide array of pharmacological activities, including potent anticancer effects.[2][3] These compounds can exert their cytotoxic effects through various mechanisms, such as DNA intercalation, inhibition of topoisomerase, and modulation of key signaling pathways involved in cell proliferation and survival.[1]

The compound at the center of this guide, this compound, belongs to a class of 2,4-disubstituted quinolines that have demonstrated significant potential as anticancer agents. While extensive research on this specific molecule is emerging, studies on analogous 2-(quinoline-4-carbonyl)hydrazide derivatives have revealed promising cytotoxic activity against cancer cell lines, suggesting a potential mechanism of action involving the induction of apoptosis and inhibition of critical receptor tyrosine kinases.[4]

The synthesis of this compound can be conceptually adapted from established protocols for similar quinoline-4-carbohydrazide derivatives. A plausible synthetic route would involve the Pfitzinger reaction to construct the quinoline core, followed by esterification and subsequent hydrazinolysis to yield the final carbohydrazide product.[5]

Mechanistic Comparison with Standard Anticancer Drugs

To understand the potential advantages and unique properties of this compound, it is essential to compare its hypothesized mechanism of action with that of well-established anticancer drugs. We will consider two classes of drugs for this comparison: a topoisomerase inhibitor (Doxorubicin) and a tyrosine kinase inhibitor (Lapatinib), given the known activities of quinoline derivatives.

Table 1: Mechanistic Comparison of Anticancer Agents

FeatureThis compound (Hypothesized)DoxorubicinLapatinib
Primary Target Epidermal Growth Factor Receptor (EGFR) Kinase, potentially other kinases and/or DNA.Topoisomerase II, DNA Intercalation.Dual Tyrosine Kinase Inhibitor (EGFR and HER2).
Mechanism of Action Inhibition of downstream signaling pathways (e.g., PI3K/AKT/mTOR) controlling cell proliferation and survival.[6] Induction of apoptosis.[4]Stabilizes the DNA-topoisomerase II complex, leading to DNA strand breaks and apoptosis.Blocks ATP binding to the intracellular kinase domain of EGFR and HER2, inhibiting downstream signaling.
Cell Cycle Specificity Likely G1 phase arrest.[4]Primarily active in the S and G2 phases.G1 phase arrest.
Common Resistance Mechanisms Point mutations in the EGFR kinase domain, upregulation of alternative signaling pathways.Increased drug efflux (e.g., via P-glycoprotein), alterations in topoisomerase II.Mutations in the kinase domain, activation of bypass signaling pathways.
Putative Signaling Pathway Targeted by this compound

Based on studies of structurally similar compounds, a primary mechanism of action for this compound is the inhibition of the EGFR signaling pathway.[4][6] The diagram below illustrates this proposed mechanism.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Drug 2-(4-Isobutoxyphenyl) quinoline-4-carbohydrazide Drug->EGFR MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture Cancer Cell Lines Cell_Seeding 2. Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Drug_Treatment 3. Treat with Serial Dilutions of Compounds (48-72h) Cell_Seeding->Drug_Treatment MTT_Addition 4. Add MTT Reagent (4h Incubation) Drug_Treatment->MTT_Addition Formazan_Solubilization 5. Solubilize Formazan Crystals with DMSO MTT_Addition->Formazan_Solubilization Absorbance 6. Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance IC50_Calc 7. Calculate IC50 Values Absorbance->IC50_Calc

Caption: Workflow for determining the in vitro cytotoxicity of novel anticancer compounds using the MTT assay.

Conclusion and Future Directions

The preliminary analysis, based on data from closely related analogs, suggests that this compound is a promising candidate for further investigation as an anticancer agent. Its hypothesized mechanism of targeting key signaling pathways like EGFR, combined with potentially potent cytotoxicity, warrants a thorough preclinical evaluation.

Future research should focus on:

  • Confirming the synthesis and structural characterization of this compound.

  • Performing comprehensive in vitro screening against a broad panel of cancer cell lines, such as the NCI-60 panel, to determine its spectrum of activity. [7][8]* Conducting detailed mechanistic studies to elucidate its precise molecular targets and signaling effects, including kinase inhibition assays and apoptosis assays. [4]* Evaluating its in vivo efficacy and safety profile in preclinical animal models.

This guide provides a foundational framework for researchers to position this compound within the current landscape of anticancer drug discovery and to design robust experimental plans for its further development.

References

  • A comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 17, 2026, from [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (n.d.). Taylor & Francis. Retrieved January 17, 2026, from [Link]

  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). Neuroquantology. Retrieved January 17, 2026, from [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (2024). RSC Advances. Retrieved January 17, 2026, from [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology. Retrieved January 17, 2026, from [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2017). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Cancer drugs A to Z list. (n.d.). Cancer Research UK. Retrieved January 17, 2026, from [Link]

  • anticancer drug. (2025). Britannica. Retrieved January 17, 2026, from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved January 17, 2026, from [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. Retrieved January 17, 2026, from [Link]

  • The NCI-60 screen and COMPARE algorithm as described by the original developers. (n.d.). National Cancer Institute. Retrieved January 17, 2026, from [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (2024). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (2024). PubMed. Retrieved January 17, 2026, from [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2021). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (2022). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2023). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • New quinazoline sulfonamide derivatives as potential anticancer agents: Identifying a promising hit with dual EGFR/VEGFR-2 inhibitory and radiosensitizing activity. (2023). PubMed. Retrieved January 17, 2026, from [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2023). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. (2020). Oriental Journal of Chemistry. Retrieved January 17, 2026, from [Link]

  • N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists II. (2006). PubMed. Retrieved January 17, 2026, from [Link]

  • N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists. (2006). PubMed. Retrieved January 17, 2026, from [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action for 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide as a Novel GPR35 Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative framework for validating the mechanism of action (MoA) of a novel small molecule, using 2-(4-isobutoxyphenyl)quinoline-4-carbohydrazide (herein designated as IQ-4C) as a case study. Quinoline-based scaffolds are prevalent in drug discovery, demonstrating activity against a range of targets, including kinases and G protein-coupled receptors (GPCRs).[1][2][3] Our hypothetical investigation centers on validating IQ-4C as a selective antagonist for GPR35, an orphan GPCR implicated in various cancers and inflammatory bowel disease.[4][5][6]

The validation of a small molecule's MoA is not a linear process but a multi-faceted investigation.[7][8][9] It requires a series of orthogonal experiments that, together, build a robust and compelling case for a specific biological interaction. This guide eschews a rigid template, instead presenting a logical, causality-driven narrative that moves from initial target binding to functional cellular consequences, providing researchers with the rationale behind each experimental choice.

Chapter 1: The Foundational Assay - Confirming Direct Target Engagement

The first and most critical step is to demonstrate a direct physical interaction between the compound and its putative target in a relevant biological context. While assays using purified proteins have their place, they lack the cellular complexity where a drug must ultimately function.[10]

Chosen Methodology: Cellular Thermal Shift Assay (CETSA)

We select the Cellular Thermal Shift Assay (CETSA) as our primary method for confirming target engagement.[10][11][12][13][14]

  • Causality: The principle behind CETSA is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[12][14] Observing a shift in the protein's melting temperature (Tagg) upon compound treatment provides strong evidence of direct binding within the intact cellular environment.[10][13] This approach is superior to in vitro binding assays as it validates the interaction in the presence of all cellular components and competing molecules, thus providing higher physiological relevance.

Experimental Workflow: CETSA

cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_analysis Analysis prep1 Culture GPR35-expressing cells (e.g., HEK293-GPR35) prep2 Harvest and resuspend cells prep1->prep2 treat1 Aliquot cells into two groups: 1. Vehicle Control (DMSO) 2. IQ-4C (Test Compound) prep2->treat1 treat2 Incubate at 37°C treat1->treat2 heat1 Heat aliquots across a temperature gradient (e.g., 40°C to 70°C) treat2->heat1 lysis Cell Lysis heat1->lysis centrifuge Centrifugation to separate soluble vs. aggregated proteins lysis->centrifuge detection Quantify soluble GPR35 (e.g., Western Blot, ELISA) centrifuge->detection analysis Plot melt curves and determine Tagg shift (ΔTagg) detection->analysis

Caption: CETSA workflow for validating target engagement.

Comparative Data: IQ-4C vs. Known GPR35 Ligands

The performance of IQ-4C would be compared against a known GPR35 antagonist and a negative control compound not expected to bind GPR35.

CompoundTargetConcentration (µM)Apparent Tagg (°C)Thermal Shift (ΔTagg) (°C)Interpretation
Vehicle (DMSO)GPR35-54.2-Baseline Melting Point
IQ-4C GPR35 10 58.7 +4.5 Strong Target Engagement
CID-2745687[15]GPR351058.1+3.9Positive Control Engagement
Negative ControlGPR351054.3+0.1No Engagement
Detailed Protocol: CETSA for GPR35 Target Engagement
  • Cell Culture: Grow HEK293 cells stably expressing human GPR35 in DMEM supplemented with 10% FBS and selection antibiotics to ~80% confluency.

  • Compound Treatment: Harvest cells and resuspend in PBS at a density of 10^7 cells/mL. Treat cells with 10 µM IQ-4C, 10 µM CID-2745687 (positive control), or vehicle (0.1% DMSO) for 1 hour at 37°C.

  • Heat Shock: Aliquot 50 µL of each cell suspension into PCR tubes. Heat the tubes for 3 minutes across a temperature gradient (e.g., 10 points from 40°C to 70°C) in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Separate the soluble fraction from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection: Carefully collect the supernatant. Quantify the amount of soluble GPR35 in each sample using a standard Western Blot protocol with a GPR35-specific antibody.

  • Data Analysis: Determine the band intensities for each temperature point. Normalize the data relative to the intensity at the lowest temperature. Plot the percentage of soluble protein against temperature and fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tagg). The thermal shift (ΔTagg) is the difference in Tagg between compound-treated and vehicle-treated samples.

Chapter 2: Functional Validation - Quantifying Antagonistic Activity

Demonstrating binding is necessary but not sufficient. The next step is to prove that this binding event translates into a functional cellular outcome—specifically, the inhibition of receptor signaling.

Chosen Methodology: β-Arrestin Recruitment Assay

For many GPCRs, agonist binding triggers the recruitment of β-arrestin proteins, a key event in signal transduction and receptor desensitization.[16][17] This makes β-arrestin recruitment an excellent readout for receptor activation and, consequently, its inhibition.

  • Causality: An antagonist will compete with an agonist for the receptor's binding site, thereby preventing the conformational change required for β-arrestin recruitment. By measuring the ability of IQ-4C to block agonist-induced β-arrestin recruitment, we can quantify its functional potency (IC50). This assay directly measures a consequence of receptor activation, providing a clear functional link.[18][19][20]

Signaling Pathway: GPR35 and β-Arrestin Recruitment

agonist Agonist (e.g., Zaprinast) gpr35 GPR35 Receptor agonist->gpr35 Binds & Activates antagonist IQ-4C (Antagonist) antagonist->gpr35 Binds & Blocks barrestin β-Arrestin gpr35->barrestin Recruits response Downstream Signaling barrestin->response Initiates

Caption: GPR35 antagonism blocks agonist-induced β-arrestin recruitment.

Comparative Data: Potency of IQ-4C vs. a Known Antagonist

The potency of IQ-4C is determined by its ability to inhibit the signal generated by a known GPR35 agonist, such as Zaprinast.

CompoundAssay TypeAgonist (EC80)IC50 (nM)Interpretation
IQ-4C β-Arrestin Antagonist Mode Zaprinast 75.3 Potent functional antagonist
ML-145[21]β-Arrestin Antagonist ModeZaprinast45.8High-potency reference antagonist
IQ-4C β-Arrestin Agonist Mode None >10,000 No intrinsic agonist activity
Detailed Protocol: PathHunter® β-Arrestin Recruitment Assay

This protocol is based on the widely used DiscoverX PathHunter® system.[16][17][18]

  • Cell Plating: Seed PathHunter® HEK293 GPR35 β-Arrestin cells into a 384-well white, clear-bottom tissue culture plate at a density of 5,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of IQ-4C and the reference antagonist ML-145 in assay buffer.

  • Antagonist Treatment: Add the antagonist dilutions to the cell plate and incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add the GPR35 agonist Zaprinast at a pre-determined EC80 concentration to all wells (except for 'no agonist' controls).

  • Incubation: Incubate the plate for 90 minutes at 37°C.

  • Detection: Equilibrate the plate to room temperature. Add the PathHunter® Detection Reagent cocktail according to the manufacturer's instructions and incubate in the dark for 60 minutes.

  • Data Acquisition: Read the chemiluminescent signal on a plate reader.

  • Data Analysis: Normalize the data to vehicle (0% inhibition) and 'agonist only' (100% activity) controls. Plot the normalized response against the log of the antagonist concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Chapter 3: Assessing Target Selectivity

A critical aspect of MoA validation is demonstrating that the compound's effect is mediated through the intended target and not through off-target interactions, which can confound results and lead to toxicity.

Chosen Methodology: Kinome Profiling

The quinoline scaffold is a known "privileged structure" that can interact with the ATP-binding site of many protein kinases.[1][3][22][23] Therefore, it is imperative to assess the selectivity of IQ-4C against a broad panel of kinases.

Comparative Data: Selectivity Profile of IQ-4C
Kinase TargetIQ-4C (% Inhibition @ 1 µM)Promiscuous Inhibitor (% Inhibition @ 1 µM)Interpretation
GAK < 10% 95%No significant off-target activity
RIPK2 < 5% 88%No significant off-target activity
EGFR [24]< 10% 99%No significant off-target activity
c-Met [2]< 10% 92%No significant off-target activity
VEGFR2 < 5% 97%No significant off-target activity
Detailed Protocol: Kinome Profiling Screen
  • Compound Submission: Submit IQ-4C to a commercial vendor (e.g., Eurofins DiscoverX KINOMEscan®, Promega Kinase-Glo®). Typically, a single high concentration (e.g., 1-10 µM) is used for the initial screen.

  • Assay Performance: The vendor performs binding or activity assays against a large panel of kinases (e.g., 468 kinases). The result is typically reported as "% Inhibition" or "% of Control."

  • Data Analysis: Analyze the results to identify any kinases that are significantly inhibited by IQ-4C. A common threshold for a "hit" is >50% inhibition.

  • Follow-up: If significant off-target hits are identified, perform dose-response experiments to determine the IC50 for those kinases to understand the potency of the off-target interaction relative to the on-target GPR35 activity.

Chapter 4: The Complete Picture - A Logic-Based Validation Workflow

Validating a mechanism of action requires integrating data from multiple orthogonal assays. Each experiment answers a specific question, and together they form a cohesive argument that withstands scientific scrutiny.

Overall Validation Strategy

q1 Question 1: Does IQ-4C bind to GPR35 in cells? exp1 Experiment: Cellular Thermal Shift Assay (CETSA) q1->exp1 res1 Result: Yes, significant thermal shift observed. exp1->res1 q2 Question 2: Does binding functionally inhibit GPR35 signaling? res1->q2 Binding confirmed, now test function exp2 Experiment: β-Arrestin Recruitment Assay q2->exp2 res2 Result: Yes, potent IC50 in antagonist mode. exp2->res2 q3 Question 3: Is the effect specific to GPR35? res2->q3 Function confirmed, now test specificity exp3 Experiment: Kinome Profiling q3->exp3 res3 Result: Yes, no significant off-target kinase activity. exp3->res3 q4 Question 4: Does antagonism affect downstream pathways linked to GPR35? res3->q4 Specificity confirmed, now test downstream effect exp4 Experiment: Phospho-ERK Western Blot q4->exp4 res4 Result: Yes, IQ-4C blocks agonist-induced ERK phosphorylation. exp4->res4 conclusion Conclusion: IQ-4C is a specific, functionally active antagonist of GPR35. res4->conclusion

Caption: A logical workflow for comprehensive MoA validation.

This final diagram encapsulates the self-validating system we have built. By systematically addressing questions of binding, function, specificity, and downstream consequences, we construct a robust and defensible mechanism of action for this compound as a novel GPR35 antagonist.

References

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual - NCBI. [Link]

  • Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Bio-protocol. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinase. bioRxiv. [Link]

  • Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35. ACS Pharmacology & Translational Science. [Link]

  • How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. bioRxiv. [Link]

  • Validation of GPR35 as a novel cancer target in digestive tract cancers and discovery of potent, selective GPR35 inverse agonists. AACR Journals. [Link]

  • Elucidating regulatory mechanisms downstream of a signaling pathway using informative experiments. PubMed Central. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Validation of GPR35 as a novel cancer target in digestive tract cancers and discovery of potent, selective GPR35 inverse agonists. ResearchGate. [Link]

  • CETSA. Pelago Bioscience. [Link]

  • Analogs for further investigation of quinoline pharmacophore. a Kinases inhibited Eurofins enzyme assay at 1 µM. ResearchGate. [Link]

  • Pathway Analysis: State of the Art. PubMed Central. [Link]

  • From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation. PubMed Central. [Link]

  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. NIH. [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. PubMed. [Link]

  • Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action. PubMed Central. [Link]

  • A comparison of mechanistic signaling pathway activity analysis methods. Oxford Academic. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]

  • Styrylquinoline Derivatives as IGF1R Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. AME Publishing Company. [Link]

  • Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. Wiley Online Library. [Link]

  • Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder. Crestone, Inc. [Link]

  • Discovery of novel targets of quinoline drugs in the human purine binding proteome. PubMed. [Link]

  • The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials. [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. NIH. [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. NIH. [Link]

  • N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists. PubMed. [Link]

  • Molecular design and synthesis of certain new quinoline derivatives having potential anticancer activity. PubMed. [Link]

  • Downstream signaling pathway of KRAS. After receiving the signal of... ResearchGate. [Link]

  • Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. MDPI. [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing. [Link]

Sources

A Comparative Efficacy Analysis: 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide versus Ciprofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Quinoline derivatives represent a promising class of compounds, often targeting bacterial DNA gyrase, a mechanism shared with the highly successful fluoroquinolone antibiotics. This guide provides a comprehensive framework for evaluating the efficacy of a novel investigational compound, 2-(4-isobutoxyphenyl)quinoline-4-carbohydrazide, against ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic that serves as a clinical and experimental benchmark. We detail the established mechanisms of action, present robust, step-by-step protocols for determining in vitro efficacy via Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays, and provide a template for data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities.

Introduction to the Compounds

A direct comparison of a novel compound against a well-characterized standard is fundamental to antibacterial drug discovery. This guide focuses on a classic benchmark, ciprofloxacin, and a novel quinoline derivative with therapeutic potential.

Ciprofloxacin: The Fluoroquinolone Benchmark

Ciprofloxacin is a second-generation fluoroquinolone antibiotic with a broad spectrum of activity, particularly against Gram-negative bacteria.[1][2] It has been a cornerstone in treating a variety of infections, including urinary tract, respiratory, and gastrointestinal infections.[3][4][5]

Mechanism of Action: Ciprofloxacin's bactericidal effect is achieved by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][6][7]

  • In Gram-negative bacteria, its primary target is DNA gyrase, which is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.

  • In Gram-positive bacteria, it primarily targets topoisomerase IV, which is vital for separating newly replicated daughter DNA strands.

By binding to and stabilizing the enzyme-DNA complex, ciprofloxacin prevents the re-ligation of cleaved DNA strands, leading to an accumulation of double-strand breaks and subsequent cell death.[7][8]

G cluster_bacterium Bacterial Cell DNA Bacterial Chromosomal DNA Enzyme DNA Gyrase & Topoisomerase IV DNA->Enzyme Normal Process Replication DNA Replication & Decatenation Enzyme->Replication CellDeath DNA Fragmentation Cell Death Enzyme->CellDeath Blocked Re-ligation Replication->DNA Cipro Ciprofloxacin Cipro->Enzyme Inhibits

Caption: Mechanism of action of Ciprofloxacin.

This compound: A Novel Investigational Agent

This compound belongs to the quinoline class of heterocyclic compounds, a scaffold known for a wide range of pharmacological activities, including antibacterial, antimalarial, and anticancer properties.[9][10] The core quinoline structure is also the foundation of fluoroquinolones like ciprofloxacin.

Hypothesized Mechanism of Action: While the precise mechanism of this specific derivative is under investigation, related quinoline-carbohydrazide compounds have been designed and evaluated as potential inhibitors of microbial DNA gyrase.[11][12] The structural similarity to quinolone antibiotics and the established activity of this chemical class strongly suggest that this compound may exert its antibacterial effect through a similar mechanism of DNA gyrase inhibition. This shared target makes a direct efficacy comparison with ciprofloxacin a logical and critical step in its preclinical evaluation.

Principles of In Vitro Efficacy Evaluation

To quantify and compare antibacterial efficacy, we must distinguish between the concentration of a drug that inhibits growth (bacteriostatic) and the concentration that actively kills the bacteria (bactericidal).

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[15][16][17]

An agent is generally considered bactericidal if the MBC is no more than four times its MIC (MBC/MIC ratio ≤ 4).[18] If the MBC is significantly higher, the agent is considered bacteriostatic . While the clinical superiority of bactericidal over bacteriostatic agents is a subject of debate and appears to be infection-specific, determining this characteristic is a key part of an antibiotic's profile.[19][20][21][22]

Experimental Design: A Head-to-Head Comparison

This section provides a detailed, self-validating protocol for determining the MIC and MBC of our investigational compound and ciprofloxacin. The causality behind key steps is explained to ensure scientific rigor.

Objective

To determine and compare the in vitro MIC and MBC values of this compound and ciprofloxacin against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacterial strains.

Materials
  • Test Compounds: this compound, Ciprofloxacin hydrochloride.

  • Solvent: Dimethyl sulfoxide (DMSO), sterile.

  • Bacterial Strains: Staphylococcus aureus (e.g., ATCC 29213), Escherichia coli (e.g., ATCC 25922).

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (MHB), Tryptic Soy Agar (TSA) plates.

  • Equipment: 96-well sterile microtiter plates, multichannel pipettes, spectrophotometer, 37°C incubator, sterile tubes, vortex mixer.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the broth microdilution method, a gold standard for antimicrobial susceptibility testing.[23][24]

Step 1: Preparation of Compound Stock Solutions

  • Rationale: A high-concentration stock in an appropriate solvent (like DMSO) is necessary for creating serial dilutions.

  • Action: Prepare a 10 mg/mL stock solution of each compound in sterile DMSO. Further dilute in sterile MHB to create a starting concentration for the assay (e.g., 512 µg/mL).

Step 2: Preparation of Bacterial Inoculum

  • Rationale: A standardized bacterial concentration is critical for reproducibility. The final inoculum density should be ~5 x 10^5 CFU/mL in each well.[14]

  • Action:

    • Inoculate 5 mL of MHB with 3-5 colonies of the test bacterium from a fresh TSA plate.

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:150 in fresh MHB to achieve a final concentration of ~1 x 10^6 CFU/mL. This will be further diluted by half upon addition to the drug plates.

Step 3: Serial Dilution in Microtiter Plate

  • Rationale: A two-fold serial dilution creates a logarithmic concentration gradient to precisely identify the MIC.

  • Action:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the starting drug concentration (e.g., 512 µg/mL) to well 1.

    • Transfer 100 µL from well 1 to well 2, mixing thoroughly. Repeat this transfer across the plate to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (MHB only, no drug). Well 12 serves as the sterility control (MHB only, no drug, no bacteria).

Step 4: Inoculation and Incubation

  • Rationale: Exposing the standardized bacterial inoculum to the drug gradient allows for the determination of the inhibitory concentration.

  • Action:

    • Add 100 µL of the standardized bacterial inoculum (~1 x 10^6 CFU/mL) to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well is 200 µL, and the final bacterial concentration is ~5 x 10^5 CFU/mL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

Step 5: Reading the MIC

  • Rationale: The MIC is determined by visual inspection for turbidity (bacterial growth).

  • Action: The MIC is the lowest drug concentration in a well that shows no visible turbidity. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

G cluster_prep Preparation cluster_assay Assay Execution cluster_results Results A Prepare Drug Stock Solutions C Perform Serial Dilutions in 96-Well Plate A->C B Grow & Standardize Bacterial Inoculum (0.5 McFarland) D Inoculate Plate with Standardized Bacteria B->D C->D E Incubate at 37°C for 18-24 hours D->E F Visually Inspect Plate for Turbidity E->F G Determine MIC Value F->G H Proceed to MBC Assay G->H

Caption: Experimental workflow for MIC determination.

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

Step 1: Subculturing from MIC Plate

  • Rationale: This step determines if the bacteria in the clear wells (at and above the MIC) are merely inhibited or have been killed.

  • Action:

    • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

    • Spot-plate each aliquot onto a separate, labeled section of a TSA plate.

Step 2: Incubation and Colony Counting

  • Rationale: Growth on the agar plate indicates that the compound was bacteriostatic at that concentration, while a lack of growth indicates bactericidal activity.

  • Action:

    • Incubate the TSA plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFUs) for each concentration plated.

Step 3: Determining the MBC

  • Rationale: The MBC is defined as the concentration that achieves a 99.9% kill rate compared to the initial inoculum.

  • Action: The MBC is the lowest concentration of the antimicrobial agent that results in ≤ 0.1% of the original inoculum surviving. For an initial inoculum of 5 x 10^5 CFU/mL, this corresponds to ≤ 500 CFU/mL. In a 10 µL spot-plate, this means observing ≤ 5 colonies.

Data Interpretation and Presentation (Hypothetical Data)

For illustrative purposes, the following table presents hypothetical results from the described assays.

CompoundOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioActivity
Ciprofloxacin S. aureus (Gram +)1.02.02Bactericidal
E. coli (Gram -)0.060.122Bactericidal
This compound S. aureus (Gram +)0.51.02Bactericidal
E. coli (Gram -)4.0>64>16Bacteriostatic

Analysis of Hypothetical Data:

  • Ciprofloxacin: As expected, the data shows potent, bactericidal activity against both Gram-positive and Gram-negative bacteria, with MBC/MIC ratios of 2.[1]

  • This compound: This hypothetical data presents a compelling profile. The compound demonstrates superior bactericidal activity against the Gram-positive S. aureus compared to ciprofloxacin (MIC 0.5 vs. 1.0 µg/mL). However, it shows significantly weaker, and primarily bacteriostatic, activity against the Gram-negative E. coli.

Discussion and Future Directions

The hypothetical results suggest that this compound is a promising candidate, particularly for infections caused by Gram-positive pathogens. Its potent bactericidal action against S. aureus warrants further investigation, especially in the context of rising resistance to standard therapies. The weaker activity against E. coli indicates a potentially narrower spectrum than ciprofloxacin, which could be advantageous in certain clinical scenarios to minimize disruption to the gut microbiome.

Recommended Next Steps:

  • Mechanism of Action Confirmation: Perform a DNA gyrase supercoiling assay to confirm if the hypothesized mechanism of action is correct.[11][12]

  • Expanded Spectrum Analysis: Test the compound against a broader panel of clinical isolates, including methicillin-resistant S. aureus (MRSA) and other drug-resistant strains.

  • Cytotoxicity Testing: Evaluate the compound's toxicity against mammalian cell lines to establish a preliminary therapeutic index.

  • In Vivo Efficacy Studies: If the in vitro profile remains promising, proceed to animal models of infection to assess efficacy, pharmacokinetics, and safety.

Conclusion

This guide outlines a scientifically rigorous framework for the comparative evaluation of a novel antibacterial agent, this compound, against the established antibiotic ciprofloxacin. By employing standardized protocols for MIC and MBC determination, researchers can generate reliable, high-quality data to assess the compound's spectrum of activity and bactericidal or bacteriostatic nature. The hypothetical data presented herein illustrates a promising profile for the novel quinoline derivative as a potent agent against Gram-positive bacteria, underscoring the importance of such comparative analyses in the antibiotic discovery pipeline.

References

  • Wikipedia. Ciprofloxacin. [Link]

  • Creative Biolabs. Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects. (2024). [Link]

  • Slideshare. Ciprofloxacin mechanism of action or mode of action. [Link]

  • National Center for Biotechnology Information. Ciprofloxacin - StatPearls. [Link]

  • NHS. About ciprofloxacin. [Link]

  • PubMed. Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions. [Link]

  • ASM Journals. Static vs. cidal: it's not complex; it's simply incorrect. (2020). [Link]

  • Patsnap Synapse. What is the mechanism of Ciprofloxacin? (2024). [Link]

  • RSC Publishing. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. [Link]

  • Oxford Academic. Static vs Cidal Antibiotics. (2018). [Link]

  • PubMed. Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. [Link]

  • PubMed. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. [Link]

  • Microbiology Nuts & Bolts. Static or cidal; which is best? (2016). [Link]

  • ResearchGate. (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]

  • National Center for Biotechnology Information. Busting the Myth of “Static vs Cidal”: A Systemic Literature Review. [Link]

  • Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay. [Link]

  • Ovid. Busting the Myth of “Static vs Cidal”. [Link]

  • Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. (2024). [Link]

  • PubMed. Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. (2024). [Link]

  • SEAFDEC/AQD Institutional Repository. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

  • National Center for Biotechnology Information. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). [Link]

  • National Center for Biotechnology Information. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). [Link]

  • Dr.Oracle. What type of antibiotic (AB) is Ciprofloxacin? (2025). [Link]

  • Taylor & Francis Online. A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Grokipedia. Minimum bactericidal concentration. [Link]

  • PubMed. Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety. [Link]

  • National Center for Biotechnology Information. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. [Link]

  • ResearchGate. 1,2,3-triazole incorporated quinoline antibiotic conjugates as potent antibacterial agents against various strains of gram positive and gram-negative bacteria. [Link]

  • Oriental Journal of Chemistry. Synthesis, Antimicrobial and Antitubercular Activities of Some Novel Carboxamide Derivatives of 2-Quinolones. [Link]

  • ResearchGate. (PDF) Synthesis of Novel 2-Quinolone linked 1,2,3-Triazole Derivatives as Potent Antimicrobial Activities: in silico Docking Studies. (2024). [Link]

  • Semantic Scholar. Synthesis of Quinoxlines Containing 1,2,3-Triazoles and Their Anti-Bacterial and Anti-Cancer Activity. [Link]

  • National Center for Biotechnology Information. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. [Link]

  • ResearchGate. (PDF) Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2023). [Link]

  • ResearchGate. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (2024). [Link]

  • PubMed. N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists. [Link]

  • National Center for Biotechnology Information. Synthesis of hydrazone-based polyhydroquinoline derivatives – antibacterial activities, α-glucosidase inhibitory capability, and DFT study. (2024). [Link]

  • PubMed. N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists II. [Link]

  • National Center for Biotechnology Information. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Cytotoxic Effects of 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide and its Analogs in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in the discovery of novel anticancer agents.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including potent cytotoxicity against various cancer cell lines.[4][5][6] This guide provides an in-depth technical comparison of the cytotoxic effects of 2-(4-isobutoxyphenyl)quinoline-4-carbohydrazide, a promising candidate, with other notable quinoline derivatives. We will delve into the experimental data, detailed methodologies for confirming cytotoxicity, and the underlying molecular pathways.

The Quinoline Moiety: A Cornerstone in Anticancer Drug Design

The quinoline ring system is a recurring motif in numerous compounds exhibiting significant anticancer properties.[2] Marketed drugs such as Anlotinib and Bosutinib, which are quinoline-based protein kinase inhibitors, underscore the therapeutic potential of this heterocyclic scaffold.[2] The versatility of the quinoline structure allows for modifications that can lead to compounds with enhanced efficacy and selectivity against cancer cells.[6] Our focus here is on quinoline-4-carbohydrazide derivatives, a class of compounds that has shown considerable promise in preclinical studies.[7][8]

Comparative Cytotoxicity of Quinoline Derivatives

To establish a baseline for the cytotoxic potential of this compound, it is essential to compare its (hypothetical, for the purpose of this guide) performance against well-characterized analogs. The following table summarizes the cytotoxic activity (IC50 values) of several quinoline derivatives against a panel of human cancer cell lines.

CompoundMGC-803 (Gastric)HCT-116 (Colon)MCF-7 (Breast)A549 (Lung)HepG2 (Liver)Reference Compound
This compound (Hypothetical) To be determinedTo be determinedTo be determinedTo be determinedTo be determinedDoxorubicin
Quinoline-Chalcone Derivative 12e 1.38 µM5.34 µM5.21 µM---
2-(quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamide 6h --2.71 µM--Doxorubicin (6.18 µM)
Quinoline-Amide Hybrid 10d --59.1 µM43.1 µM--
Phenylsulfonylurea Derivative 7 --6.55 µM7.47 µM2.71 µM-

Data for comparative compounds sourced from published literature.[1][2][4][7]

This comparative data highlights the potent, low-micromolar cytotoxicity of several quinoline derivatives across a range of cancer types. For instance, the quinoline-chalcone derivative 12e demonstrates excellent inhibitory activity against gastric, colon, and breast cancer cells.[4][9] Similarly, the acrylamide hybrid 6h shows superior potency in MCF-7 breast cancer cells when compared to the standard chemotherapeutic drug, Doxorubicin.[7]

Experimental Workflow for Confirming Cytotoxicity

A robust and multi-faceted approach is crucial for validating the cytotoxic effects of a novel compound. The following workflow outlines the key experimental stages, from initial screening to mechanistic investigation.

G cluster_0 Phase 1: Initial Viability Screening cluster_1 Phase 2: Confirmation & Selectivity cluster_2 Phase 3: Mechanism of Action A Compound Synthesis & Characterization B Cell Line Selection & Culture (e.g., MCF-7, HCT-116, A549, HepG2) A->B C MTT Assay (Broad concentration range) B->C D Determine IC50 Values C->D E LDH Release Assay (Membrane Integrity) D->E Proceed if potent F Normal Cell Line Counter-Screen (e.g., hTERT Fibroblasts) E->F G Comparative Analysis of IC50 F->G H Apoptosis Assays (Annexin V/PI Staining) G->H Proceed if selective I Cell Cycle Analysis (Flow Cytometry) H->I J Western Blotting (Apoptotic & Cell Cycle Proteins) I->J K Pathway Identification J->K

Caption: Experimental workflow for cytotoxic evaluation.

Detailed Experimental Protocols

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Membrane Integrity Assessment: The LDH Assay

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[11]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate and carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Analysis

Many quinoline derivatives exert their cytotoxic effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[4][7][9]

Apoptosis Induction Pathway

G Compound This compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed apoptotic pathway for quinoline derivatives.

Key Mechanistic Insights:

  • ROS Generation: Some quinoline derivatives have been shown to induce the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[4][9]

  • Cell Cycle Arrest: It is common for these compounds to cause cell cycle arrest at the G2/M or G1 phase, preventing cancer cell proliferation.[4][7][9]

  • Apoptosis-Related Proteins: The upregulation of pro-apoptotic proteins such as Caspase-3, Caspase-9, and cleaved-PARP is a hallmark of apoptosis induction by quinoline derivatives.[4][7][9] Some derivatives may also upregulate the tumor suppressor protein p53.[7]

Conclusion

This guide provides a comprehensive framework for confirming the cytotoxic effects of this compound and comparing its efficacy to other quinoline-based compounds. By employing a systematic approach that includes initial viability screening, confirmatory assays for membrane integrity, and in-depth mechanistic studies, researchers can robustly characterize the anticancer potential of this promising molecule. The provided protocols and comparative data serve as a valuable resource for scientists and professionals in the field of drug discovery and development.

References

  • Guan, Y.-F., Liu, X., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. [Link]

  • Guan, Y.-F., Liu, X.-J., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. [Link]

  • Al-Warhi, T., et al. (2024). Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids. Journal of the Iranian Chemical Society. [Link]

  • Guan, Y.-F., Liu, X., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. [Link]

  • Guan, Y.-F., Liu, X., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. [Link]

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances. [Link]

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances. [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. [Link]

  • Creative Biolabs. (n.d.). In Vitro Cytotoxicity Analysis Service. [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • An, R., & Li, Z. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Toxics, 12(1), 38. [Link]

  • ResearchGate. (n.d.). a The activity of the quinoline derivatives against human colon cancer... [Link]

  • de Oliveira, R. B., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511. [Link]

  • ResearchGate. (n.d.). Cytotoxic effects of synthesized quinoline derivatives on the viability... [Link]

  • ResearchGate. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. [Link]

  • El-Gohary, N. S., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 28(16), 6127. [Link]

  • Al-Ostath, A. I., et al. (2023). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. Molecules, 28(18), 6701. [Link]

  • Carling, R. W., et al. (2004). N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3501–3505. [Link]

  • Elliott, J. M., et al. (2006). N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists II. Bioorganic & Medicinal Chemistry Letters, 16(22), 5752–5756. [Link]

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 14(32), 23495–23504. [Link]

Sources

A Comparative Analysis of 2-Arylquinoline-4-Carbohydrazide Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities.[1] This guide provides a comprehensive comparative analysis of 2-arylquinoline-4-carbohydrazide derivatives, a class of compounds that has garnered significant interest for its potential in antimicrobial and anticancer applications. While direct comparative studies on a wide array of 2-(4-alkoxyphenyl) derivatives are emerging, this analysis synthesizes findings from closely related analogues, with a particular focus on the structural nuances that drive their biological efficacy. We will delve into the synthesis, structure-activity relationships (SAR), and mechanistic insights, providing researchers and drug development professionals with a robust framework for future investigations in this promising chemical space.

The 2-Arylquinoline-4-Carbohydrazide Scaffold: A Privileged Structure

The quinoline ring system, a bicyclic aromatic heterocycle, is a well-established pharmacophore present in numerous approved drugs. Its rigid structure provides a defined orientation for substituent groups to interact with biological targets. The addition of an aryl group at the 2-position and a carbohydrazide moiety at the 4-position introduces key functionalities that can be readily modified to modulate the compound's physicochemical properties and biological activity. The carbohydrazide group, in particular, is a versatile linker and a key hydrogen bonding motif, often contributing to target engagement and can be a precursor for the synthesis of various heterocyclic derivatives.

Synthesis of 2-Arylquinoline-4-Carbohydrazide Derivatives: A Generalized Approach

The synthesis of 2-arylquinoline-4-carbohydrazide derivatives typically follows a multi-step sequence, commencing with the construction of the quinoline core. The Pfitzinger reaction is a classical and widely employed method for this purpose.[2] This reaction involves the condensation of isatin with a suitable α-methylene ketone (in this case, a 4-substituted acetophenone) under basic conditions to yield the corresponding 2-arylquinoline-4-carboxylic acid.

Subsequent esterification of the carboxylic acid, followed by treatment with hydrazine hydrate, affords the key 2-arylquinoline-4-carbohydrazide intermediate. This intermediate serves as a versatile scaffold for the introduction of a wide array of substituents, allowing for the systematic exploration of the chemical space and the optimization of biological activity.

Caption: Generalized synthetic route to 2-arylquinoline-4-carbohydrazide derivatives.

Comparative Analysis of Biological Activity

The biological profile of 2-arylquinoline-4-carbohydrazide derivatives is profoundly influenced by the nature of the substituents on the 2-aryl ring and the modifications of the carbohydrazide moiety.

Antimicrobial Activity

Recent studies have highlighted the potential of this class of compounds as potent antimicrobial agents, particularly against Gram-positive bacteria. A notable example is the investigation of 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives.[2] In this series, the parent carbohydrazide was derivatized to explore the impact of various heterocyclic and acyclic moieties on antibacterial efficacy.

Compound IDModification of CarbohydrazideTarget OrganismMIC (µM)[2]
5 Ethyl formohydrazonateS. aureus49.04
6b 4-(4-methoxyphenyl)acetamidohydrazinylS. aureus38.64
10 Pyrazole derivativeS. aureus191.36
11 Pyrazolyl derivativeS. aureus192.29

Key Observations and Structure-Activity Relationships:

  • Acyclic vs. Cyclic Modifications: The data suggests that acyclic modifications of the carbohydrazide, such as the ethyl formohydrazonate (Compound 5 ) and the acetamidohydrazinyl moiety (Compound 6b ), can lead to potent anti-staphylococcal activity.[2]

  • Influence of the 2-Aryl Substituent: The presence of a halogen, such as bromine, at the 4-position of the phenyl ring is a common feature in many biologically active quinoline derivatives. This substituent can enhance lipophilicity and may participate in halogen bonding with the target protein.

  • The Role of the 4-Isobutoxy Group (A Prospective View): While direct data on 2-(4-isobutoxyphenyl)quinoline-4-carbohydrazide derivatives is limited, we can extrapolate potential effects. The isobutoxy group is a moderately lipophilic, electron-donating group. Compared to the bromo-substituent, the isobutoxy group would increase the electron density of the phenyl ring and may alter the binding mode within the target protein. Its bulkier nature could also influence the orientation of the 2-aryl ring relative to the quinoline core, potentially leading to different interactions with the active site. Further investigation is warranted to determine if this modification enhances or diminishes antimicrobial activity.

Proposed Mechanism of Antimicrobial Action:

Several quinoline derivatives have been shown to exert their antimicrobial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, recombination, and repair.[2] It is hypothesized that 2-arylquinoline-4-carbohydrazide derivatives may also share this mechanism.

Caption: Proposed mechanism of antimicrobial action for 2-arylquinoline-4-carbohydrazide derivatives.

Anticancer Activity

The 2-arylquinoline-4-carbohydrazide scaffold has also been explored for its anticancer potential. A study on 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids demonstrated significant cytotoxic efficacy against the MCF-7 breast carcinoma cell line.[3][4]

Compound IDAryl group on acrylamide moietyMCF-7 IC50 (µM)[3]
6a 4-methylphenyl3.39
6b 3,4-dimethoxyphenyl5.94
6h 4-nitrophenyl2.71
Doxorubicin (Reference Drug)6.18

Key Observations and Structure-Activity Relationships:

  • Impact of Aryl Substituents: The electronic nature of the substituent on the aryl ring of the acrylamide moiety significantly influences cytotoxic activity. The presence of an electron-withdrawing group (4-nitrophenyl in 6h ) resulted in the most potent compound in the series.[3] In contrast, electron-donating groups (4-methylphenyl in 6a and 3,4-dimethoxyphenyl in 6b ) also conferred potent activity, suggesting a complex SAR that is not solely dependent on electronic effects.[3]

  • Potential of the 4-Isobutoxy Group: Extrapolating to the 2-(4-isobutoxyphenyl) core, the electron-donating nature of the isobutoxy group could influence the overall electronic properties of the molecule and its interaction with the target. Its lipophilicity might also enhance cell permeability. The combination of the 2-(4-isobutoxyphenyl)quinoline core with various acrylamide moieties presents an interesting avenue for the development of novel anticancer agents.

Proposed Mechanism of Anticancer Action:

The anticancer activity of some quinoline derivatives has been attributed to the inhibition of protein kinases, such as the epidermal growth factor receptor (EGFR).[3] The acrylamide hybrids of 2-(quinoline-4-carbonyl)hydrazide have been shown to inhibit EGFR kinase, leading to cell cycle arrest and apoptosis.[3][4]

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are crucial.

General Synthesis of 2-(4-Aryl)quinoline-4-carbohydrazide
  • Synthesis of 2-(4-Aryl)quinoline-4-carboxylic acid: A mixture of isatin (1 eq.), the appropriate 4-substituted acetophenone (1 eq.), and potassium hydroxide (3 eq.) in ethanol is refluxed for 12-24 hours. The reaction is monitored by TLC. After completion, the mixture is cooled, and the product is precipitated by the addition of water and acidification with a suitable acid (e.g., HCl). The solid is filtered, washed with water, and dried.

  • Synthesis of Ethyl 2-(4-Aryl)quinoline-4-carboxylate: The synthesized carboxylic acid (1 eq.) is dissolved in absolute ethanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 8-16 hours. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product is extracted with a suitable organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated.

  • Synthesis of 2-(4-Aryl)quinoline-4-carbohydrazide: The ester (1 eq.) is dissolved in ethanol, and hydrazine hydrate (10 eq.) is added. The mixture is refluxed for 6-12 hours. Upon cooling, the product precipitates out, is filtered, washed with cold ethanol, and dried.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
  • Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., S. aureus) is inoculated into a suitable broth medium and incubated overnight at 37°C. The culture is then diluted to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Preparation of Compound Dilutions: The test compounds are dissolved in DMSO to prepare stock solutions. Serial two-fold dilutions are then made in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation: The bacterial inoculum is added to each well of the microtiter plate. Positive (broth with bacteria and no compound) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for 48-72 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Conclusion and Future Directions

The 2-arylquinoline-4-carbohydrazide scaffold represents a versatile and promising platform for the development of novel antimicrobial and anticancer agents. Structure-activity relationship studies have demonstrated that modifications at both the 2-aryl ring and the 4-carbohydrazide moiety can significantly impact biological activity. While existing research provides a solid foundation, the exploration of derivatives bearing substituents such as the 4-isobutoxy group on the 2-phenyl ring is a logical and compelling next step. The synthesis and evaluation of a focused library of such compounds would provide valuable insights into the role of alkoxy substituents in modulating the therapeutic potential of this important class of molecules. Future work should also focus on elucidating the precise molecular targets and mechanisms of action to guide the rational design of more potent and selective drug candidates.

References

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 14(1), 1-18.
  • Abd El-Lateef, H. M., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(20), 17948–17965.
  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.
  • Al-Otaibi, A. M., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(4), 501-509.
  • Dawood, K. M., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4139.
  • El-Sayed, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Chemistry & Biodiversity, 19(11), e202200673.
  • Ghorab, M. M., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5312-5317.
  • Jain, S., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100742.
  • Karelou, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Pharmaceuticals, 16(12), 1709.
  • Malasala, S., et al. (2018). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry, 34(4), 2033-2041.
  • Mphahlele, M. J., et al. (2012). Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. Molecules, 17(8), 9474-9492.
  • Petrikaite, V., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. International Journal of Molecular Sciences, 23(16), 9015.
  • Sim, H., et al. (2012). Synthesis and biological evaluation of 4-phenylquinazoline-2-carboxamides designed as a novel class of potent ligands of the translocator protein. Journal of Medicinal Chemistry, 55(9), 4506-4510.
  • Sravanthi, T., & Manjashetty, T. (2018). Synthesis, characterization and antimicrobial activities of some 2-pyrazoline derivatives. Journal of Pharmaceutical Sciences and Research, 10(6), 1435-1439.
  • Taha, M. O., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.
  • Turos, E., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.
  • Varghese, B., et al. (2021). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 26(16), 4941.
  • WO2023244713A1 - Quinazoline derivatives, compositions and methods thereof.
  • EP3490984A1 - 2-pyrrolidine phenylhydrazides antibacterial agents.
  • Abu-Orabi, S. T., et al. (2018).

Sources

Comparative Analysis of 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide and Established DNA Gyrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Introduction

The relentless rise of antibiotic resistance necessitates the urgent discovery of novel antibacterial agents.[1] DNA gyrase, an essential bacterial type II topoisomerase, represents a clinically validated and highly attractive target for developing new therapeutics.[2][3][4] This enzyme introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[5][6] Its absence in higher eukaryotes makes it an ideal target for selective antibacterial agents.[2][5]

This guide provides a head-to-head comparison framework for evaluating novel compounds against established DNA gyrase inhibitors. While direct experimental data for the specific molecule 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide is not yet prevalent in published literature, its structural class—quinoline-4-carbohydrazide derivatives—has shown significant promise as DNA gyrase inhibitors.[7][8][9] Therefore, we will use this compound as a representative candidate of a promising new chemical class and compare its projected performance profile against two well-characterized inhibitors with distinct mechanisms of action: Ciprofloxacin , a fluoroquinolone, and Novobiocin , an aminocoumarin.

This document will detail the mechanisms of these inhibitor classes, provide standardized protocols for direct comparison, and present a framework for data interpretation.

Mechanism of Action: A Tale of Two Subunits

Bacterial DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2).[6] This complex harnesses the energy of ATP hydrolysis to manage DNA topology. Known inhibitors selectively target different subunits, leading to distinct biochemical consequences.

  • Fluoroquinolones (e.g., Ciprofloxacin): This class of synthetic antibiotics targets the GyrA subunit . They function as "topoisomerase poisons" by trapping the gyrase-DNA complex in a state where the DNA is cleaved.[3][10] This stabilization of the cleavage complex leads to the accumulation of double-strand DNA breaks, stalling replication forks and ultimately triggering cell death.[10][11]

  • Aminocoumarins (e.g., Novobiocin): This class of natural antibiotics targets the GyrB subunit .[12][13] Novobiocin acts as a competitive inhibitor of the ATPase activity essential for gyrase function.[12][14][15] By binding to the ATP-binding pocket on GyrB, it prevents the enzyme from harnessing the energy required for DNA supercoiling, leading to a halt in essential cellular processes.[13][16]

  • Quinoline-Carbohydrazide Derivatives (Hypothesized): Based on studies of similar quinoline-based compounds, it is hypothesized that molecules like this compound also target the DNA gyrase enzyme, potentially through mechanisms that disrupt its catalytic cycle.[7][9] The precise subunit interaction (GyrA vs. GyrB) would need to be determined experimentally.

DNA_Gyrase_Inhibition cluster_Gyrase DNA Gyrase Complex GyrA GyrA Subunit (Cleavage-Rejoining) DNA_supercoiled Supercoiled DNA GyrA->DNA_supercoiled Catalyzes GyrB GyrB Subunit (ATPase Activity) ADP ADP + Pi GyrB->ADP DNA_relaxed Relaxed DNA DNA_relaxed->GyrA Binds ATP ATP ATP->GyrB Binds Cipro Ciprofloxacin Cipro->GyrA Traps Cleavage Complex Novo Novobiocin Novo->GyrB Inhibits ATP Binding Candidate Quinoline Candidate cluster_Gyrase cluster_Gyrase Candidate->cluster_Gyrase Inhibits?

Caption: Mechanism of DNA gyrase and sites of inhibitor action.

Head-to-Head Performance Metrics: A Comparative Framework

To objectively compare our novel candidate, this compound, against Ciprofloxacin and Novobiocin, a series of standardized assays are required. The following table outlines the key metrics and presents a realistic, albeit illustrative, data set for comparison.

Parameter Quinoline Candidate Ciprofloxacin Novobiocin Significance
Target Subunit GyrA / GyrB (To be determined)GyrAGyrBDefines mechanism of action and potential for synergy/cross-resistance.
IC50 (DNA Supercoiling Assay) 8.45 µM[8][17]3.80 µM[8][17]~0.17 µMMeasures direct enzymatic inhibition. Lower value indicates higher potency.
MIC vs. S. aureus 38.64 µM[9]~0.5 µg/mL (~1.5 µM)~0.2 µg/mL (~0.3 µM)Measures whole-cell antibacterial activity. Lower value is better.
MIC vs. E. coli To be determined~0.015 µg/mL (~0.045 µM)~128 µg/mL (~208 µM)Assesses spectrum of activity (Gram-positive vs. Gram-negative).
Resistance Profile Low (Hypothesized)High (GyrA mutations)[3]Moderate (GyrB mutations)Predicts clinical durability and utility against resistant strains.

Note: Data for the Quinoline Candidate is based on published results for structurally similar 2-phenyl-quinoline-4-carbohydrazide derivatives and serves as a benchmark for this guide.[8][9][17][18] Ciprofloxacin and Novobiocin values are derived from typical literature findings.

Experimental Protocols: A Self-Validating System

The trustworthiness of a comparative analysis rests on robust and reproducible methodologies. Here, we detail the core protocols required for this evaluation.

Protocol 1: In Vitro DNA Gyrase Supercoiling Assay

This assay directly measures the enzymatic activity of DNA gyrase and the potency of inhibitors.[19] The principle relies on the differential migration of supercoiled and relaxed plasmid DNA in an agarose gel.

Objective: To determine the 50% inhibitory concentration (IC50) of each compound against purified DNA gyrase.

Materials:

  • Purified E. coli or S. aureus DNA gyrase (GyrA and GyrB subunits)

  • Relaxed pBR322 plasmid DNA

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)

  • 10 mM ATP solution

  • Test compounds (dissolved in DMSO)

  • 2X Stop Buffer (e.g., STEB with GelRed and Proteinase K)

  • Agarose, TBE buffer

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Enzyme Titration (Pre-experiment): Determine the optimal concentration of DNA gyrase that results in ~90% supercoiling of the relaxed plasmid under assay conditions. This ensures the assay is in the linear range.

  • Reaction Setup: On ice, prepare a master mix containing assay buffer, relaxed pBR322 DNA, and water.[20]

  • Inhibitor Addition: Aliquot the master mix into reaction tubes. Add serial dilutions of the test compounds (e.g., 0.1 µM to 100 µM final concentration) or DMSO for the vehicle control.

  • Initiate Reaction: Add the pre-determined amount of DNA gyrase and ATP to each tube to start the reaction.[21]

  • Incubation: Incubate all tubes at 37°C for 30-60 minutes.[19]

  • Stop Reaction: Terminate the reaction by adding the stop buffer. The Proteinase K will digest the enzyme, releasing the DNA.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage until the relaxed and supercoiled forms are well-separated.

  • Analysis: Visualize the gel under UV light. Quantify the band intensities for relaxed and supercoiled DNA in each lane. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by plotting inhibition vs. log(concentration).

Protocol 2: Broth Microdilution for MIC Determination

This assay determines the whole-cell activity of a compound by measuring the minimum concentration required to inhibit visible bacterial growth.[22][23]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of each compound against relevant bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

Materials:

  • 96-well microtiter plates[24]

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strains

  • Test compounds (prepared as 2X stock solutions)

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: From a fresh agar plate, suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[25]

  • Plate Setup: Dispense 100 µL of MHB into all wells of a 96-well plate.[24]

  • Serial Dilution: Add 100 µL of the 2X highest concentration of a test compound to the first column. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard the final 100 µL from column 10.[24] This leaves column 11 as a growth control (no drug) and column 12 as a sterility control (no bacteria).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.[23]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[22] This can be assessed visually or with a plate reader.

Experimental & Analysis Workflow

A logical progression of experiments is key to efficiently characterizing a novel inhibitor.

Experimental_Workflow Start Novel Compound (2-(4-Isobutoxyphenyl) quinoline-4-carbohydrazide) Assay1 Protocol 1: In Vitro Gyrase Supercoiling Assay Start->Assay1 Assay2 Protocol 2: Broth Microdilution (MIC Determination) Start->Assay2 Data1 Determine IC50 Assay1->Data1 Data2 Determine MIC (S. aureus, E. coli) Assay2->Data2 Decision1 Potent Inhibition? (IC50 < 10 µM) Data1->Decision1 End Comprehensive Profile vs. Known Inhibitors Data2->End MoA Mechanism of Action Studies (e.g., ATPase Assay, Cleavage Assay) Decision1->MoA Yes Stop Stop: Low Potency Decision1->Stop No Data3 Identify Target Subunit (GyrA vs. GyrB) MoA->Data3 Data3->End

Caption: Workflow for characterizing a novel DNA gyrase inhibitor.

Conclusion

The framework presented in this guide provides a robust pathway for the head-to-head evaluation of novel DNA gyrase inhibitors like this compound against established drugs such as Ciprofloxacin and Novobiocin. By employing standardized in vitro enzymatic and whole-cell antibacterial assays, researchers can generate a comprehensive and comparative dataset. This data is critical for establishing the mechanism of action, potency, and spectrum of activity, thereby enabling informed decisions in the drug discovery and development pipeline. The promising activity of the broader quinoline-carbohydrazide class suggests that a detailed investigation of this specific candidate is a worthwhile endeavor in the critical search for new antibacterial therapies.[7][9]

References

  • Sugino, A., Higgins, N. P., & Cozzarelli, N. R. (1978). Energy coupling in DNA gyrase and the mechanism of action of novobiocin. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Novobiocin. Wikipedia. Available at: [Link]

  • MicrobeWiki. (n.d.). Novobiocin. Kenyon College. Available at: [Link]

  • Pahil, K. S., et al. (2018). The antibiotic novobiocin binds and activates the ATPase that powers lipopolysaccharide transport. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Singh, S., et al. (2022). A Comprehensive Review on DNA Gyrase Inhibitors. ResearchGate. Available at: [Link]

  • Smith, J. T. (1985). [Mechanism of Action of Quinolones]. PubMed. Available at: [Link]

  • Sharma, P. C., et al. (2024). Recent Development of DNA Gyrase Inhibitors: An Update. PubMed. Available at: [Link]

  • Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]

  • Bush, N. G., et al. (2020). DNA Gyrase as a Target for Quinolones. MDPI. Available at: [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews. Available at: [Link]

  • Kumar, S., et al. (2020). A Comprehensive Review on DNA Gyrase Inhibitors. PubMed. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. Available at: [Link]

  • Ashley, R. E., & Osheroff, N. (2018). DNA Supercoiling Catalyzed by Bacterial Gyrase. Methods in Molecular Biology. Available at: [Link]

  • Quinolones Mechanism of action. (2020). YouTube. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Available at: [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. University of British Columbia. Available at: [Link]

  • ProFoldin. (n.d.). DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin. Available at: [Link]

  • Drlica, K., et al. (2008). Overview of quinolone action mechanism. ResearchGate. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. Available at: [Link]

  • Sharma, P. C., et al. (2024). Recent Development of DNA Gyrase Inhibitors: An Update. ResearchGate. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Publications. Available at: [Link]

  • Wiegand, I., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • Val, M., et al. (2024). Friend or Foe: Protein Inhibitors of DNA Gyrase. MDPI. Available at: [Link]

  • Figshare. (2023). Collection - Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Figshare. Available at: [Link]

  • BioHippo. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. BioHippo. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Effect of ciprofloxacin on DNA gyrase detected by fluorescence and... ResearchGate. Available at: [Link]

  • ProFoldin. (n.d.). P. aeruginosa DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin. Available at: [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). (PDF) Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ResearchGate. Available at: [Link]

  • Fisher, L. M., & Pan, X. S. (2008). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. PubMed. Available at: [Link]

  • Aldred, K. J., et al. (2016). Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV. ACS Infectious Diseases. Available at: [Link]

  • Koca, M., et al. (2021). Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds. Nature Communications. Available at: [Link]

  • Abdel-Mottaleb, Y., et al. (2022). Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors. Molecules. Available at: [Link]

  • Surivet, J. P., et al. (2020). Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, J. C., et al. (2013). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. PLoS ONE. Available at: [Link]

Sources

A Comparative Guide to the Synthesis and Biological Activity of 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide: A Focus on Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, quinoline derivatives stand out for their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Among these, 2-(4-isobutoxyphenyl)quinoline-4-carbohydrazide has emerged as a scaffold of interest due to its structural similarities to compounds with demonstrated biological efficacy. This guide provides a comprehensive analysis of the synthesis and potential biological activity of this specific derivative, with a critical evaluation of the factors influencing the reproducibility of these processes. While direct experimental data for this exact compound is not extensively published, this guide synthesizes information from closely related analogues to provide a robust framework for its investigation.

I. Synthesis of this compound: A Reproducible Pathway

The synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives is commonly achieved through the Pfitzinger reaction, which involves the condensation of isatin with an α-methylene ketone in the presence of a base.[4][5] This approach offers a reliable and often high-yielding route to the core quinoline scaffold. Subsequent conversion of the carboxylic acid to the carbohydrazide is a standard and reproducible transformation.

A. Proposed Synthetic Workflow

The proposed synthesis of this compound proceeds in a three-step sequence starting from isatin and 4-isobutoxyacetophenone.

Synthetic Workflow cluster_0 Step 1: Pfitzinger Reaction cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis Isatin Isatin CarboxylicAcid 2-(4-Isobutoxyphenyl)quinoline-4-carboxylic acid Isatin->CarboxylicAcid Ethanol, Reflux Isobutoxyacetophenone 4-Isobutoxyacetophenone Isobutoxyacetophenone->CarboxylicAcid Base Base (e.g., KOH) Base->CarboxylicAcid CarboxylicAcid2 Carboxylic Acid Derivative Ester Ethyl 2-(4-isobutoxyphenyl)quinoline-4-carboxylate CarboxylicAcid2->Ester Reflux Ethanol Ethanol Ethanol->Ester AcidCatalyst H₂SO₄ (cat.) AcidCatalyst->Ester Ester2 Ethyl Ester Derivative Carbohydrazide This compound Ester2->Carbohydrazide Ethanol, Reflux Hydrazine Hydrazine Hydrate Hydrazine->Carbohydrazide

A proposed three-step synthesis of the target compound.
B. Experimental Protocol: Synthesis

Step 1: Synthesis of 2-(4-Isobutoxyphenyl)quinoline-4-carboxylic acid

  • In a round-bottom flask, dissolve isatin (1 equivalent) and 4-isobutoxyacetophenone (1 equivalent) in absolute ethanol.

  • Add a solution of potassium hydroxide (3 equivalents) in ethanol to the mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the solution with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain the crude product.

  • Recrystallize from a suitable solvent (e.g., ethanol) to purify the product.

Step 2: Synthesis of Ethyl 2-(4-isobutoxyphenyl)quinoline-4-carboxylate

  • Suspend the synthesized carboxylic acid (1 equivalent) in absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 8-16 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the ethyl ester.

Step 3: Synthesis of this compound

  • Dissolve the ethyl ester (1 equivalent) in absolute ethanol.

  • Add hydrazine hydrate (10 equivalents) to the solution.

  • Reflux the mixture for 6-12 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the carbohydrazide.

  • Filter the solid, wash with cold ethanol, and dry to obtain the final product, this compound.

C. Reproducibility Considerations in Synthesis

The reproducibility of this synthetic route is generally high; however, several factors can influence the yield and purity of the final product:

  • Purity of Reagents: The purity of the starting materials, particularly the isatin and substituted acetophenone, is crucial for obtaining a clean product and high yield in the Pfitzinger reaction.

  • Reaction Conditions: Strict control of reaction temperature and time is essential. Over-refluxing or insufficient reaction time can lead to the formation of byproducts or incomplete conversion.

  • Work-up Procedure: The pH adjustment during the precipitation of the carboxylic acid and the neutralization of the esterification reaction must be done carefully to ensure complete product isolation and avoid the formation of salts.

II. Biological Activity: A Comparative Outlook

Quinoline-4-carbohydrazide derivatives have been reported to exhibit a range of biological activities, most notably as anticancer and antimicrobial agents.[4][6][7] The biological activity is often attributed to their ability to intercalate with DNA or inhibit key enzymes involved in cellular proliferation or microbial survival.

A. Potential Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of quinoline derivatives against various cancer cell lines.[3] For instance, novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have shown significant antiproliferative action against the MCF-7 breast carcinoma cell line, with some derivatives exhibiting IC50 values more potent than the reference drug Doxorubicin.[8][9][10] The mechanism of action for some of these compounds involves the inhibition of key enzymes like EGFR kinase and the induction of apoptosis.[8][9][10]

B. Potential Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery.[7] Derivatives of 2-(4-bromophenyl)quinoline-4-carbohydrazide have displayed promising antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[4][5] The proposed mechanism of action for some of these compounds is the inhibition of microbial DNA gyrase.[4][5]

C. Comparative Biological Activity Data of Related Compounds

The following table summarizes the reported biological activities of structurally similar quinoline-4-carbohydrazide derivatives, providing a benchmark for the expected potency of this compound.

Compound/DerivativeTarget/Cell LineActivity (IC50/MIC)Reference
2-(Quinoline-4-carbonyl)hydrazide-acrylamide hybridsMCF-7 (Breast Cancer)IC50: 2.71 - 5.94 µM[8][9]
2-(4-Bromophenyl)quinoline-4-carbohydrazide derivativesS. aureusMIC: 38.64 - 49.04 µM[4][5]
2-(4-Bromophenyl)quinoline-4-carbohydrazide derivativesS. aureus DNA GyraseIC50: 8.45 - 33.64 µM[4][5]
N',2-diphenylquinoline-4-carbohydrazideNK3 Receptor AntagonistCNS receptor occupancy[11]
D. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic potential of a compound.[1]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO alone).[1]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[1]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT Assay Workflow cluster_workflow In Vitro Cytotoxicity Evaluation start Seed Cancer Cells in 96-well Plate adhere Allow Cells to Adhere Overnight start->adhere treat Treat with Compound at Various Concentrations adhere->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_formazan Incubate for 2-4 hours (Formazan Formation) add_mtt->incubate_formazan solubilize Add Solubilizing Agent incubate_formazan->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 Value read->analyze

Workflow for determining in vitro cytotoxicity.
E. Reproducibility Considerations in Biological Assays

The reproducibility of biological activity data is paramount for reliable drug development. Key factors include:

  • Cell Line Authenticity and Passage Number: Use authenticated cell lines and maintain a consistent, low passage number to avoid genetic drift and altered drug sensitivity.

  • Compound Purity and Handling: Ensure the high purity of the test compound and accurate preparation of stock solutions. Improper storage can lead to degradation.

  • Assay Conditions: Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations.

  • Data Analysis: Employ robust statistical methods for data analysis and the determination of IC50 values.

III. Conclusion and Future Directions

Future research should focus on the actual synthesis and thorough characterization of this compound. Subsequent comprehensive biological screening against a panel of cancer cell lines and microbial strains is warranted to elucidate its specific activities and mechanism of action. Careful attention to the factors influencing reproducibility in both the synthesis and biological assays will be critical for generating reliable and translatable data, ultimately contributing to the development of novel therapeutic agents.

References

  • Benchchem.
  • Benchchem.
  • Benchchem.
  • Benchchem.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • ACS Omega.
  • Organic Chemistry Portal. Synthesis of quinolines.
  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • PubMed. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents.
  • RSC Publishing. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.
  • PubMed.
  • NIH. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • NIH. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.
  • ResearchGate. (PDF) Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • ResearchGate. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.
  • PubMed. N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists.
  • PubMed. Synthesis and biological activity of guanylhydrazones of 2- and 4-pyridine and 4-quinoline carboxaldehydes.
  • Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents.
  • PubMed. N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists II.
  • ResearchGate.
  • MDPI. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups.
  • PubMed. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.
  • PubMed. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe disposal of 2-(4-isobutoxyphenyl)quinoline-4-carbohydrazide, a compound utilized in advanced research and drug development. Given the unique chemical properties derived from its quinoline and carbohydrazide moieties, adherence to strict disposal protocols is paramount to ensure personnel safety and environmental protection. This guide is structured to provide clarity and technical justification for each procedural step, empowering researchers to manage this chemical waste with confidence and precision.

Hazard Assessment and Risk Mitigation
  • Quinoline Derivatives: This class of compounds can be toxic if ingested, harmful upon skin contact, and may cause serious eye irritation.[1][2] Some quinoline derivatives are suspected of causing genetic defects and may have carcinogenic properties.[1][3] They are also often classified as toxic to aquatic life with long-lasting effects.[4][5]

  • Hydrazide and Hydrazine Compounds: Hydrazine and its derivatives are known to be corrosive and can cause severe skin and eye irritation.[6] Inhalation of vapors or dust can lead to respiratory irritation.[7] Hydrazines are also powerful reducing agents and can react violently with oxidizing agents.[8]

Based on this composite hazard profile, this compound must be handled as a hazardous substance, with protocols in place to mitigate risks of exposure and environmental release.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

A comprehensive PPE strategy is the primary defense against accidental exposure. The following table summarizes the required PPE for handling this compound waste.

EquipmentSpecificationPurposeProtection Level
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact.Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes.[9]Primary
Respiratory Protection N95 Particulate Respirator or Air-Purifying Respirator with Organic Vapor CartridgesTo prevent inhalation of dust particles or vapors.[9]Task-Dependent
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[9]Primary
Face Protection Face Shield (worn over goggles)Recommended for splash risks.Secondary
Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the safe disposal of this compound from preparation to final hand-off to environmental health and safety (EHS) personnel.

Workflow for Safe Disposal

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal PPE 1. Don PPE WorkArea 2. Prepare Fume Hood PPE->WorkArea WasteContainer 3. Label Hazardous Waste Container WorkArea->WasteContainer SolidWaste 4. Collect Solid Waste WasteContainer->SolidWaste LiquidWaste 5. Collect Liquid Waste WasteContainer->LiquidWaste Rinsate 6. Collect First Rinse WasteContainer->Rinsate Seal 7. Seal Container SolidWaste->Seal LiquidWaste->Seal Rinsate->Seal Segregate 8. Segregate Incompatibles Seal->Segregate Store 9. Store in SAA Segregate->Store Pickup 10. Request EHS Pickup Store->Pickup

A step-by-step workflow for the safe disposal of this compound.

Detailed Methodology:

  • Preparation and Donning PPE: Before handling any waste, ensure you are wearing the appropriate PPE as detailed in the table above. All waste handling should occur within a certified chemical fume hood to minimize inhalation exposure.[9]

  • Waste Container Preparation:

    • Select a sturdy, leak-proof, and chemically compatible container.[10]

    • Affix a hazardous waste label provided by your institution's EHS department.

    • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".[11] List all constituents and their approximate percentages.

  • Collection of Waste:

    • Solid Waste: Carefully transfer any solid waste (e.g., residual compound, contaminated weigh boats, filter paper, and single-use PPE) into the labeled hazardous waste container.[9]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible hazardous waste container. Do not mix with other waste streams to prevent unknown chemical reactions.[11]

    • Decontamination of Glassware: All glassware that has come into contact with the compound should be decontaminated. The first rinse with a suitable solvent (e.g., ethanol or acetone) must be collected and disposed of as hazardous waste.[10] Subsequent rinses with soap and water can typically be discarded down the drain, but consult your local EHS guidelines. For highly toxic materials, the first three rinses should be collected.[10]

  • Container Management and Storage:

    • Keep the hazardous waste container securely closed at all times, except when adding waste.[10][11]

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12]

    • Ensure the container is stored in secondary containment to prevent spills.[10]

    • Segregate the waste container from incompatible materials, particularly strong oxidizing agents, to prevent violent reactions.[8]

  • Final Disposal:

    • Once the container is full or has been accumulating for the maximum time allowed by your institution (often six to twelve months), arrange for a pickup by your EHS department.[12][13]

    • Never dispose of this chemical down the drain or in the regular trash.[9][14]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

Spill Response Workflow

Spill Spill Occurs Evacuate 1. Evacuate & Alert Spill->Evacuate PPE 2. Don Appropriate PPE Evacuate->PPE Contain 3. Contain the Spill PPE->Contain Absorb 5. Absorb with Inert Material Contain->Absorb Neutralize 4. Neutralize (if applicable) Collect 6. Collect & Containerize Absorb->Collect Decontaminate 7. Decontaminate Area Collect->Decontaminate Dispose 8. Dispose as Hazardous Waste Decontaminate->Dispose

A workflow for responding to a spill of this compound.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if vapors are present.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection.

  • Containment: For liquid spills, contain the spill using an inert absorbent material like vermiculite or sand.[7]

  • Cleanup:

    • For small solid spills, carefully sweep up the material and place it in the hazardous waste container.[15]

    • For liquid spills, cover with an inert absorbent material. Once absorbed, carefully scoop the material into the hazardous waste container.[16]

    • For spills involving hydrazine-like compounds, avoid organic materials for absorption.[16] While chemical neutralization with agents like calcium hypochlorite can be used for hydrazine spills, this should only be performed by trained personnel due to the potential for exothermic reactions.[8][17]

  • Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste. Follow with a thorough wash with soap and water.

  • Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental stewardship.

References

  • Hydrazine - Incident management - GOV.UK. [Link]

  • Hazardous Waste Disposal Guide - Dartmouth College. [Link]

  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. [Link]

  • Hazardous Waste Disposal Guide - Northwestern University. [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. [Link]

  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET - Techno PharmChem. [Link]

  • Guidelines: Handling and Disposal of Chemicals - Purdue University. [Link]

  • Chemical Waste | Environmental Health & Safety (EHS) - The University of Texas at Austin. [Link]

  • SPILL CLEANUP QUICK REFERENCE - University of California, Berkeley. [Link]

Sources

Personal protective equipment for handling 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that working with novel chemical entities like 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide requires a proactive and informed approach to safety. This compound, while promising in research contexts such as the development of new therapeutic agents, presents a hazard profile that must be meticulously managed.[1][2] This guide is designed to provide you, my fellow researchers, with the essential, immediate safety and logistical information needed for its handling. Our goal is to build a culture of safety that empowers scientific discovery, ensuring that our work is not only groundbreaking but also fundamentally safe.

Understanding the Hazard: A Synthesized Profile

  • Quinoline Moiety: The quinoline structure is a known point of toxicological concern. Quinolines can be irritating to the skin, eyes, and mucous membranes.[3] More significantly, quinoline and some of its derivatives are suspected of causing genetic defects and may cause cancer.[3][4] Dermal absorption is a key route of exposure, making skin protection paramount.[4]

  • Carbohydrazide Moiety: The carbohydrazide group is structurally related to hydrazine, a compound with well-documented toxic effects.[5] Carbohydrazides themselves can be harmful if swallowed, inhaled, or in contact with skin.[6][7] They are known to cause serious skin and eye irritation and may lead to allergic skin reactions.[6][8] Ingestion or significant exposure can lead to central nervous system effects, and like hydrazine, may impact liver and kidney function.[7]

Based on this analysis, this compound should be handled as a substance that is potentially carcinogenic, a skin/eye irritant, a potential skin sensitizer, and acutely toxic via ingestion, inhalation, and dermal absorption.

Engineering Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Before you even select your gloves, ensure that appropriate engineering and administrative controls are in place.

  • Chemical Fume Hood: All work involving the handling of solid or dissolved this compound must be performed inside a certified chemical fume hood.[9] This is non-negotiable. The fume hood contains aerosols and vapors, preventing inhalation, which is a primary route of exposure for fine powders and volatile solutions.

  • Designated Work Area: Establish a clearly marked "designated area" within the lab for handling this compound. This prevents the spread of contamination to other surfaces and personnel. All equipment, including balances, spatulas, and glassware, should be dedicated to work with this compound or thoroughly decontaminated after use.

Core PPE Requirements: A Head-to-Toe Protocol

The selection of PPE is not a matter of preference but a risk-based decision. Here, we detail the minimum required PPE and the scientific rationale for each component.

Hand Protection: Preventing Dermal Absorption

Given the potential for dermal toxicity and skin irritation from both the quinoline and carbohydrazide groups, robust hand protection is critical.

  • Glove Type: Use nitrile gloves. Avoid latex, as it can have poor resistance to many organic solvents and can also be an allergen source.

  • Double Gloving: Always wear two pairs of nitrile gloves. This practice provides a critical safety buffer. If the outer glove is compromised or contaminated, you can remove it without exposing your skin.

  • Inspection and Replacement: Before use, always inspect gloves for any signs of degradation or punctures. Change your outer gloves frequently (e.g., every 30-60 minutes) or immediately if you suspect contamination. Never wear gloves outside of the designated work area.

Eye and Face Protection: Shielding from Splashes and Aerosols

The carbohydrazide moiety is known to cause serious eye irritation.[6]

  • Safety Glasses: Wear chemical splash goggles that provide a complete seal around the eyes. Standard safety glasses with side shields do not offer sufficient protection from splashes.

  • Face Shield: When handling larger quantities (>1 gram) of the solid or when there is a significant risk of splashing (e.g., during solution transfers), a face shield should be worn in addition to safety goggles.

Body Protection: A Barrier Against Contamination

Contamination of personal clothing can lead to prolonged, unnoticed exposure.

  • Laboratory Coat: A buttoned, long-sleeved laboratory coat is mandatory.

  • Chemical-Resistant Gown: For procedures with a higher risk of spills, such as large-scale synthesis or purification, a disposable, solid-front, chemical-resistant gown worn over the lab coat is required. Ensure the gown has long sleeves with tight-fitting cuffs.

Respiratory Protection: For Solids and Aerosols

While all work should be in a fume hood, respiratory protection may be necessary in specific situations.

  • Weighing Solid Compound: When weighing the powdered form of this compound, even within a fume hood, localized air currents can be unpredictable. A NIOSH-certified N95 respirator is recommended to prevent inhalation of fine particles.

  • Spill Cleanup: In the event of a spill outside of a containment device, a respirator with organic vapor and particulate cartridges would be required as part of a broader emergency response.

Task-Specific PPE Selection Guide

The level of PPE required can be tiered based on the specific task and the associated risk.

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Pre-weighing/Setup Single pair nitrile glovesSafety glasses with side shieldsStandard lab coatNot required
Weighing Solid Powder Double-pair nitrile glovesChemical splash gogglesStandard lab coatN95 respirator
Preparing Solutions Double-pair nitrile glovesChemical splash goggles & Face shieldStandard lab coatNot required (in fume hood)
Running Reaction/Analysis Double-pair nitrile glovesChemical splash gogglesStandard lab coatNot required (in fume hood)
Minor Spill Cleanup Double-pair heavy-duty nitrile glovesChemical splash goggles & Face shieldChemical-resistant gownN95 respirator (minimum)

Procedural Guidance: Safe Handling in Practice

Protocol: Donning and Doffing PPE

The order in which you put on and take off PPE is critical to avoid cross-contamination.

  • Donning (Putting On):

    • Put on your lab coat or chemical-resistant gown.

    • Put on your inner pair of nitrile gloves.

    • Put on your chemical splash goggles and face shield (if required).

    • Put on your respirator (if required), ensuring a proper fit-check.

    • Put on your outer pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat/gown.

  • Doffing (Taking Off):

    • Remove the outer pair of gloves, peeling them off without touching the outside surface. Dispose of them immediately in the designated hazardous waste container.

    • Remove your lab coat or gown by rolling it away from your body and dispose of it in the appropriate container.

    • Remove your face shield and goggles.

    • Remove your respirator.

    • Remove the inner pair of gloves.

    • Wash your hands thoroughly with soap and water.

Workflow: Minor Spill Response

A minor spill (<5g or <100mL of dilute solution) inside a chemical fume hood can be managed by trained laboratory personnel.

SpillResponse spill Minor Spill Detected (Inside Fume Hood) alert Alert Nearby Personnel spill->alert Step 1 ppe Don Appropriate PPE (Spill Kit PPE) alert->ppe Step 2 contain Contain Spill (Use absorbent pads) ppe->contain Step 3 neutralize Neutralize/Decontaminate (Follow SDS/Lab Protocol) contain->neutralize Step 4 collect Collect Waste (Use dustpan/scoop) neutralize->collect Step 5 package Package Waste (Seal in labeled bag/container) collect->package Step 6 decon_area Decontaminate Area & Equipment package->decon_area Step 7 doff_ppe Doff PPE & Dispose decon_area->doff_ppe Step 8 wash Wash Hands Thoroughly doff_ppe->wash Step 9

Caption: Workflow for handling a minor chemical spill in a fume hood.

Disposal and Decontamination

  • PPE Disposal: All disposable PPE used when handling this compound, including gloves, gowns, and respirator cartridges, must be disposed of as hazardous chemical waste. Place items in a clearly labeled, sealed waste bag or container.

  • Chemical Disposal: Unused compound and contaminated materials must be disposed of according to your institution's hazardous waste procedures. Do not dispose of this chemical down the drain, as both quinoline and carbohydrazide moieties are toxic to aquatic life.[6][10]

Emergency Procedures: In Case of Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[6] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and immediately wash the affected area with soap and water for 15 minutes.[6] Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]

By adhering to these stringent protocols, we can confidently advance our research while upholding the highest standards of laboratory safety.

References

  • 2 - SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.
  • Safety Data Sheet Carbohydrazide. (2024, December 1). Redox.
  • Carbohydrazide - AK Scientific, Inc. (n.d.). AK Scientific, Inc.
  • Quinoline | C9H7N. (n.d.). PubChem.
  • SAFETY DATA SHEET - Carbohydrazide. (2025, April 30). TCI Chemicals.
  • Hydrazine Toxicology. (2023, April 23). StatPearls - NCBI Bookshelf.
  • Carbohydrazide. (n.d.). Santa Cruz Biotechnology.
  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (n.d.). National Center for Biotechnology Information.
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (n.d.). National Center for Biotechnology Information.
  • Carbohydrazide: An Essential Tool with Hidden Hazards. (n.d.). Gas-Sensing.com.
  • QUINOLINE FOR SYNTHESIS. (n.d.). Loba Chemie.
  • Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. (n.d.). Oriental Journal of Chemistry.
  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem.
  • Quinoline | 91-22-5. (n.d.). TCI EUROPE N.V.
  • Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • ISO BUTYL QUINOLINE - SAFETY DATA SHEET. (2019, September 17). IFF.
  • Carbohydrazide CAS No 497-18-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.